Hyprolose
Description
Properties
CAS No. |
9004-64-2 |
|---|---|
Molecular Weight |
806.937 |
IUPAC Name |
Cellulose, 2-hydroxypropyl ether |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hyprolose (Hydroxypropyl Cellulose)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hyprolose, also known as hydroxypropyl cellulose (HPC). It delves into the core reaction chemistry, catalytic mechanisms, and the influence of various reaction parameters on the final product's properties. Detailed experimental protocols, quantitative data summaries, and process visualizations are included to support research and development in pharmaceuticals and other advanced applications.
Core Synthesis Reaction and Mechanism
The synthesis of this compound is fundamentally an etherification reaction where cellulose is reacted with propylene oxide.[1] This process introduces hydroxypropyl groups (-OCH₂CH(OH)CH₃) onto the cellulose backbone, transforming the water-insoluble cellulose into a water-soluble polymer with a versatile range of properties.[2] The extent of this substitution, known as the Molar Substitution (MS), dictates the final characteristics of the HPC, such as its solubility, viscosity, and thermal behavior.[2]
The reaction proceeds in two primary stages:
-
Alkalization: Cellulose is first treated with a strong base, typically sodium hydroxide (NaOH), to produce alkali cellulose. This step is crucial as it activates the hydroxyl groups on the anhydroglucose units of the cellulose chain, making them more nucleophilic and accessible for the subsequent etherification.[3] The use of an inert diluent, such as isopropyl alcohol or toluene, is common in industrial processes to ensure uniform swelling and reaction.[3][4]
-
Etherification: The activated alkali cellulose is then reacted with propylene oxide under controlled temperature and pressure. The nucleophilic alkoxide groups on the cellulose backbone attack the epoxide ring of the propylene oxide, leading to the formation of an ether linkage. This reaction can occur at any of the three hydroxyl groups on the anhydroglucose unit. Furthermore, the newly introduced hydroxypropyl group itself has a secondary hydroxyl group that can also react with propylene oxide, leading to the formation of poly(propylene oxide) side chains.[2]
Catalysts in this compound Synthesis
The choice of catalyst is a critical factor in the synthesis of this compound, with alkaline catalysts being the most predominantly used.
Alkaline Catalysts:
Strong bases are essential for the activation of cellulose. Sodium hydroxide (NaOH) is the most common and cost-effective catalyst used in industrial production.[3] The concentration of NaOH directly influences the degree of substitution (DS) and the overall reaction efficiency. Other alkaline catalysts that can be used include potassium hydroxide and other alkali metal hydroxides.
Acid Catalysts:
While less common for the primary synthesis of HPC from cellulose and propylene oxide, acid catalysts can be employed in certain modification reactions of cellulose derivatives. However, for the etherification with propylene oxide, alkaline conditions are favored to prevent the polymerization of propylene oxide and degradation of the cellulose backbone.
Key Reaction Conditions and Their Impact
The physicochemical properties of the resulting this compound are highly dependent on the precise control of the reaction conditions. These parameters are often optimized to achieve a desired Molar Substitution (MS), which in turn determines the solubility, viscosity, and thermal properties of the final product.
| Parameter | Range | Effect on Synthesis and HPC Properties |
| Temperature | 55 - 85 °C | Higher temperatures generally increase the reaction rate but can also lead to an increase in side reactions and potential degradation of the polymer.[3] |
| Pressure | Atmospheric to 1.9 MPa | The reaction is often carried out under elevated pressure to maintain propylene oxide in the liquid phase and increase its concentration in the reaction medium.[5] |
| Reaction Time | 5 - 10 hours | Longer reaction times typically lead to a higher degree of substitution.[3] |
| Molar Ratio (Propylene Oxide : Anhydroglucose Unit) | 0.5:1 to 30:1 | This is a primary determinant of the Molar Substitution. Higher ratios result in higher MS values.[6] |
| NaOH Concentration | 1:0.2 to 1:0.4 (Cellulose:NaOH mass ratio) | Optimal NaOH concentration is crucial for efficient activation of cellulose without causing excessive degradation.[3] |
| Inert Diluent | Isopropyl alcohol, tert-butanol, toluene, hexane | Used to slurry the cellulose, facilitate uniform swelling, and control the reaction temperature. The ratio of diluent to cellulose can range from 3:1 to 15:1.[3][4] |
Experimental Protocols
The following protocols provide a generalized framework for the laboratory-scale synthesis of this compound. Researchers should optimize these procedures based on their specific starting materials and desired product characteristics.
Slurry-Based Synthesis of this compound
This is a common method used for producing HPC.
Materials:
-
Cellulose (e.g., purified cotton linters or wood pulp)
-
Sodium hydroxide (NaOH)
-
Propylene oxide (PO)
-
Inert diluent (e.g., isopropyl alcohol or a toluene/isopropanol mixture)
-
Acetic acid (for neutralization)
-
Hot water (>85 °C)
-
Acetone
Procedure:
-
Alkalization:
-
In a pressure reactor equipped with a stirrer, disperse the cellulose in the inert diluent.
-
Add a concentrated aqueous solution of NaOH to the slurry while stirring.
-
Allow the mixture to react at a controlled temperature (e.g., room temperature) for a specified time to form alkali cellulose.
-
-
Etherification:
-
Introduce the desired amount of propylene oxide into the reactor.
-
Heat the reactor to the target reaction temperature (e.g., 55-85 °C) and maintain it for several hours under constant agitation.[3] The pressure in the reactor will increase due to the vapor pressure of the propylene oxide.
-
-
Neutralization and Purification:
-
After the reaction is complete, cool the reactor and vent any excess pressure.
-
Neutralize the excess NaOH with acetic acid.
-
Transfer the crude product to a vessel containing hot water (>85 °C). The HPC will precipitate out of the hot water.[3]
-
Wash the precipitated HPC repeatedly with hot water to remove salts and other by-products.[3]
-
Further purification can be achieved by washing with a solvent like acetone.
-
-
Drying:
-
Dry the purified HPC in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Homogeneous Synthesis in NaOH/Urea Aqueous Solution
This method offers a more uniform substitution pattern.
Materials:
-
Microcrystalline cellulose
-
Sodium hydroxide (NaOH)
-
Urea
-
Propylene oxide (PO)
-
Acetic acid
-
Acetone
Procedure:
-
Cellulose Dissolution:
-
Prepare a solution of NaOH and urea in water.
-
Disperse the microcrystalline cellulose in the NaOH/urea solution and stir until a homogeneous, transparent solution is obtained.[6]
-
-
Etherification:
-
Add the desired amount of propylene oxide to the cellulose solution.
-
Stir the reaction mixture at a controlled temperature (e.g., -6 to 60 °C) for a specified duration (e.g., 10 minutes to 80 hours).[6]
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with acetic acid.
-
Precipitate the HPC by adding the solution to a non-solvent like acetone.
-
Wash the precipitate repeatedly with acetone and then water to remove unreacted reagents and by-products.[6]
-
-
Drying:
-
Dry the purified HPC under vacuum.
-
Visualization of Synthesis Workflow
The following diagrams illustrate the key stages and relationships in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Characterization and Quality Control
The quality and performance of the synthesized this compound are determined through various analytical techniques:
-
Molar Substitution (MS) and Degree of Substitution (DS): These are critical parameters that define the extent of hydroxypropylation. They are typically determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography (GC).[7][8]
-
Viscosity: The viscosity of HPC solutions is a key property for many applications and is measured using viscometers.
-
Solubility: The solubility of HPC in water and organic solvents is assessed to ensure it meets the requirements for its intended use.
-
Molecular Weight Distribution: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the average molecular weight and the distribution of molecular weights in the polymer sample.[9]
-
Physicochemical Properties: Other properties such as particle size distribution, bulk density, and morphology are also characterized to ensure batch-to-batch consistency.[10]
By carefully controlling the synthesis reaction conditions and thoroughly characterizing the final product, this compound with tailored properties can be reliably produced for a wide range of demanding applications in the pharmaceutical and other industries.
References
- 1. News - How is hydroxypropylcellulose made? [kimachemical.com]
- 2. Hydroxypropyl cellulose - Wikipedia [en.wikipedia.org]
- 3. cellulosechina.com [cellulosechina.com]
- 4. melacoll.com [melacoll.com]
- 5. How is Hydroxypropyl Methylcellulose (HPMC) produced? [wotaichem.com]
- 6. CN1205229C - The preparation method of hydroxypropyl cellulose - Google Patents [patents.google.com]
- 7. Analytical approaches to improved characterization of substitution in hydroxypropyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Characterization of Physicochemical Properties of HPMC from Different Manufacturers and Their Effect on Sustained Release [journal11.magtechjournal.com]
The Etherification of Cellulose: A Technical Guide to the Synthesis of Hyprolose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical mechanism, experimental protocols, and critical parameters involved in the synthesis of Hydroxypropyl Cellulose (HPC), a vital excipient in the pharmaceutical industry. The etherification of cellulose to produce HPC, also known as hyprolose, is a multi-step process that transforms the insoluble natural polymer into a versatile, water-soluble derivative with a wide range of applications in drug formulation and delivery.
The Core Mechanism: From Cellulose to this compound
The synthesis of hydroxypropyl cellulose is primarily a two-step process involving the activation of the cellulose backbone followed by the etherification reaction with propylene oxide.[1] This process is conducted under alkaline conditions, typically using sodium hydroxide (NaOH) as the catalyst.[2]
Step 1: Alkalization (Mercerization)
The initial and critical step is the treatment of cellulose with a concentrated solution of sodium hydroxide.[3] This process, known as mercerization, serves two primary purposes. Firstly, it disrupts the extensive intermolecular and intramolecular hydrogen bonding network of the native cellulose, causing the fibers to swell.[4] This swelling increases the accessibility of the hydroxyl groups on the anhydroglucose units to the etherifying agent.[3] Secondly, the strong base deprotonates the hydroxyl groups of the cellulose, forming highly reactive alkali cellulose (cellulosate anions).[4]
Step 2: Etherification
The activated alkali cellulose is then reacted with propylene oxide. The reaction proceeds via a nucleophilic substitution mechanism. The cellulosate anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of the propylene oxide. This results in the opening of the epoxide ring and the formation of a hydroxypropyl ether linkage.[5]
A key feature of this reaction is the potential for the formation of side chains. The newly introduced hydroxypropyl group itself has a secondary hydroxyl group which can also be deprotonated and react with another molecule of propylene oxide.[6] This leads to the formation of poly(propylene glycol) side chains attached to the cellulose backbone.
Two important parameters are used to characterize the extent of this reaction:
-
Degree of Substitution (DS): This refers to the average number of hydroxyl groups on each anhydroglucose unit that have been substituted with hydroxypropyl groups. The maximum possible DS is 3.[6]
-
Molar Substitution (MS): This is defined as the average number of moles of propylene oxide that have reacted with each anhydroglucose unit. Because of the formation of side chains, the MS value can be greater than 3.[6]
The following diagram illustrates the fundamental chemical transformation in the etherification of cellulose to produce hydroxypropyl cellulose.
Quantitative Analysis of Reaction Parameters
The efficiency of the etherification process and the final properties of the HPC are highly dependent on several critical reaction parameters. The following table summarizes the impact of these parameters on the degree of substitution (DS), a key indicator of the extent of reaction.
| Parameter | Range/Value | Effect on Degree of Substitution (DS) | Reference |
| Alkalization | |||
| NaOH Concentration | 10% - 30% (w/v) | DS increases with increasing NaOH concentration up to an optimal point, beyond which it may decrease.[4][7] | [4][7] |
| Alkalization Temperature | 40 °C | Optimized for maximum DS in a specific study.[8] | [8] |
| Alkalization Time | 2.5 hours | Optimized for maximum DS in a specific study.[8] | [8] |
| Etherification | |||
| Propylene Oxide Concentration | 27.82 M/AGU | Higher concentrations generally lead to a higher DS.[8] | [8] |
| Reaction Temperature | 55 °C | Temperature influences the reaction rate; optimization is crucial to balance kinetics and potential side reactions.[8] | [8] |
| Reaction Time | 3.5 hours | Longer reaction times generally lead to a higher DS, up to a certain point.[8] | [8] |
Note: The optimal values presented are from a specific study and may vary depending on the cellulose source and other reaction conditions.
Detailed Experimental Protocol
The following provides a generalized, yet detailed, methodology for the laboratory-scale synthesis of hydroxypropyl cellulose.
Materials:
-
Cellulose (e.g., from cotton linters or wood pulp)
-
Sodium Hydroxide (NaOH)
-
Propylene Oxide
-
Isopropyl Alcohol (as a diluent/solvent)
-
Acetic Acid or Hydrochloric Acid (for neutralization)
-
Acetone (for purification)
-
Distilled Water
Equipment:
-
Pressure-resistant, sealed reactor with stirring mechanism
-
Temperature control system (e.g., oil bath or heating mantle)
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Mercerization (Alkalization):
-
A specific amount of cellulose is placed in the reactor.
-
A concentrated solution of NaOH (e.g., 40-50%) is added to the cellulose.[9] The mixture is stirred thoroughly to ensure uniform impregnation.
-
The alkalization is allowed to proceed for a defined period (e.g., overnight at a reduced temperature like -20°C) to ensure complete activation of the cellulose.[9]
-
Excess NaOH solution may be removed by filtration or pressing.[9]
-
-
Etherification:
-
A diluent such as isopropyl alcohol is added to the alkali cellulose in the reactor.[9]
-
The reactor is sealed, and the desired reaction temperature is set (e.g., 70°C).[9]
-
Propylene oxide is introduced into the reactor. This is often done under pressure.[9]
-
The reaction mixture is stirred continuously for a specified duration (e.g., 6.5 hours) to facilitate the etherification reaction.[9]
-
-
Neutralization and Purification:
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The reaction mixture is neutralized by the addition of an acid, such as acetic acid or hydrochloric acid, to a neutral pH.[10]
-
The crude HPC is then purified to remove by-products such as salts and unreacted reagents. This is typically achieved by washing with hot water, followed by precipitation in a non-solvent like acetone.[10]
-
The purified HPC is collected by filtration and dried in an oven at a controlled temperature (e.g., 105°C for 1 hour).[11]
-
The following diagram outlines the general experimental workflow for the synthesis of hydroxypropyl cellulose.
Conclusion
The etherification of cellulose to produce this compound is a well-established yet nuanced chemical process. A thorough understanding of the underlying reaction mechanism, coupled with precise control over key experimental parameters, is essential for synthesizing HPC with the desired properties for specific pharmaceutical applications. The degree of substitution and molar substitution are critical quality attributes that directly influence the solubility, viscosity, and thermal behavior of the final product. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and utilization of this important pharmaceutical excipient.
References
- 1. News - How is hydroxypropylcellulose made? [kimachemical.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Hydroxypropyl Cellulose? [synapse.patsnap.com]
- 6. Hydroxypropyl cellulose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical modification of waste paper: An optimization towards hydroxypropyl cellulose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 10. CN1205229C - The preparation method of hydroxypropyl cellulose - Google Patents [patents.google.com]
- 11. Assay of Hydroxypropoxy Group in Hydroxypropyl Cellulose by United States Pharmacopeia-Titration Method [pubs.sciepub.com]
Determining the Degree of Substitution of Hyprolose Using NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical protocols for determining the Molar Substitution (MS) and Degree of Substitution (DS) of Hyprolose (hydroxypropyl cellulose, HPC) using Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique offers a robust and reliable method for characterizing this critical pharmaceutical excipient, ensuring its quality and performance in drug formulations.
Introduction to this compound and the Importance of Substitution
This compound is a derivative of cellulose where some of the hydroxyl groups of the anhydroglucose units have been etherified with propylene oxide. The extent of this substitution significantly influences its physicochemical properties, such as solubility, viscosity, and thermal behavior.
Two key parameters define the level of modification:
-
Degree of Substitution (DS): The average number of hydroxyl groups substituted with hydroxypropyl groups per anhydroglucose unit. The maximum possible DS is 3.
-
Molar Substitution (MS): The average number of moles of propylene oxide that have reacted per anhydroglucose unit. Since the hydroxypropyl group itself has a hydroxyl group that can further react with propylene oxide to form oligomeric side chains, the MS value can exceed 3.
Accurate determination of MS and DS is crucial for quality control and for understanding the structure-property relationships that govern the functionality of this compound in pharmaceutical applications. NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, has emerged as a primary method for this characterization.
Principle of NMR-Based Determination of Substitution
NMR spectroscopy allows for the quantitative analysis of different chemical environments of atomic nuclei within a molecule. For this compound, the principle lies in the distinct resonance signals of the protons and carbons of the anhydroglucose backbone and the attached hydroxypropyl groups.
By integrating the areas of specific peaks in the NMR spectrum, the ratio of the substituent groups to the cellulose backbone can be determined, which directly relates to the Molar Substitution.
Experimental Protocols
This section details the methodologies for preparing and analyzing this compound samples using both ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy Protocol
Proton NMR is the most common and direct method for determining the Molar Substitution (MS) of this compound.
3.1.1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-1.0 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used. For samples that are difficult to dissolve in D₂O, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.[1]
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer the solution to a standard 5 mm NMR tube.
3.1.2. NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Temperature: Experiments are typically run at room temperature (25 °C).
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the protons of interest is recommended for accurate quantification. A value of 10-15 seconds is generally sufficient.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate.
-
Reference: The residual solvent peak (D₂O at ~4.79 ppm or DMSO-d₆ at ~2.50 ppm) is used for chemical shift referencing.
-
¹³C NMR Spectroscopy Protocol
While ¹H NMR is more direct for MS determination, ¹³C NMR provides valuable complementary structural information and can also be used for quantification.
3.2.1. Sample Preparation
Sample preparation is similar to that for ¹H NMR, although a higher sample concentration (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.
3.2.2. NMR Data Acquisition
-
Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer is recommended.
-
Parameters:
-
Pulse Sequence: A proton-decoupled ¹³C experiment is standard. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 10-30 seconds) is crucial for accurate integration, especially for quaternary carbons.
-
Data Analysis and Calculation of Molar Substitution
¹H NMR Spectral Analysis and Peak Assignment
A typical ¹H NMR spectrum of this compound in D₂O shows several key signals:
| Chemical Shift (ppm) | Assignment |
| ~1.1 - 1.3 | Methyl protons (-CH₃) of the hydroxypropyl group |
| ~3.2 - 4.2 | Protons of the anhydroglucose unit (H2-H6) and the -CH- and -CH₂- protons of the hydroxypropyl group |
| ~4.3 - 4.6 | Anomeric proton (H1) of the anhydroglucose unit |
Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound in D₂O.
Calculation of Molar Substitution (MS) from ¹H NMR Data
The Molar Substitution is calculated by determining the ratio of the integral of the methyl protons of the hydroxypropyl group to the integral of the anomeric proton of the anhydroglucose unit.[2]
The formula is as follows:
MS = (Integral of -CH₃ protons) / (Integral of H1 proton) / 3
-
Integral of -CH₃ protons: The integrated area of the signal corresponding to the three methyl protons of the hydroxypropyl group.
-
Integral of H1 proton: The integrated area of the signal corresponding to the single anomeric proton of the anhydroglucose unit.
-
Division by 3: This is necessary because the methyl signal represents three protons, while the anomeric signal represents one proton.
Example Calculation:
If the integral of the methyl proton signal is 9.0 and the integral of the anomeric proton signal is 1.0, the MS would be:
MS = 9.0 / 1.0 / 3 = 3.0
This indicates an average of three moles of propylene oxide per anhydroglucose unit.
Relationship between Molar Substitution (MS) and Degree of Substitution (DS)
While ¹H NMR directly provides the MS, the DS cannot be determined from a single standard ¹H NMR experiment. The DS represents the number of substituted hydroxyl positions on the glucose ring, whereas MS accounts for the total number of propylene oxide units, including those in oligomeric side chains.
Generally, MS ≥ DS. The difference between MS and DS provides an indication of the average length of the hydroxypropyl side chains. Specialized NMR techniques or derivatization methods are required for the direct determination of DS.[3]
Visualization of Structures and Workflows
Chemical Structure of this compound
Caption: Idealized chemical structure of a this compound repeating unit.
Experimental Workflow for MS Determination
References
A Comprehensive Technical Guide to the Solubility of Hyprolose in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of Hyprolose, also known as hydroxypropyl cellulose (HPC), in a variety of organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their formulations.
Executive Summary
This compound is a versatile cellulose ether derivative renowned for its solubility in both aqueous and a wide range of polar organic solvents. This dual solubility is a key attribute that makes it a valuable excipient in the pharmaceutical and other industries. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a visual workflow to aid in the assessment of this compound solubility.
Solubility Characteristics of this compound
This compound is generally soluble in many polar organic solvents. The extent of this solubility is influenced by several factors, including the molecular weight of the this compound grade, its degree of substitution (DS), and the specific properties of the organic solvent. High-substituted this compound (H-HPC) is noted for its solubility in various organic solvents at room temperature.
Quantitative Solubility Data
The following table summarizes the available data on the solubility of a specific grade of this compound (HPC-L) in various organic solvents at a 2% concentration. It is important to note that this data is for a specific grade and may not be representative of all this compound grades. Further experimental verification is recommended for specific applications.
| Organic Solvent | Chemical Formula | Solubility (at 2% concentration) | Appearance of 2% Solution |
| Methanol | CH₃OH | Soluble | Transparent |
| Ethanol | C₂H₅OH | Soluble | Transparent |
| Isopropyl alcohol | C₃H₈O | Soluble | Transparent |
| n-Butanol | C₄H₉OH | Soluble | Transparent |
| Acetone | C₃H₆O | Partially Soluble | Very slight clouding |
| Cyclohexanone | C₆H₁₀O | Soluble | Transparent |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Transparent |
| tert-Butanol | C₄H₁₀O | Partially Soluble | Transparent |
| Cyclohexanol | C₆H₁₂O | Partially Soluble | Transparent |
| Propylene glycol | C₃H₈O₂ | Partially Soluble | Transparent |
Data sourced from Nippon Soda Co., Ltd. for NISSO HPC, grade HPC-L.
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of this compound in organic solvents is crucial for formulation development. The following is a detailed protocol based on the widely accepted shake-flask method, which can be adapted for various this compound grades and organic solvents.
Principle
An excess amount of this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After reaching equilibrium, the undissolved polymer is separated from the saturated solution, and the concentration of the dissolved this compound in the supernatant is determined.
Materials and Equipment
-
This compound (specific grade to be tested)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers or screw-cap vials
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible membrane)
-
Gravimetric analysis equipment (drying oven, desiccator) or a suitable analytical technique for quantifying the dissolved polymer (e.g., HPLC with a suitable detector, UV-Vis spectrophotometry if the polymer has a chromophore or can be derivatized).
Procedure
-
Preparation of the Test Mixture:
-
Accurately weigh an amount of this compound that is expected to be in excess of its solubility limit and add it to a conical flask or vial.
-
Add a precise volume of the organic solvent to the flask.
-
-
Equilibration:
-
Tightly seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved polymer remains constant.
-
-
Separation of Undissolved Polymer:
-
After the equilibration period, remove the flasks from the shaker.
-
Allow the flasks to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle.
-
For finer suspensions, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a solvent-compatible syringe filter to remove any remaining fine particles.
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method. For gravimetric analysis, a known volume of the filtrate is evaporated to dryness, and the mass of the residue is measured.
-
-
Calculation of Solubility:
-
Calculate the solubility of the this compound in the organic solvent, typically expressed in g/L or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: A flowchart of the experimental workflow for determining this compound solubility.
Factors Influencing Solubility
Several key factors can significantly impact the solubility of this compound in organic solvents:
-
Molecular Weight: Generally, lower molecular weight grades of this compound tend to exhibit higher solubility.
-
Degree of Substitution (DS) and Molar Substitution (MS): The number and distribution of hydroxypropyl groups on the cellulose backbone play a crucial role. A higher degree of substitution can disrupt the crystalline structure of the cellulose and increase its interaction with organic solvents.
-
Solvent Polarity: this compound is most soluble in polar organic solvents that can form hydrogen bonds.
-
Temperature: The effect of temperature on solubility can vary depending on the specific this compound-solvent system. For many systems, solubility increases with temperature.
Conclusion
This technical guide provides a foundational understanding of the solubility characteristics of this compound in organic solvents. The provided data and experimental protocols offer a starting point for researchers and formulation scientists. It is recommended that the solubility of the specific grade of this compound be experimentally determined for each new formulation to ensure optimal performance. The interplay between the polymer's properties and the solvent's characteristics is complex, and empirical testing remains essential for successful product development.
The Chemical Architecture of Hyprolose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical structure of Hyprolose, also known as Hydroxypropyl Cellulose (HPC). This compound is a versatile cellulose derivative with wide-ranging applications in the pharmaceutical, food, and cosmetics industries, owing to its unique physicochemical properties.[1] This document will delve into the intricacies of its molecular structure, key chemical parameters, and the analytical techniques employed for its characterization.
Core Chemical Structure
This compound is a semi-synthetic polymer derived from cellulose, a natural polymer composed of repeating D-glucose units linked by β(1→4) glycosidic bonds.[1] The fundamental structure of this compound is achieved by the etherification of the hydroxyl groups on the anhydroglucose units of cellulose with propylene oxide. This modification introduces hydroxypropyl groups (-OCH₂CH(OH)CH₃) onto the cellulose backbone.[1]
The position and number of these hydroxypropyl groups are critical factors that determine the overall properties of the this compound polymer, such as its solubility, viscosity, and thermal behavior. The substitution can occur at the hydroxyl groups on carbons 2, 3, and 6 of the anhydroglucose ring.
A key feature of this compound chemistry is the distinction between the Degree of Substitution (DS) and the Molar Substitution (MS).
-
Degree of Substitution (DS): This refers to the average number of hydroxyl groups on each anhydroglucose unit that have been substituted with hydroxypropyl groups. The theoretical maximum DS is 3.
-
Molar Substitution (MS): Since the introduced hydroxypropyl group itself contains a hydroxyl group, it can further react with propylene oxide, leading to the formation of side chains. The MS is defined as the average number of moles of hydroxypropyl groups per anhydroglucose unit. Consequently, the MS value can exceed 3. For this compound to be readily soluble in water, an MS of approximately 4 is typically required.
Quantitative Physicochemical Properties
The properties of this compound can vary significantly depending on its molecular weight and molar substitution. These variations are often categorized into different grades of the polymer. The following tables summarize key quantitative data for various grades of this compound.
Table 1: Molecular Weight and Viscosity of Different this compound Grades
| Grade | Average Molecular Weight (Da) | Viscosity (mPa·s, 2% in water at 20°C) |
| HPC-UL | 20,000 | Low |
| HPC-SL | 40,000 | Low |
| HPC-L | 100,000 | Medium |
| HPC-H | 140,000 | High |
Source: Data compiled from various sources, including[2].
Table 2: General Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to slightly off-white powder |
| Bulk Density | 0.5 g/mL |
| Softening Temperature | 100-150 °C |
| Solubility in Water | Soluble in cold water, forms a gel at higher temperatures |
| Solubility in Organic Solvents | Soluble in many polar organic solvents |
Source: Data compiled from various sources.
Experimental Protocols for Structural Characterization
A detailed understanding of the chemical structure of this compound requires a combination of advanced analytical techniques. The following sections outline the general methodologies for key experiments.
Determination of Molar Substitution by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molar substitution of this compound. Both ¹H and ¹³C NMR can provide detailed information about the structure.
Protocol:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument Setup: Configure a high-resolution NMR spectrometer (e.g., 500 MHz) for ¹H or ¹³C acquisition.
-
Data Acquisition: Acquire the NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Integrate the signals corresponding to the protons of the anhydroglucose unit and the protons of the hydroxypropyl groups in the ¹H NMR spectrum.
-
The ratio of these integrals allows for the calculation of the molar substitution.
-
¹³C NMR can provide more detailed information on the substitution pattern at the C2, C3, and C6 positions of the glucose unit.[3]
-
Analysis of Substitution Heterogeneity by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is employed to study the distribution of hydroxypropyl groups among the cellulose chains.
Protocol:
-
Sample Preparation:
-
Hydrolyze the this compound sample to obtain a mixture of substituted glucose oligomers.
-
Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid) in a suitable solvent.
-
Mix the hydrolyzed sample with the matrix solution and spot it onto the MALDI target plate.[4]
-
-
Instrument Setup: Calibrate the MALDI-TOF mass spectrometer using a standard of known molecular weight.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to an anhydroglucose unit with a different number of hydroxypropyl substituents. This provides insight into the heterogeneity of substitution.
Quantification of Unsubstituted Glucose by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for quantifying the amount of unsubstituted glucose in a this compound sample, which is another measure of substitution heterogeneity.
Protocol:
-
Sample Preparation:
-
Completely hydrolyze the this compound sample to its constituent monosaccharides using acid hydrolysis.
-
Neutralize the hydrolysate and filter it to remove any particulate matter.
-
-
Instrument Setup:
-
Data Acquisition: Inject the prepared sample and a series of glucose standards onto the HPAEC system and record the chromatograms.
-
Data Analysis:
-
Identify the peak corresponding to glucose in the sample chromatogram based on the retention time of the glucose standard.
-
Quantify the amount of glucose in the sample by comparing its peak area to the calibration curve generated from the glucose standards.
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive chemical characterization of this compound.
This comprehensive approach, combining various analytical techniques, is essential for a thorough understanding of the chemical structure of this compound, which in turn governs its functionality and performance in diverse applications.
References
- 1. What is the mechanism of Hydroxypropyl Cellulose? [synapse.patsnap.com]
- 2. Characterization of hydroxypropylmethylcellulose (HPMC) using comprehensive two-dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpnjournals.org [arpnjournals.org]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyprolose, also known as hydroxypropyl cellulose (HPC), is a widely utilized cellulose ether in the pharmaceutical, food, and cosmetic industries. Its biocompatibility is a critical attribute, making it suitable for a range of applications, including as an excipient in oral drug formulations, a thickener in topical preparations, and a component in drug delivery systems. This technical guide provides a comprehensive overview of the primary research on the biocompatibility of this compound, presenting quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways. The evidence strongly supports the excellent biocompatibility profile of this compound, characterized by low cytotoxicity, minimal hemolytic activity, and a mild in vivo tissue response.
Quantitative Biocompatibility Data
The following tables summarize quantitative data from key biocompatibility studies on this compound and related cellulose derivatives. These studies consistently demonstrate the safety and compatibility of these materials with biological systems.
Table 1: In Vitro Cytotoxicity of this compound and Related Materials
| Material Composition | Cell Line | Assay | Duration (hours) | Cell Viability (%) | Reference |
| Hydroxypropyl Cellulose (HPC) / Pluronic F68 Hydrogel | Normal Human Dermal Fibroblasts (NHDF) | Not Specified | Not Specified | Good Biocompatibility Reported | [1] |
| Chitosan/β-tricalcium phosphate/Hydroxypropyl methylcellulose (HPMC) paste | L929 (mouse fibroblasts) | MTT Assay | Not Specified | ~95% | [2] |
| Eudragit L-100/Hydroxypropyl methylcellulose (HPMC) nanofibers | NIH/3T3 (mouse fibroblasts) | Not Specified | Not Specified | > 80% | [3] |
Note: While specific percentage viability for pure this compound was not available in the reviewed literature, studies on composite materials containing this compound derivatives consistently show high cell viability, indicating low cytotoxic potential.
Table 2: Hemocompatibility of this compound and Similar Hydrogels
| Material Composition | Test Method | Hemolysis Rate (%) | Classification | Reference |
| P(OEGMA/OPGMA) Copolymeric Hydrogels (similar hydrophilic polymer) | Direct Contact (ISO 10993-4) | < 1.5% | Non-hemolytic | [4] |
| P(OEGMA/OPGMA) Copolymeric Hydrogels (similar hydrophilic polymer) | Indirect Contact (ISO 10993-4) | < 0.6% | Non-hemolytic | [4] |
Note: According to ISO 10993-4, a hemolysis rate below 2% is considered non-hemolytic.[5] The data from analogous hydrophilic polymers suggests that this compound is likely to exhibit a similarly low hemolytic profile.
Table 3: In Vivo Biocompatibility of Cellulose-Based Implants
| Material | Animal Model | Implantation Site | Duration | Key Histological Findings | Reference |
| Regenerated Cellulose | Rat | Subcutaneous | 30 days | Presence of macrophages and foreign body giant cells, indicative of a normal foreign body response. | [2] |
| Cellulose Sponge | Rat | Subcutaneous | Up to 60 weeks | Initial moderate foreign body reaction that became milder over time; slow degradation of the implant. | [6] |
| Plant-Derived Cellulose | Mouse | Subcutaneous | 8 weeks | Low inflammatory response, cell invasion, and extracellular matrix deposition. | [6] |
Note: These studies on various forms of cellulose implants demonstrate a generally mild and expected foreign body response, characterized by the presence of inflammatory cells that diminishes over time. This suggests a good level of tissue compatibility.
Experimental Protocols
The following are detailed methodologies for key biocompatibility experiments, based on international standards.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test evaluates the potential of a material to cause cellular damage. The MEM Elution method is commonly used for polymers like this compound.[5]
1. Sample Preparation:
-
The this compound material is prepared according to standardized procedures, considering the surface area-to-volume ratio.[5]
-
Sterilization of the test sample should be performed using a method that does not alter the material's properties.
2. Extraction:
-
The this compound sample is immersed in a culture medium (e.g., Minimum Essential Medium - MEM) with or without serum.[5]
-
The extraction is carried out in a sterile, chemically inert container under controlled conditions (e.g., 37°C for 24-72 hours).[7]
3. Cell Culture:
-
A suitable cell line, such as L929 mouse fibroblasts or 3T3 fibroblasts, is cultured in a controlled environment (37°C, 5% CO2).[7][8]
-
The cells are seeded in multi-well plates and allowed to reach a sub-confluent monolayer.[4]
4. Incubation:
-
The culture medium is replaced with the this compound extract at various concentrations.[4]
-
The cells are incubated with the extract for a specified period (e.g., 24 to 72 hours).[7]
5. Evaluation (MTT Assay):
-
After incubation, the extract is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan product.
-
The formazan crystals are then dissolved using a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to the untreated control cells. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[9]
Hemocompatibility Testing (ISO 10993-4)
This test assesses the interaction of a blood-contacting material with blood. The direct contact method for hemolysis is described below.[10][11]
1. Sample and Blood Preparation:
-
The this compound material is prepared and sterilized.
-
Freshly collected, anticoagulated blood (e.g., from rabbits or humans) is used.[10][12]
2. Test Procedure (Direct Contact):
-
The this compound material is placed in direct contact with a saline suspension of blood.[10]
-
Positive (e.g., water) and negative (e.g., polyethylene) controls are included in the assay.[12]
-
The samples are incubated under controlled conditions (e.g., 37°C for 3 hours) with gentle agitation.[10][12]
3. Evaluation:
-
After incubation, the samples are centrifuged to separate the plasma.
-
The amount of hemoglobin released into the plasma is measured spectrophotometrically (at approximately 540 nm).[12]
-
The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis). A hemolysis rate below 2% is typically considered non-hemolytic.[5][10]
In Vivo Implantation Study (ISO 10993-6)
This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the material.
1. Animal Model and Implantation:
-
A suitable animal model, such as rats or mice, is selected.[2][6]
-
The sterilized this compound scaffold is surgically implanted into a specific tissue site, commonly the subcutaneous tissue of the back.[2][6]
-
A sham surgery site (empty defect) serves as a control.
2. Post-Implantation Observation:
-
The animals are monitored for signs of inflammation, irritation, or other adverse reactions at the implantation site over a defined period (e.g., 1, 4, and 12 weeks).[2]
3. Histological Analysis:
-
At the end of the study period, the animals are euthanized, and the implant and surrounding tissue are explanted.
-
The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E).
-
A pathologist examines the slides for signs of inflammation (acute and chronic), foreign body response, fibrosis, and tissue integration.[2]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical biocompatibility testing workflow and a key signaling pathway involved in the cellular response to biomaterials.
Caption: A typical workflow for assessing the biocompatibility of a biomaterial like this compound.
References
- 1. Exploring the Concept of In Vivo Guided Tissue Engineering by a Single-Stage Surgical Procedure in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vivo Biocompatibility of Cellulose-Derived and Synthetic Meshes in Subcutaneous Transplantation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.johner-institute.com [blog.johner-institute.com]
- 5. Cytotoxicity Testing via MEM Elution: Ensuring Medical Device Biocompatibility - European Biomedical Institute [ebi.bio]
- 6. Is cellulose sponge degradable or stable as implantation material? An in vivo subcutaneous study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CleanControlling: Cytotoxicity tests on medical devices [cleancontrolling.com]
- 8. namsa.com [namsa.com]
- 9. tecolab-global.com [tecolab-global.com]
- 10. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 11. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 12. Hemolysis [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Use of Hydroxypropyl Cellulose (HPC) as a Binder in Pharmaceutical Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Hydroxypropyl Cellulose (HPC) as a versatile and effective binder in the formulation of pharmaceutical tablets. The information presented is intended to guide researchers and formulation scientists in the development of robust solid dosage forms using various manufacturing technologies.
Introduction to Hydroxypropyl Cellulose (HPC) as a Tablet Binder
Hydroxypropyl Cellulose (HPC) is a non-ionic, water-soluble cellulose ether widely utilized in the pharmaceutical industry as a binder due to its excellent cohesiveness, plasticity, and compatibility with a broad range of active pharmaceutical ingredients (APIs) and other excipients.[1] Its ability to produce tablets with good mechanical strength, low friability, and controlled disintegration and dissolution profiles makes it a binder of choice for various tablet manufacturing processes, including wet granulation, dry granulation (roll compaction), and direct compression.[2]
HPC is available in various grades, primarily differentiated by their molecular weight and viscosity in solution. Low-viscosity grades are commonly used as binders in wet granulation, while finer, more compressible grades have been developed for direct compression and roll compaction.[2] The selection of an appropriate HPC grade is critical and depends on the API's properties, the desired tablet characteristics, and the manufacturing process to be employed.
Data Presentation: Influence of HPC on Tablet Properties
The following tables summarize quantitative data from various studies, illustrating the impact of HPC as a binder on key tablet quality attributes across different manufacturing methods.
Table 1: Wet Granulation using HPC as a Binder
API: Paracetamol
| HPC Concentration (% w/w) | Tablet Hardness (Kp) | Friability (%) | Disintegration Time (minutes) |
| 0 | - | - | - |
| 0.5 | - | - | - |
| 1 | - | - | - |
| 2 | 14.65 ± 0.6 | 0.13 | 2.73 |
Data synthesized from a study on paracetamol wet-granulated tablets. The study focused on the anti-capping properties of low-substituted HPC (L-HPC). Increasing L-HPC concentration led to increased hardness and decreased friability and disintegration time.[3]
API: Metformin HCl
| Formulation | Polymer Matrix | Hardness ( kg/cm ²) | Friability (%) |
| F1 | 40% HPC | 18.4 ± 0.52 | 0.03 |
| F3 | 20% HPC + 20% HPMC K100M | 16.1 ± 0.57 | 0.06 |
Data from a study on Metformin HCl floating tablets prepared by wet granulation. This data highlights the strong binding capacity of HPC, resulting in very hard tablets with low friability.[4]
Table 2: Dry Granulation (Roll Compaction) using HPC as a Binder
API: Metformin
| HPC Grade | Binder Concentration (% w/w) | Tablet Tensile Strength (MPa) at 15 kN | Friability (%) |
| Fine Particle HPC | 7 | > 2.0 | < 0.2 |
This data indicates that fine particle grades of HPC are highly efficient binders in roll compaction for challenging APIs like metformin, producing tablets with high tensile strength and low friability even at high drug loading.[5][6]
Table 3: Direct Compression using HPC as a Binder
API: Ibuprofen
| Formulation Component | Purpose | Percentage (%) |
| Ibuprofen | API | 40.0 |
| HPC (e.g., Klucel™ EXF) | Binder | 5.0 |
| Microcrystalline Cellulose | Filler | 52.5 |
| Croscarmellose Sodium | Disintegrant | 2.0 |
| Colloidal Silicon Dioxide | Glidant | 0.2 |
| Magnesium Stearate | Lubricant | 0.3 |
Direct compression formulations require binders with excellent flow and compressibility. Specialized grades of HPC are designed for this purpose. The table presents a typical starting formulation for an ibuprofen tablet using direct compression. Specific tablet properties like hardness and friability would be optimized by adjusting compression force and other process parameters.
Experimental Protocols
The following are detailed methodologies for key experiments related to tablet formulation using HPC as a binder.
Protocol 1: Wet Granulation
This protocol describes a typical wet granulation process for producing tablets.
-
Blending: Dry blend the API and other intra-granular excipients, including the dry HPC binder (if applicable), in a high-shear mixer or a V-blender for 10-15 minutes to ensure uniformity.
-
Granulation:
-
If adding HPC as a solution, dissolve the specified grade and amount of HPC in a suitable solvent (e.g., purified water or ethanol/water mixture) to create the binder solution.
-
While the blender is running at a low speed, gradually add the binder solution to the powder blend.
-
Continue mixing and kneading until granules of the desired consistency and size are formed. The endpoint can be determined by visual inspection or by monitoring the power consumption of the mixer.
-
-
Wet Milling: Pass the wet mass through a screen of appropriate mesh size (e.g., 8-12 mesh) to break up any large agglomerates and achieve a more uniform granule size.
-
Drying: Spread the wet granules on trays and dry them in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached (typically 1-3%). Fluid bed drying can also be used for more efficient drying.
-
Dry Milling: Mill the dried granules using a suitable mill (e.g., cone mill) with an appropriate screen size (e.g., 16-20 mesh) to achieve the final desired particle size distribution.
-
Final Blending: Add the extra-granular excipients (e.g., disintegrant, glidant, lubricant) to the milled granules and blend in a V-blender for a short period (e.g., 3-5 minutes for the lubricant) to ensure uniform distribution.
-
Compression: Compress the final blend into tablets of the target weight and hardness using a tablet press.
Protocol 2: Dry Granulation (Roll Compaction)
This protocol outlines the steps for tablet manufacturing via roll compaction.
-
Pre-blending: Blend the API, HPC binder (typically a fine particle grade), and other intra-granular excipients in a blender for 10-15 minutes.
-
Roll Compaction:
-
Transfer the powder blend to the hopper of a roll compactor.
-
Process the blend through the counter-rotating rollers at a defined roll pressure and roll speed. This will compact the powder into a ribbon or briquettes.
-
-
Milling: Mill the ribbons or briquettes using an integrated or separate milling unit to produce granules. The screen size of the mill will determine the final particle size of the granules.
-
Final Blending: Blend the granules with extra-granular excipients, such as a lubricant, in a blender for a short duration (e.g., 3-5 minutes).
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Protocol 3: Direct Compression
This protocol details the direct compression method.
-
Sieving: Pass the API, HPC binder (a directly compressible grade), and all other excipients through a screen of appropriate mesh size to ensure de-agglomeration.
-
Blending: Add all the sieved ingredients, except the lubricant, to a blender and mix for 15-20 minutes to achieve a homogenous blend.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for a further 3-5 minutes.
-
Compression: Directly compress the final powder blend into tablets on a tablet press, adjusting the compression force to achieve the target tablet weight and hardness.
Protocol 4: Tablet Quality Control Testing
The following are standard USP protocols for evaluating tablet properties.
-
Hardness (Breaking Force) Test (USP <1217>):
-
Use a calibrated tablet hardness tester.
-
Place the tablet diametrically between the two platens of the tester.
-
Start the tester, which applies a compressive force at a constant rate (e.g., 20 N/s).
-
Record the force in Newtons (N) or kiloponds (kp) required to fracture the tablet.
-
Repeat for a representative sample of tablets (e.g., n=10) and calculate the mean and standard deviation.[1][7]
-
-
Friability Test (USP <1216>):
-
Take a sample of tablets (usually a number that weighs close to 6.5 g).
-
Accurately weigh the initial sample of tablets (W_initial).
-
Place the tablets in the drum of a friability tester.
-
Rotate the drum for 100 revolutions at 25 rpm.
-
Remove the tablets, carefully de-dust them, and accurately weigh them again (W_final).
-
Calculate the percentage of weight loss using the formula: % Friability = [(W_initial - W_final) / W_initial] x 100. A friability of less than 1% is generally considered acceptable.
-
-
Disintegration Test (USP <701>):
-
Place one tablet in each of the six tubes of the basket-rack assembly of a disintegration tester.
-
Immerse the basket in a beaker containing a suitable liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2°C.
-
Operate the apparatus for the time specified in the monograph (e.g., 30 minutes for uncoated tablets).
-
At the end of the specified time, lift the basket from the fluid and observe the tablets.
-
The tablets pass the test if all of them have disintegrated completely. If 1 or 2 tablets fail to disintegrate, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[8][9][10]
-
-
Dissolution Test (USP <711>):
-
Place the specified volume of the dissolution medium in the vessel of the dissolution apparatus (e.g., Apparatus 2, paddle).
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place one tablet in the vessel.
-
Operate the apparatus at the specified speed (e.g., 50 rpm) for the designated time.
-
At specified time intervals, withdraw a sample of the medium and analyze it for the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The results are expressed as the cumulative percentage of the labeled amount of drug dissolved over time.[11][12][13]
-
Visualizations
The following diagrams illustrate the workflows for the different tablet manufacturing processes.
Caption: Workflow for Wet Granulation using HPC.
Caption: Workflow for Dry Granulation (Roll Compaction) with HPC.
Caption: Workflow for Direct Compression using HPC.
References
- 1. tablethardness.com [tablethardness.com]
- 2. Evaluation of roll compaction as a preparation method for hydroxypropyl cellulose-based matrix tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.jgu.ac.id [journal.jgu.ac.id]
- 4. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 5. researchgate.net [researchgate.net]
- 6. Roll Compaction and Tableting of High Loaded Metformin Formulations Using Efficient Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qualitester.com [qualitester.com]
- 8. usp.org [usp.org]
- 9. torontech.com [torontech.com]
- 10. torontech.com [torontech.com]
- 11. usp.org [usp.org]
- 12. uspbpep.com [uspbpep.com]
- 13. drugfuture.com [drugfuture.com]
Application Notes and Protocols: Formulation of Hyprolose-Based Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of hydroxypropyl cellulose (HPC)-based nanoparticles for targeted drug delivery. This document outlines strategies for surface functionalization to achieve site-specific drug accumulation, methods for drug loading, and protocols for in vitro characterization.
Introduction to Hyprolose-Based Nanoparticles
Hydroxypropyl cellulose (HPC) is a derivative of cellulose that is biocompatible, biodegradable, and approved for pharmaceutical applications.[1] Its amphiphilic nature allows for the formation of self-assembled nanoparticles in aqueous solutions, making it an excellent candidate for drug delivery systems. These nanoparticles can encapsulate a variety of therapeutic agents, protecting them from degradation and controlling their release. For targeted drug delivery, the surface of HPC nanoparticles can be functionalized with specific ligands that recognize and bind to receptors overexpressed on target cells, such as cancer cells. This approach enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.
Formulation of Targeted this compound Nanoparticles
The formulation of targeted HPC nanoparticles involves several key steps: synthesis of the nanoparticles, surface functionalization with a targeting ligand, and loading of the therapeutic drug. This section will focus on two common targeting ligands: folic acid for targeting folate receptor-overexpressing cancers and transferrin for targeting cells with high iron demand, such as those in the brain or in certain tumors.
Synthesis of Folic Acid-Conjugated HPC Nanoparticles (FA-HPC-NPs)
This protocol is adapted from methodologies used for other cellulose-based nanomaterials and common bioconjugation techniques.
Protocol:
-
Activation of HPC:
-
Dissolve 1 gram of HPC in 50 mL of dry N,N-Dimethylformamide (DMF).
-
Add 1.5 equivalents of N,N'-Carbonyldiimidazole (CDI) to the HPC solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to activate the hydroxyl groups of HPC.
-
Precipitate the activated HPC by adding the reaction mixture to an excess of diethyl ether.
-
Wash the precipitate with diethyl ether and dry under vacuum.
-
-
Conjugation of Folic Acid:
-
Dissolve 100 mg of folic acid in 10 mL of dry Dimethyl sulfoxide (DMSO) containing 1.5 equivalents of triethylamine.
-
Add the folic acid solution to a solution of the activated HPC (500 mg) in 20 mL of dry DMSO.
-
Stir the reaction mixture at 40°C for 24 hours in the dark.
-
Dialyze the resulting solution against a 1:1 mixture of ethanol and water for 48 hours, followed by dialysis against deionized water for another 48 hours to remove unreacted folic acid and other small molecules.
-
Lyophilize the purified solution to obtain FA-HPC conjugate as a powder.
-
-
Formation of FA-HPC Nanoparticles:
-
Dissolve 100 mg of the FA-HPC conjugate in 10 mL of a suitable organic solvent (e.g., acetone or ethanol).
-
Add the organic solution dropwise to 50 mL of deionized water under constant stirring.
-
The nanoparticles will form spontaneously via nanoprecipitation.
-
Stir the suspension overnight at room temperature to allow for solvent evaporation.
-
The resulting nanoparticle suspension can be used for drug loading and further characterization.
-
Synthesis of Transferrin-Conjugated HPC Nanoparticles (Tf-HPC-NPs)
This protocol utilizes EDC/S-NHS chemistry for the conjugation of transferrin to HPC.
Protocol:
-
Carboxymethylation of HPC:
-
Disperse 1 gram of HPC in 50 mL of isopropanol and stir for 30 minutes.
-
Add 10 mL of 30% (w/v) sodium hydroxide solution dropwise and stir for 1 hour at room temperature.
-
Add a solution of 2 grams of monochloroacetic acid in 10 mL of isopropanol and stir at 50°C for 4 hours.
-
Neutralize the reaction mixture with glacial acetic acid.
-
Filter the product, wash extensively with ethanol, and dry under vacuum to obtain carboxymethylated HPC (CM-HPC).
-
-
Activation of CM-HPC:
-
Disperse 100 mg of CM-HPC in 20 mL of MES buffer (0.1 M, pH 6.0).
-
Add 50 mg of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 30 mg of N-hydroxysuccinimide (S-NHS).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxyl groups.
-
-
Conjugation of Transferrin:
-
Add 10 mg of human serum transferrin to the activated CM-HPC suspension.
-
Stir the reaction mixture at 4°C for 24 hours.
-
Stop the reaction by adding a small amount of hydroxylamine.
-
Purify the Tf-HPC conjugate by dialysis against deionized water for 48 hours.
-
Lyophilize the purified solution to obtain the Tf-HPC conjugate.
-
-
Formation of Tf-HPC Nanoparticles:
-
Follow the same nanoprecipitation procedure as described for FA-HPC nanoparticles (Section 2.1, step 3).
-
Drug Loading
The loading of therapeutic agents into the HPC nanoparticles can be achieved by either incorporating the drug during the nanoparticle formation process (entrapment) or by incubating the pre-formed nanoparticles with the drug (adsorption).
Protocol for Drug Entrapment:
-
Dissolve both the targeted HPC conjugate (e.g., FA-HPC or Tf-HPC) and the drug in a suitable organic solvent.
-
Follow the nanoprecipitation procedure as described in Section 2.1, step 3.
-
After nanoparticle formation and solvent evaporation, centrifuge the nanoparticle suspension to separate the drug-loaded nanoparticles from the unloaded drug in the supernatant.
-
Wash the nanoparticle pellet with deionized water and re-disperse in an appropriate buffer.
-
Determine the drug loading efficiency and encapsulation efficiency by quantifying the amount of drug in the supernatant and in the nanoparticles using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Characterization of Targeted HPC Nanoparticles
Thorough characterization of the formulated nanoparticles is crucial to ensure their quality, stability, and efficacy.
Physicochemical Characterization
| Parameter | Technique | Typical Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 150 - 250 nm (PDI < 0.2) |
| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical |
| Drug Loading Efficiency (%) | UV-Vis or HPLC | 5 - 15% |
| Encapsulation Efficiency (%) | UV-Vis or HPLC | 60 - 90% |
Protocol for DLS Measurement:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted suspension to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the particle size distribution and polydispersity index (PDI).
Protocol for TEM Imaging:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
If necessary, negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).
-
Observe the grid under a transmission electron microscope to visualize the morphology of the nanoparticles.
In Vitro Drug Release
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium using a suitable analytical method.
Cellular Uptake and Targeting Efficiency
The targeting efficiency of the functionalized nanoparticles can be evaluated in vitro using cell lines that overexpress the target receptor.
Protocol for Cellular Uptake Study:
-
Seed the target cells (e.g., folate receptor-positive cancer cells) in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled targeted nanoparticles and non-targeted control nanoparticles at 37°C for a specific period.
-
Wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the intracellular fluorescence using a fluorescence plate reader.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it by flow cytometry.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Developing Amorphous Solid Dispersions with Hyprolose for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the development of amorphous solid dispersions (ASDs) using Hyprolose (hydroxypropyl cellulose, HPC) to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). The following sections detail the necessary steps from initial screening to final product characterization, supported by experimental methodologies and data interpretation.
Introduction to Amorphous Solid Dispersions with this compound
Amorphous solid dispersions are a well-established strategy to improve the oral bioavailability of poorly water-soluble drugs, which constitute a significant portion of new chemical entities.[1][2][3] In an ASD, the drug is molecularly dispersed in a polymeric carrier, converting it from a crystalline to a higher-energy amorphous state.[3][4] This amorphous form exhibits improved aqueous solubility and dissolution rates.[3][5]
This compound (HPC) is a versatile, semi-synthetic cellulose ether polymer frequently used in ASD formulations.[6][7] Its advantages include:
-
Stabilization: HPC can effectively prevent the crystallization of the amorphous drug during storage and dissolution, maintaining a supersaturated state in aqueous media.[6][8]
-
Biocompatibility: It is a widely accepted pharmaceutical excipient with a good safety profile.
-
Processability: HPC is suitable for common ASD manufacturing techniques like hot-melt extrusion (HME) and spray drying.[2][7]
The development of a robust ASD formulation involves a systematic approach, including polymer selection, drug-polymer miscibility assessment, manufacturing process optimization, and thorough physicochemical characterization.
Experimental Workflow for ASD Development
The development of a this compound-based ASD follows a logical progression of steps, from initial feasibility studies to in-depth characterization and stability assessment. The following diagram illustrates a typical workflow.
Caption: A schematic of the workflow for developing amorphous solid dispersions.
Experimental Protocols
Pre-formulation Studies
Objective: To characterize the physicochemical properties of the API and this compound to inform formulation and process development.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample (API or HPC) into an aluminum pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow to determine the melting point (Tm) and glass transition temperature (Tg) of the API and the Tg of HPC. A low Tg for HPC can be challenging to detect and may require modulated DSC or blending with a miscible polymer.[6][8]
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability and degradation temperature. This is crucial for heat-intensive processes like HME.
-
-
X-Ray Powder Diffraction (XRPD):
-
Place a sufficient amount of the sample powder on the sample holder.
-
Scan the sample over a defined 2θ range (e.g., 5-40°) using a copper X-ray source.
-
The resulting diffractogram will show sharp peaks for crystalline material (API) and a broad halo for amorphous material (HPC).[5]
-
Drug-Polymer Miscibility Screening
Objective: To assess the miscibility of the drug in this compound, which is critical for the physical stability of the ASD.
Methodology: Solvent-Casting Film Method
-
Prepare solutions containing the API and HPC in a common volatile solvent (e.g., ethanol, acetone, or a mixture) at different drug-to-polymer ratios (e.g., 10:90, 20:80, 30:70 w/w).[9]
-
Cast the solutions onto a glass slide or petri dish and allow the solvent to evaporate slowly at ambient or slightly elevated temperatures.[9]
-
Visually inspect the resulting films for transparency. A clear, single-phase film suggests good miscibility.
-
Analyze the films using DSC to detect a single Tg, which is indicative of a miscible system. The presence of a melting endotherm for the drug would indicate phase separation and crystallization.[10]
ASD Manufacturing Protocols
Two common methods for preparing this compound-based ASDs are spray drying and hot-melt extrusion.
Protocol 3.3.1: Spray Drying
Principle: The API and HPC are dissolved in a common solvent, and this solution is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of the solid dispersion.[11][12]
Methodology:
-
Dissolve the API and HPC in a suitable volatile organic solvent to form a clear solution.
-
Set the spray dryer parameters: inlet temperature, gas flow rate, and solution feed rate. These parameters need to be optimized to ensure efficient drying without causing thermal degradation.[11]
-
Pump the solution through the atomizer into the drying chamber.
-
The rapid evaporation of the solvent results in the formation of solid particles, which are then collected, typically by a cyclone separator.[12]
-
The collected powder may require secondary drying under vacuum to remove residual solvent.[11]
Protocol 3.3.2: Hot-Melt Extrusion (HME)
Principle: The API and HPC are mixed and then processed through a heated extruder. The thermal and mechanical energy melts the polymer, allowing the drug to dissolve and disperse at a molecular level.[13][14]
Methodology:
-
Physically blend the API and HPC powder at the desired ratio.
-
Feed the blend into the HME at a controlled rate.
-
Set the temperature profile of the extruder barrel zones. The temperature should be high enough to ensure the polymer melts and the drug dissolves, but below the degradation temperature of both components.[14]
-
The molten extrudate exits through a die and is cooled on a conveyor belt.
-
The solidified extrudate can then be milled or pelletized to the desired particle size for further processing.
Solid-State Characterization of ASDs
Objective: To confirm the amorphous nature of the drug within the polymer matrix and assess the homogeneity of the dispersion.
Methodology:
-
XRPD: As described in 3.1.3. The absence of crystalline peaks corresponding to the API in the ASD diffractogram confirms its amorphous state.[5]
-
DSC: As described in 3.1.1. A single Tg for the ASD, intermediate between that of the pure components, indicates a homogeneous, single-phase system. The absence of a drug melting endotherm is also a key indicator of an amorphous state.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Mix a small amount of the ASD with potassium bromide (KBr) and compress it into a pellet, or analyze directly using an ATR-FTIR.
-
Acquire the infrared spectrum.
-
Shifts in the characteristic peaks of the API and HPC (e.g., carbonyl, hydroxyl groups) can indicate intermolecular interactions, such as hydrogen bonding, which contribute to the stability of the ASD.[15]
-
In Vitro Performance Evaluation
Objective: To determine the extent of solubility and dissolution rate enhancement achieved with the ASD formulation compared to the crystalline API.
Methodology: Non-Sink Dissolution Testing
-
Use a USP Apparatus 1 (basket) or 2 (paddle).[1]
-
The dissolution medium should be relevant to the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid, or a pH 6.8 phosphate buffer).[16]
-
Maintain the temperature at 37 ± 0.5 °C and set the paddle/basket speed (e.g., 50-100 rpm).
-
Add a quantity of the ASD powder or a dosage form containing the ASD to the dissolution vessel. The amount should be sufficient to achieve supersaturation.
-
Withdraw samples at predetermined time points, immediately filtering them through a syringe filter (e.g., 0.22 µm) to separate dissolved from undissolved drug.
-
Analyze the concentration of the dissolved drug in the samples using a suitable analytical method, such as HPLC.
-
Plot the drug concentration versus time to generate the dissolution profile.
Data Presentation
Quantitative data from the characterization and performance studies should be summarized in tables for clear comparison.
Table 1: Solid-State Characterization of Itraconazole-HPC ASDs
| Formulation | Drug Loading (%) | Manufacturing Method | Tg (°C) | API Melting Peak (DSC) | XRPD Analysis |
| Crystalline Itraconazole | 100 | - | - | 166°C | Crystalline |
| HPC-UL | 0 | - | ~100°C | None | Amorphous |
| ASD 1 | 20 | Spray Drying | 115°C | Absent | Amorphous |
| ASD 2 | 40 | Hot-Melt Extrusion | 128°C | Absent | Amorphous |
Data is illustrative and based on typical findings in the literature.[6][7]
Table 2: Dissolution Parameters of a Poorly Soluble Drug and its HPC-based ASD
| Formulation | Maximum Concentration (µg/mL) | Area Under the Curve (AUC₀₋₄h) (µg·h/mL) |
| Crystalline API | 1.5 | 4.2 |
| Physical Mixture (API + HPC) | 3.8 | 10.5 |
| ASD (25% Drug in HPC) | 25.7 | 85.3 |
Data is illustrative and based on typical findings in the literature showing significant enhancement.[2]
Stability Studies
Objective: To evaluate the physical and chemical stability of the ASD under accelerated and long-term storage conditions.
Protocol:
-
Package the ASD samples in appropriate containers (e.g., sealed glass vials).
-
Store the samples under accelerated conditions (e.g., 40°C / 75% relative humidity) and long-term conditions (e.g., 25°C / 60% relative humidity).[17]
-
At specified time points (e.g., 1, 3, 6 months for accelerated studies), withdraw samples.
-
Analyze the samples for:
-
Physical Stability: Re-characterize using XRPD and DSC to check for any signs of recrystallization.[17]
-
Chemical Stability: Assay the drug content and measure any degradation products using a stability-indicating HPLC method.
-
Performance: Repeat dissolution testing to ensure the formulation maintains its enhanced solubility characteristics.
-
A stable ASD will show no evidence of crystallization and minimal chemical degradation over the study period.[18]
References
- 1. drug-dev.com [drug-dev.com]
- 2. Design of an amorphous solid dispersion of ibuprofen in a biocompatible polymeric matrix obtained by spray drying | Universitas Scientiarum [revistas.javeriana.edu.co]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Preparation and Characterization of Solid Dispersions Composed of Curcumin, Hydroxypropyl Cellulose and/or Sodium Dodecyl Sulfate by Grinding with Vibrational Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. In vitro and in vivo assessment of hydroxypropyl cellulose as functional additive for enabling formulations containing itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. Physical stability of hydroxypropyl methylcellulose-based amorphous solid dispersions: Experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Hyprolose in 3D Printing for Personalized Medicine
Introduction
Hyprolose, also known as hydroxypropyl cellulose (HPC), is a derivative of cellulose that is widely utilized in the pharmaceutical industry for its excellent biocompatibility, film-forming properties, and safety profile.[1] In recent years, HPC has gained significant attention as a key polymer in 3D printing technologies for the fabrication of personalized medicine.[2] Three-dimensional printing allows for the on-demand production of dosage forms with customized doses, shapes, and release profiles, which is a cornerstone of personalized medicine.[3][4]
This compound is particularly well-suited for Fused Deposition Modeling (FDM) and Pressure-Assisted Microsyringe (PAM) 3D printing. In FDM, HPC is often combined with an active pharmaceutical ingredient (API) and other excipients, then processed using Hot-Melt Extrusion (HME) to create drug-loaded filaments.[3][5] These filaments are then fed into an FDM printer to build tablets layer by layer.[6] This approach allows for the creation of complex tablet geometries, such as hollow structures for floating drug delivery systems, to achieve specific drug release kinetics.[6][7] For PAM, or semi-solid extrusion, HPC can be used to formulate printable hydrogels or pastes, which is particularly advantageous for heat-sensitive drugs as this process can often be performed at room temperature.[4][8]
The versatility of this compound allows for the modulation of drug release profiles. For instance, by adjusting the grade of HPC, the ratio of HPC to other polymers, or the design of the 3D printed tablet (e.g., infill density and shell thickness), it is possible to achieve sustained or controlled drug release.[6][9] This ability to fine-tune drug delivery makes HPC a valuable excipient in the development of personalized medicines tailored to individual patient needs.[1][10]
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Filaments via Hot-Melt Extrusion (HME)
This protocol describes the preparation of drug-loaded this compound filaments for use in Fused Deposition Modeling (FDM) 3D printers.
Materials:
-
Hydroxypropyl cellulose (HPC)
-
Active Pharmaceutical Ingredient (API) (e.g., Cinnarizine, Domperidone)[6][7]
-
Vinylpyrrolidone vinyl acetate copolymer (PVP VA64) (to improve filament mechanical properties)[7][10]
-
Triethyl citrate (TEC) (as a plasticizer)[9]
Equipment:
-
Hot-Melt Extruder (e.g., twin-screw extruder)[6]
-
Pelletizer or filament cutter
-
Digital caliper
-
Filament spooler
Methodology:
-
Pre-blending: Accurately weigh the HPC, API, and any other excipients (e.g., PVP VA64). Mix the powders geometrically in a sealed plastic bag for 10-15 minutes to ensure a homogenous blend.
-
HME Setup: Set the desired temperature profile for the different heating zones of the hot-melt extruder. The temperature should be high enough to ensure the polymer melts and mixes with the API but below the degradation temperature of the API and polymers.[5]
-
Extrusion: Feed the powder blend into the hopper of the extruder at a constant feed rate. The molten mixture is then extruded through a circular die (typically 1.75 mm or 2.85 mm in diameter).
-
Filament Cooling and Sizing: The extruded filament is cooled by air or a water bath and pulled by a filament puller. The diameter of the filament should be continuously monitored with a digital caliper to ensure it meets the required specifications for the 3D printer (e.g., 1.75 mm ± 0.05 mm).
-
Spooling: The finished filament is wound onto a spool for storage and subsequent use in the FDM 3D printer.
Protocol 2: Fabrication of Personalized Tablets using Fused Deposition Modeling (FDM) 3D Printing
This protocol details the process of printing personalized tablets from the drug-loaded this compound filaments prepared in Protocol 1.
Materials:
-
Drug-loaded this compound filament
Equipment:
-
Fused Deposition Modeling (FDM) 3D printer (a dual extruder may be needed for more complex designs like shell-core tablets)[6]
-
Computer-Aided Design (CAD) software (e.g., Tinkercad)[11]
-
Slicing software
Methodology:
-
Tablet Design: Design the desired tablet geometry using CAD software. The design can be manipulated to control the drug release profile, for example, by creating a hollow structure or a specific surface area-to-volume ratio.[6]
-
Slicing: The CAD file is imported into a slicing software, which converts the 3D model into a series of thin layers and generates a G-code file. Printing parameters such as nozzle temperature, print speed, layer height, and infill percentage are set at this stage.[11]
-
Printer Setup: Load the drug-loaded this compound filament into the FDM 3D printer. Set the printing parameters on the printer according to the values determined in the slicing software.
-
Printing: Initiate the printing process. The printer will heat the filament to a molten state and extrude it layer by layer onto the build plate to construct the tablet according to the G-code instructions.
-
Post-Processing: Once printing is complete, allow the tablet to cool and then carefully remove it from the build plate.
-
Characterization: The printed tablets should be characterized for weight, hardness, friability, drug content uniformity, and in vitro drug release.
Protocol 3: Preparation and Evaluation of this compound-Based Inks for Pressure-Assisted Microsyringe (PAM) 3D Printing
This protocol outlines the formulation of a this compound-based ink and its use in PAM for printing oral dosage forms.
Materials:
-
Hydroxypropyl cellulose (HPC H grade)[8]
-
Model drug (e.g., Fenofibrate)[8]
-
Mannitol[8]
-
Polyethylene glycol (PEG)[8]
-
Solvent (e.g., water, water-ethanol mixture)[8]
Equipment:
-
Pressure-Assisted Microsyringe (PAM) 3D printer
-
Mechanical stirrer or vortex mixer
-
Syringe for printing
Methodology:
-
Ink Formulation: Dissolve the functional excipients (e.g., mannitol, PEG) and the model drug in the chosen solvent. Gradually add the HPC powder to the solution while stirring continuously until a homogenous, viscous ink is formed. The concentration of HPC will need to be optimized to achieve the desired rheological properties for printing.[8]
-
Loading the Printer: Load the formulated ink into a syringe and place it in the printing head of the PAM 3D printer. Ensure there are no air bubbles in the syringe.
-
Printing Parameter Optimization: Set the printing parameters, including nozzle diameter, printing speed, and extrusion pressure. These parameters are highly dependent on the rheological properties of the ink and need to be optimized to ensure good printability and shape fidelity.[8]
-
Printing Dosage Forms: Print the desired dosage form (e.g., pills or thin films) onto a suitable substrate.[8]
-
Drying/Curing: The printed dosage forms may require a drying step to remove the solvent, which can be done at room temperature or in a low-temperature oven.
-
Characterization: Evaluate the printed dosage forms for their physical and chemical properties, including drug content and in vitro dissolution.
Data Presentation
Table 1: Formulation and HME Parameters for this compound Filaments
| Formulation Component | Purpose | Concentration Range (% w/w) | HME Processing Temperature (°C) | Reference |
|---|---|---|---|---|
| Hydroxypropyl cellulose (HPC) | Matrix former | 30 - 70 | 140 - 190 | [6][9] |
| Active Pharmaceutical Ingredient (API) | Drug | 3 - 30 | - | [9] |
| PVP VA64 | Improve mechanical strength | 10 - 40 | - | [5][7] |
| Triethyl citrate (TEC) | Plasticizer | 10 - 20 | - |[9] |
Table 2: FDM 3D Printing Parameters for this compound-based Tablets
| Parameter | Typical Value | Unit | Purpose | Reference |
|---|---|---|---|---|
| Nozzle Temperature | 180 - 220 | °C | To melt the filament | [9] |
| Bed Temperature | 25 - 60 | °C | To improve adhesion | - |
| Print Speed | 10 - 50 | mm/s | Affects print quality and time | [8] |
| Layer Height | 0.1 - 0.3 | mm | Determines the resolution of the print | - |
| Infill Percentage | 10 - 100 | % | Controls tablet density and drug release | [6] |
| Number of Shells | 1 - 5 | - | Affects tablet strength and drug release |[6] |
Table 3: Characterization of 3D Printed this compound Tablets
| Characterization Test | Parameter | Typical Results | Reference |
|---|---|---|---|
| Hardness | Breaking Force | 50 - 150 N | [7] |
| Friability | Weight Loss | < 1% | [7] |
| Drug Content Uniformity | Assay | 95 - 105% of label claim | [7] |
| In Vitro Drug Release | Time for 80% release | Can be modulated from 6 to >12 hours | [5][10] |
| Floating Lag Time | Time to float | Immediate (< 1 min) for floating tablets | [5] |
| Floating Duration | Time | > 12 hours |[10] |
Visualizations
Caption: Workflow from raw materials to a finished personalized tablet using HME and FDM 3D printing.
Caption: Workflow for creating personalized medicine using PAM 3D printing with this compound-based inks.
Caption: Key formulation and printing parameters that control the drug release profile.
References
- 1. researchgate.net [researchgate.net]
- 2. 3D Printing Technologies in Personalized Medicine, Nanomedicines, and Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D printing processes in precise drug delivery for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Hot Melt Extrusion paired Fused Deposition Modeling 3D Printing to Develop Hydroxypropyl Cellulose based Floating Tablets of Cinnarizine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hot-melt-extrusion-paired-fused-deposition-modeling-3d-printing-to-develop-hydroxypropyl-cellulose-based-floating-tablets-of-cinnarizine - Ask this paper | Bohrium [bohrium.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Three-dimensional (3D) printed tablets using ethyl cellulose and hydroxypropyl cellulose to achieve zero order sustained release profile | springerprofessional.de [springerprofessional.de]
- 10. Hot melt extrusion paired fused deposition modeling 3D printing to develop hydroxypropyl cellulose based floating tablets of cinnarizine [agris.fao.org]
- 11. youtube.com [youtube.com]
Utilizing Hydroxypropyl Cellulose in Ophthalmic Preparations for Sustained Drug Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl cellulose (HPC) is a non-ionic, water-soluble cellulose ether widely employed in ophthalmic formulations due to its excellent biocompatibility, mucoadhesive properties, and ability to enhance viscosity. These characteristics make it an ideal excipient for developing sustained-release drug delivery systems for the eye, prolonging the contact time of the active pharmaceutical ingredient (API) with the ocular surface, thereby improving bioavailability and therapeutic efficacy while reducing dosing frequency. This document provides detailed application notes and protocols for utilizing HPC in the formulation and evaluation of sustained-release ophthalmic preparations.
HPC's mechanism of action in sustained release is primarily physical. When incorporated into ophthalmic solutions or inserts, it hydrates and swells upon contact with tear fluid, forming a gel-like matrix. This matrix acts as a barrier to drug diffusion, releasing the entrapped drug in a controlled manner as the polymer slowly erodes or dissolves. The viscosity of the formulation, determined by the concentration and molecular weight of HPC, plays a crucial role in the drug release kinetics.
Key Physicochemical Properties and Mechanisms
The sustained release of drugs from HPC-based ophthalmic formulations is governed by several key physicochemical properties and mechanisms. Understanding these is crucial for formulation development.
Mechanism of Sustained Release
The primary mechanism involves the formation of a hydrophilic matrix upon hydration. This process can be visualized as follows:
Quantitative Data on Hydroxypropyl Cellulose Formulations
The following tables summarize key quantitative data from literature on the use of HPC and its derivative, hydroxypropyl methylcellulose (HPMC), in ophthalmic preparations.
Table 1: Viscosity of HPMC Ophthalmic Solutions
| HPMC Concentration (% w/v) | Molecular Weight (kDa) | Viscosity (cps) | Reference |
| 2.0 - 2.5 | 220 - 420 | 15,000 - 40,000 | [1] |
| Not Specified | Not Specified | 4,500 - 5,000 | [2] |
| 2.0 | 80 - 120 cP grade | High | [3] |
Table 2: Drug Release from HPC/HPMC Ophthalmic Formulations
| Formulation Type | Polymer | Drug | Release Duration | Key Findings | Reference |
| Ophthalmic Insert | Hydroxypropyl Cellulose | None (lubricant) | 24 hours | Slow dissolution to stabilize tear film. | [4][5] |
| Silicone Hydrogel Contact Lens | HPMC (120 kDa) | HPMC (as comfort agent) | Up to 60 days | Constant release rate of 16 µ g/day . | [6] |
| Matrix Tablets | HPMC (Low & High Viscosity) | Paracetamol | > 8 hours | High viscosity HPMC showed slower polymer and drug release. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of HPC-based ophthalmic formulations.
Preparation of a Sustained-Release Ophthalmic Gel
This protocol describes the preparation of a basic HPC-based ophthalmic gel.
Materials:
-
Hydroxypropyl cellulose (appropriate grade for desired viscosity)
-
Active Pharmaceutical Ingredient (API)
-
Sterile, purified water
-
Phosphate buffer solution (pH 7.4)
-
Autoclave
-
Magnetic stirrer and stir bars
-
Sterile containers
Protocol:
-
Sterilization: Autoclave all glassware and containers.
-
Dispersion: In a sterile beaker, slowly add the required amount of HPC to a known volume of cold (2-8 °C) sterile purified water while stirring continuously to avoid clumping.
-
Hydration: Continue stirring until the HPC is fully dispersed. The solution will appear cloudy.
-
Solubilization: Allow the dispersion to warm to room temperature while stirring. The solution will become clear as the HPC dissolves.
-
API Incorporation: Dissolve the desired amount of API in a small amount of sterile purified water or a suitable solvent and add it to the HPC solution.
-
pH Adjustment: Adjust the pH of the final formulation to 7.4 using a sterile phosphate buffer solution.
-
Final Volume: Add sterile purified water to reach the final desired volume.
-
Homogenization: Stir the final formulation until a homogenous gel is formed.
-
Packaging: Aseptically fill the gel into sterile ophthalmic containers.
In Vitro Drug Release Study
This protocol outlines a method for evaluating the in vitro release of a drug from an HPC-based formulation using the paddle-over-disc method, suitable for ophthalmic inserts.
Materials:
-
USP Dissolution Apparatus 2 (Paddle) with paddle-over-disc assembly
-
Simulated Tear Fluid (STF) or phosphate buffer (pH 7.4) as the dissolution medium
-
HPC ophthalmic formulation (e.g., insert)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
-
Syringes and filters for sampling
Protocol:
-
Medium Preparation: Prepare a sufficient volume of the dissolution medium and de-gas it. Maintain the temperature at 37 ± 0.5 °C.
-
Apparatus Setup: Assemble the dissolution apparatus. Place 900 mL of the dissolution medium in each vessel. Set the paddle speed to 50 rpm.
-
Sample Placement: Carefully place the HPC ophthalmic insert onto the disc assembly and lower it into the dissolution vessel.
-
Test Initiation: Start the dissolution test.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specified volume of the medium (e.g., 5 mL) and filter it.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point, correcting for the removed sample volume, and plot the percentage of cumulative drug release versus time.
Viscosity Measurement
This protocol describes the measurement of the viscosity of an HPC ophthalmic solution using a rotational viscometer.
Materials:
-
Rotational viscometer (e.g., Brookfield or Haake viscometer)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath
-
HPC ophthalmic solution
Protocol:
-
Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions.
-
Sample Preparation: Place a sufficient amount of the HPC solution in a beaker and allow it to equilibrate to a controlled temperature (e.g., 25 °C or 37 °C) in the water bath.
-
Spindle Selection: Choose a spindle that will give a torque reading between 10% and 90% of the instrument's full-scale range.
-
Measurement: Immerse the selected spindle into the sample up to the immersion mark, avoiding the introduction of air bubbles.
-
Data Acquisition: Start the viscometer at a specified rotational speed (e.g., 20 rpm). Allow the reading to stabilize before recording the viscosity value in centipoise (cP).
-
Multiple Speeds: Repeat the measurement at different rotational speeds to assess the shear-thinning properties of the formulation.
-
Reporting: Report the viscosity value along with the spindle number, rotational speed, and temperature.
Mucoadhesion Testing
This protocol provides a method for evaluating the mucoadhesive strength of an HPC formulation using a texture analyzer.
Materials:
-
Texture analyzer with a mucoadhesion test rig
-
Mucin solution or freshly excised animal cornea/conjunctiva
-
HPC formulation
-
Simulated Tear Fluid (STF)
Protocol:
-
Substrate Preparation: Prepare a mucosal surface by either compressing mucin powder into a disc or mounting a piece of excised animal tissue. Hydrate the mucosal surface with a small amount of STF.
-
Sample Application: Apply a precise amount of the HPC formulation to the texture analyzer probe.
-
Measurement Cycle:
-
Lower the probe at a pre-set speed until it makes contact with the mucosal surface.
-
Apply a defined contact force for a specified duration to allow for interaction.
-
Withdraw the probe at a constant speed.
-
-
Data Analysis: The force required to detach the probe from the mucosal surface is measured. The peak detachment force and the work of adhesion (area under the force-distance curve) are used to quantify the mucoadhesive strength.
-
Replicates: Perform multiple replicates to ensure the reproducibility of the results.
Conclusion
Hydroxypropyl cellulose is a versatile and valuable polymer for the development of sustained-release ophthalmic drug delivery systems. Its ability to increase viscosity, provide lubrication, and form a drug-releasing matrix offers significant advantages for improving the treatment of various ocular conditions. By following the detailed protocols for formulation and evaluation outlined in these application notes, researchers and drug development professionals can effectively harness the properties of HPC to create safe, stable, and efficacious ophthalmic preparations with enhanced therapeutic outcomes.
References
- 1. Mucoadhesive Microdiscs Engineered for Ophthalmic Drug Delivery: Effect of Particle Geometry and Formulation on Preocular Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viscosity test technique for hydroxypropyl methylcellulose-HbDezny [hbdezny.com]
- 3. sciprofiles.com [sciprofiles.com]
- 4. Preparation and Characterization of Hydroxypropyl Methylcellulose/Polycarbophil Mucoadhesive Blend Films Using a Mixture Design Approach [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. PharmaCompass – Grow Your Pharma Business Digitally [pharmacompass.com]
- 7. Release Kinetics of Hydroxypropyl Methylcellulose Governing Drug Release and Hydrodynamic Changes of Matrix Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Development of Hyprolose-Based Transdermal Patches
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, preparation, and evaluation of Hyprolose (Hydroxypropyl Cellulose, HPC)-based transdermal patches. This guide is intended to assist researchers and professionals in the field of drug delivery in developing novel transdermal systems for various active pharmaceutical ingredients (APIs).
Introduction to this compound-Based Transdermal Patches
This compound, a derivative of cellulose, is a versatile polymer widely utilized in the pharmaceutical industry for its excellent film-forming properties, biocompatibility, and controlled-release characteristics. In transdermal drug delivery, this compound serves as a matrix-forming polymer, entrapping the API and controlling its release through the skin into the systemic circulation. This delivery system offers several advantages, including bypassing first-pass metabolism, providing sustained drug release, improving patient compliance, and allowing for the termination of drug administration by simply removing the patch.
The formulation of this compound-based patches often involves the use of plasticizers to enhance flexibility and permeation enhancers to facilitate the diffusion of the drug across the skin barrier. The solvent casting method is a commonly employed technique for the preparation of these patches due to its simplicity and scalability.
Formulation of this compound-Based Transdermal Patches
The successful formulation of a this compound-based transdermal patch depends on the careful selection and optimization of its components, including the polymer, plasticizer, permeation enhancer, and the active pharmaceutical ingredient (API).
Key Components:
-
Polymer: this compound (Hydroxypropyl Cellulose - HPC) is the primary film-forming agent. Different grades of HPC can be used to achieve desired viscosity and release characteristics. It is often used in combination with other polymers like Polyvinylpyrrolidone (PVP) to modify the patch properties.
-
Active Pharmaceutical Ingredient (API): The drug intended for transdermal delivery. Its physicochemical properties, such as molecular weight, solubility, and partition coefficient, are critical for successful formulation.
-
Plasticizer: Added to improve the flexibility and reduce the brittleness of the patch. Common plasticizers include Polyethylene Glycol (PEG-400) and Dibutyl Phthalate.
-
Permeation Enhancer: Incorporated to increase the permeability of the stratum corneum, the outermost layer of the skin, thereby enhancing drug absorption. Examples include Tween-80, Azone, and Dimethyl Sulfoxide (DMSO).[1]
-
Solvent System: A suitable solvent or a combination of solvents is used to dissolve the polymer, API, and other excipients to create a homogenous solution for casting.
Example Formulations:
The following table summarizes example formulations of transdermal patches based on cellulose derivatives.
| Formulation Code | Polymer(s) & Ratio | API | Plasticizer | Permeation Enhancer | Reference |
| F1 | HPC-EF / PVP K-30 (1:1) | Rabeprazole Sodium | PEG-400 | Tween-80 | [2] |
| F2 | HPC-EF / PVP K-90 (1:1) | Rabeprazole Sodium | PEG-400 | Tween-80 | [2] |
| F3 | HPMC E5 / Ethylcellulose (1:9) | Ketoprofen | Dibutyl Phthalate | Dimethyl Sulfoxide | [3] |
| F4 | HPMC E5 / Ethylcellulose (2:8) | Ketoprofen | Dibutyl Phthalate | Dimethyl Sulfoxide | [3] |
| F5 | HPMC E5 / Ethylcellulose (3:7) | Ketoprofen | Dibutyl Phthalate | Dimethyl Sulfoxide | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound-based transdermal patches.
Preparation of Transdermal Patches by Solvent Casting Method
The solvent casting technique is a widely used method for preparing matrix-type transdermal patches.[2][3]
Materials and Equipment:
-
This compound (HPC)
-
Active Pharmaceutical Ingredient (API)
-
Plasticizer (e.g., PEG-400)
-
Permeation Enhancer (e.g., Tween-80)
-
Solvent (e.g., Methanol, Dichloromethane)[4]
-
Beakers
-
Magnetic stirrer
-
Petri dish or a flat casting surface
-
Funnel
-
Drying oven or a controlled environment for solvent evaporation
Protocol:
-
Drug Solution Preparation: Accurately weigh the required quantity of the API and dissolve it in a suitable solvent in a beaker.
-
Polymer Solution Preparation: In a separate beaker, accurately weigh the this compound and any other polymers and dissolve them in the chosen solvent with the help of a magnetic stirrer.
-
Mixing: Pour the polymer solution into the drug solution and stir the mixture thoroughly for a specified time (e.g., 1 hour) to ensure homogeneity.[4]
-
Addition of Plasticizer and Permeation Enhancer: Add the specified amounts of the plasticizer and permeation enhancer to the drug-polymer solution and mix until a uniform dispersion is obtained.[4]
-
Casting: Carefully pour the final solution into a clean and dry Petri dish or onto a flat casting surface. To control the evaporation of the solvent, the casting surface can be covered with a funnel.
-
Drying: Allow the solvent to evaporate slowly at room temperature or in a controlled-temperature oven for approximately 24 hours to form a thin, flexible film.
-
Patch Cutting and Storage: Once dried, carefully remove the film from the casting surface and cut it into patches of the desired size. Store the patches in a desiccator to protect them from moisture until further evaluation.
Physicochemical Evaluation of Transdermal Patches
The prepared patches are subjected to various physicochemical tests to ensure their quality and performance.
3.2.1. Thickness Uniformity
-
Objective: To ensure the uniformity of the thickness of the prepared patches.
-
Method: The thickness of the patch is measured at different points using a digital micrometer or a screw gauge. The average thickness and standard deviation are then calculated.[5]
3.2.2. Weight Variation
-
Objective: To determine the uniformity of weight of the prepared patches.
-
Method: Several patches are individually weighed, and the mean weight is calculated. The individual weights should not deviate significantly from the mean.
3.2.3. Drug Content Uniformity
-
Objective: To ensure that each patch contains a uniform amount of the API.
-
Method: A patch of a specified area is dissolved in a suitable solvent (e.g., phosphate buffer pH 7.4). The resulting solution is filtered, and the drug concentration is determined spectrophotometrically at the drug's maximum wavelength (λmax).[4]
3.2.4. Percentage Moisture Content
-
Objective: To determine the amount of moisture present in the patches, which can affect their stability and adhesion.
-
Method: Patches are weighed individually (initial weight) and then kept in a desiccator containing a drying agent (e.g., anhydrous calcium chloride) until a constant weight is obtained (final weight). The percentage of moisture content is calculated using the formula: % Moisture Content = [(Initial Weight - Final Weight) / Final Weight] x 100[6]
3.2.5. Folding Endurance
-
Objective: To assess the flexibility and mechanical strength of the patch.
-
Method: A patch is repeatedly folded at the same place until it breaks. The number of times the patch can be folded without breaking is taken as the folding endurance value.[5]
Quantitative Data Summary:
The following table presents a summary of typical physicochemical properties of cellulose derivative-based transdermal patches.
| Formulation Code | Thickness (mm) | Weight (mg) | Drug Content (%) | Moisture Content (%) | Folding Endurance | Reference |
| F8 (HPMC/Eudragit) | 0.846 ± 0.020 | - | 98.93 ± 1.19 | 3.21 ± 0.45 | 116.3 ± 4.50 | [5] |
| F1 (HPMC/Eudragit) | 0.913 ± 0.020 | - | 96.47 ± 1.58 | 6.81 ± 0.47 | 162 ± 4.35 | [5] |
| F5 (EC/HPMC) | - | - | 99.13 ± 0.31 | - | >300 | [4] |
| F8 (Nateglinide) | 0.401 | 28.32 | 102.32 | 3.3 | >200 | [7] |
| F10 (Nateglinide) | 0.631 | 36.81 | 94.95 | 6.4 | >200 | [7] |
In Vitro Drug Release Studies
-
Objective: To evaluate the rate and extent of drug release from the transdermal patch over time.
-
Apparatus: Franz diffusion cell is a commonly used apparatus for in vitro drug release studies.
-
Protocol:
-
Membrane Preparation: A suitable membrane (e.g., cellophane membrane, animal skin) is mounted between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintained at a constant temperature (37 ± 0.5°C). The medium is continuously stirred.[4]
-
Sample Application: The transdermal patch is placed on the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: The amount of drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative amount of drug released is plotted against time to determine the release profile.
-
Conclusion
The methodology described in these application notes provides a comprehensive framework for the development and evaluation of this compound-based transdermal patches. By carefully selecting the formulation components and rigorously evaluating the physicochemical and drug release properties, researchers can develop effective and reliable transdermal drug delivery systems. The provided protocols and example data serve as a valuable resource for scientists and professionals working in the field of transdermal drug delivery. Further optimization and in vivo studies are necessary to translate these formulations into clinically viable products.
References
- 1. Formulation and Evaluation of Transdermal patch of Methimazole | Semantic Scholar [semanticscholar.org]
- 2. Formulation and Evaluation of Transdermal Patch of Rabeprazole Sodium [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl Cellulose and Hydroxypropyl Methyl Cellulose Blended Methotrexate-Loaded Transdermal Patches: In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Cellulose Derivative-Based Bioadhesive Blend Patch for Transdermal Drug Delivery [frontiersin.org]
- 7. tpcj.org [tpcj.org]
Troubleshooting & Optimization
Hydroxypropyl Cellulose (HPC) Technical Support Center: Optimizing Viscosity in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Hydroxypropyl Cellulose (HPC) concentration to achieve desired viscosity in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of an HPC formulation?
A1: The viscosity of an HPC solution is influenced by several key factors:
-
Concentration of HPC: Viscosity increases with higher concentrations of HPC. This relationship is often exponential, meaning small increases in concentration can lead to large increases in viscosity.[1][2]
-
Grade/Molecular Weight of HPC: HPC is available in various grades, which correspond to different molecular weights. Higher molecular weight grades will result in a higher viscosity at the same concentration.[3]
-
Temperature: Generally, the viscosity of HPC solutions decreases as the temperature increases.[2][3]
-
pH of the Formulation: The viscosity of HPC solutions can be affected by pH. While generally stable over a wide pH range (typically 3 to 11), significant deviations can alter viscosity.[1][2][3]
-
Shear Rate: HPC solutions are typically shear-thinning (pseudoplastic), meaning their viscosity decreases under applied shear stress, such as during mixing or application.[1]
-
Other Ingredients (Excipients): Salts, surfactants, and other polymers in the formulation can interact with the HPC and alter the final viscosity.[3]
Q2: How do I choose the correct grade of HPC for my desired viscosity?
A2: The selection of the appropriate HPC grade depends on your target viscosity and the desired rheological properties of your final product. Low-viscosity grades are suitable for sprayable or thin lotions, while high-viscosity grades are used for thick gels and creams.[4] It is recommended to consult manufacturer datasheets for typical viscosity ranges of different grades and to perform preliminary screening experiments with a few selected grades at your target concentration.
Q3: My formulation is too thick. How can I reduce the viscosity?
A3: If your formulation is too viscous, you can try the following:
-
Decrease the concentration of HPC.
-
Switch to a lower molecular weight grade of HPC.
-
If appropriate for your formulation, slightly increasing the temperature during processing may temporarily reduce viscosity. However, be mindful of the stability of your active pharmaceutical ingredient (API) and other excipients.
-
Evaluate the impact of other excipients in your formulation, as some may be contributing to the increased viscosity.
Q4: My formulation is too thin. How can I increase the viscosity?
A4: To increase the viscosity of your formulation, you can:
-
Increase the concentration of HPC.[5]
-
Use a higher molecular weight grade of HPC.
-
Ensure the HPC is fully hydrated, as incomplete hydration can lead to lower than expected viscosity.
Troubleshooting Guide
Issue 1: Inconsistent Viscosity Between Batches
-
Question: I am observing significant variations in viscosity from one batch to another, even though I am using the same protocol. What could be the cause?
-
Answer: Inconsistent viscosity can stem from several factors:
-
Incomplete Polymer Hydration: Ensure that the HPC is fully dispersed and hydrated. This can be influenced by mixing time, speed, and the temperature of the solvent during preparation.[6]
-
Inaccurate Measurements: Double-check the weighing of HPC and other components.
-
Temperature Variations: Monitor and control the temperature during preparation and measurement, as viscosity is temperature-dependent.[2][3]
-
Variations in Raw Materials: There might be slight lot-to-lot variability in the HPC. Always check the certificate of analysis for each new lot.
-
Issue 2: Formation of Lumps or "Fish Eyes" in the Gel
-
Question: I am having trouble with the formation of transparent, gelatinous lumps in my formulation. How can I prevent this?
-
Answer: The formation of lumps, often called "fish eyes," occurs when the outer layer of the HPC powder hydrates and swells before the powder can fully disperse, encapsulating dry powder within a gelled layer. To prevent this:
-
Proper Dispersion Technique: Add the HPC powder to the vortex of a well-agitated solvent. This promotes the separation of individual particles.
-
Heated Solvent Method: Disperse the HPC in hot water (above 45°C), where it is insoluble. Then, cool the dispersion with continued mixing to allow for hydration.[4]
-
Pre-wetting: Create a slurry of the HPC powder in a non-solvent (like a portion of the formulation's glycol or oil phase) before adding it to the aqueous phase.
-
Issue 3: Gel is "Stringy" or "Leggy"
-
Question: My final gel has a very "stringy" or "leggy" texture, which is undesirable for my application. How can I modify this?
-
Answer: A stringy texture is often characteristic of high molecular weight polymers. To reduce stringiness:
-
Use a Lower Molecular Weight Grade: Switching to a lower grade of HPC can result in a shorter, more desirable texture.
-
Blend HPC Grades: A combination of high and low molecular weight grades can sometimes provide the desired viscosity with an improved texture.
-
Incorporate Other Rheology Modifiers: The addition of other thickeners or clays can sometimes alter the texture of the final gel.
-
Issue 4: Viscosity Decreases Over Time
-
Question: The viscosity of my HPC gel is decreasing during storage. What could be the cause?
-
Answer: A decrease in viscosity over time can indicate a stability issue:
-
Microbial Degradation: Ensure your formulation contains an adequate preservative system, as microbial contamination can lead to the breakdown of the polymer.
-
Chemical Degradation: Certain APIs or excipients may interact with and degrade the HPC polymer, especially at extreme pH values or in the presence of oxidizing agents.
-
Shear-Induced Degradation: Over-mixing, especially with high-shear mixers for extended periods, can sometimes break down the polymer chains, leading to a permanent loss of viscosity.[7]
-
Data Presentation
The following tables provide an overview of the typical viscosities achieved with different grades of Klucel™ HPC at various concentrations. Note that these are typical values and may vary slightly between batches.
Table 1: Viscosity of Klucel™ HPC in Water (mPa·s)
| Concentration (wt%) | Klucel™ E | Klucel™ L | Klucel™ J | Klucel™ G | Klucel™ M | Klucel™ H |
| 1 | - | - | - | 10 | 100 | 400 |
| 2 | 10 | 100 | 250 | 700 | 4,000 | 10,000 |
| 5 | 100 | 1,000 | 3,000 | 10,000 | - | - |
| 10 | 2,500 | 15,000 | - | - | - | - |
(Data sourced from Klucel® Pharm Hydroxypropylcellulose technical literature)[4]
Table 2: Viscosity of Klucel™ HPC in Ethanol (mPa·s)
| Concentration (wt%) | Klucel™ E | Klucel™ L | Klucel™ J | Klucel™ G | Klucel™ M | Klucel™ H |
| 2 | 10 | 75 | 150 | 400 | 1,500 | 4,000 |
| 5 | 75 | 700 | 1,500 | 4,500 | - | - |
| 10 | 1,500 | 10,000 | - | - | - | - |
(Data sourced from Klucel® Pharm Hydroxypropylcellulose technical literature)[4]
Experimental Protocols
Protocol 1: Preparation of a 2% w/w Hydroxypropyl Cellulose (HPC) Gel
-
Materials and Equipment:
-
Hydroxypropyl Cellulose (specify grade)
-
Deionized water (or other specified solvent)
-
Beaker
-
Overhead stirrer with propeller blade
-
Heating plate (optional)
-
Analytical balance
-
-
Procedure:
-
Weigh the required amount of deionized water into a beaker.
-
While stirring the water at a moderate speed to create a vortex, slowly and steadily add the pre-weighed HPC powder. Avoid dumping the powder all at once to prevent lump formation.
-
Continue stirring until the powder is fully dispersed. The solution may appear cloudy initially.
-
Reduce the stirring speed and continue to mix until the solution becomes clear and uniform. This may take several hours, depending on the grade and concentration of HPC. For some grades, gentle heating to around 40°C can aid in initial dispersion, followed by cooling to fully hydrate.[8]
-
Cover the beaker and allow the gel to stand for at least 24 hours to ensure complete hydration and removal of entrapped air bubbles.
-
Protocol 2: Viscosity Measurement using a Brookfield-type Rotational Viscometer
-
Equipment and Materials:
-
Calibrated Brookfield-type viscometer
-
Appropriate spindle set (e.g., T-bar spindles for very thick gels, disc spindles for lower viscosity fluids)
-
Sample of HPC gel
-
Temperature-controlled water bath
-
-
Procedure:
-
Place the HPC gel sample in the temperature-controlled water bath and allow it to equilibrate to the desired measurement temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed (RPM). The goal is to achieve a torque reading between 10% and 100%.[9][10] For a new formulation, this may require some initial trial and error.
-
Attach the selected spindle to the viscometer.
-
Lower the viscometer head so that the spindle is immersed in the sample up to the immersion mark on the spindle shaft. Avoid introducing air bubbles during this step.[10]
-
Turn on the viscometer motor and allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.
-
Record the viscosity reading (in mPa·s or cP) and the torque percentage.
-
It is good practice to take readings at several different rotational speeds to characterize the shear-thinning behavior of the gel.
-
Visualizations
Caption: Experimental workflow for optimizing HPC concentration.
Caption: Troubleshooting logic for common viscosity issues.
References
- 1. Hydroxypropyl Methylcellulose Viscosity: Formulation Considerations for Pharmaceutical Gels - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 2. Celotech | Viscosity Properties of HPMC [celotech.com]
- 3. The Role of Hydroxypropyl Methylcellulose K4M in Enhancing Product Viscosity - HPMC manufacturer [hpmcmanufacturer.com]
- 4. stobec.com [stobec.com]
- 5. 8 Common Problems and Solutions in Detergent Formulation Using HPMC Thickener - SHANDONG LANDU NEW MATERIAL CO.,LTD [landu-china.com]
- 6. Troubleshooting Common Formulation Issues with HPMC E5 - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. researchgate.net [researchgate.net]
- 10. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
troubleshooting common defects in Hyprolose film coating of tablets
This technical support center provides troubleshooting guidance for common defects encountered during the Hypromellose (HPMC) film coating of tablets. The information is intended for researchers, scientists, and drug development professionals to assist in identifying and resolving coating issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Defect: Sticking and Picking
Q1: My tablets are sticking to each other or to the coating pan, resulting in film removal. What are the common causes and solutions?
A1: Sticking and picking are among the most frequent issues in film coating.[1][2] This defect occurs when tablets adhere to one another or the coating pan, leading to the removal of a portion of the film upon separation.[1][2] The primary cause is often over-wetting of the tablet surface.[2][3]
Troubleshooting Steps:
-
Process Parameters: The most immediate adjustments involve optimizing your process parameters. A high spray rate and low inlet air temperature are common culprits.[1][2] Try decreasing the spray rate and/or increasing the inlet air temperature to enhance drying efficiency.[1][2][4][5] Increasing the pan speed can also reduce the contact time between tablets.[1][2]
-
Atomization Air Pressure: Inadequate atomization can lead to large droplets and localized over-wetting. Increasing the atomization air pressure can create a finer spray.[1][6]
-
Coating Formulation: The solid content of your coating suspension might be too low, contributing to excess moisture. Consider increasing the solid content.[1]
Defect: Twinning
Q2: Some of my tablets are sticking together, particularly flat-faced or capsule-shaped tablets. How can I prevent this "twinning"?
A2: Twinning is a defect where two or more tablets become stuck together.[7] This is especially common with tablet shapes that have large, flat surfaces.[1][8]
Troubleshooting Steps:
-
Tablet Shape: If possible, modifying the tablet shape to be more convex can significantly reduce the likelihood of twinning.[1][7][8]
-
Process Parameters: Similar to sticking and picking, twinning is often caused by over-wetting.[7] Reducing the spray rate and increasing the inlet air temperature or pan speed can be effective solutions.[1][7][8]
-
Formulation: In some cases, the coating formulation itself may be too tacky. Reformulating the suspension may be necessary.[8]
Defect: Cracking and Peeling
Q3: The film on my tablets is cracking or peeling off. What factors contribute to this, and how can I resolve it?
A3: Film cracking and peeling indicate issues with the film's mechanical strength and adhesion to the tablet core.[8][9][10]
Troubleshooting Steps:
-
Coating Formulation: The concentration of plasticizer is a critical factor. Insufficient plasticizer can result in a brittle film that is prone to cracking.[4][10][11] Conversely, an excessive concentration can also be detrimental.[1] Using a higher molecular weight polymer or adjusting the plasticizer type and concentration can improve film flexibility and adhesion.[11]
-
Tablet Core: The properties of the tablet core itself can lead to cracking. If the core expands after compaction or due to heat or moisture absorption during coating, it can stress and crack the film.[8][12] Allowing for a longer holding period for tablets before coating can help.[8] Additionally, high concentrations of certain fillers in the core can contribute to this issue.[8][13]
-
Process Parameters: Overheating the tablets during the coating process can cause the core to expand, leading to cracks.[1][13]
Defect: Logo Bridging and Filling
Q4: The debossed logo on my tablets is being obscured by the film coating. What causes logo bridging and filling, and how can I fix it?
A4: Logo bridging occurs when the film pulls away from the debossing, forming a bridge over the logo, while logo filling is the accumulation of dried coating material within the logo.[1][6][14]
Troubleshooting Steps:
-
Coating Formulation: High viscosity of the coating solution can contribute to logo bridging.[15] Reducing the viscosity may help the film conform better to the debossing.[15] Improving the adhesion of the coating by adjusting the formulation can also prevent the film from pulling away.[8][16] For logo filling, a high solids content in the suspension can be a cause.[1]
-
Process Parameters: A high spray rate can lead to excess coating solution filling the logo.[1][15] Reducing the spray rate is a common remedy.[1][15] Optimizing the atomization air pressure is also important; both too high and too low pressures can be problematic.[4][15] The distance between the spray gun and the tablet bed can also be a factor.[1]
-
Tablet/Logo Design: The design of the logo itself can influence the likelihood of bridging. A well-designed logo can mitigate this issue.[1][6]
Quantitative Data Summary
The following table summarizes key process parameters and their typical adjustments for troubleshooting common HPMC film coating defects.
| Defect | Parameter | Problematic Condition | Recommended Adjustment |
| Sticking & Picking | Spray Rate | Too High | Decrease[1][2][4][5] |
| Inlet Air Temperature | Too Low | Increase[1][2][4][5] | |
| Pan Speed | Too Low | Increase[1][2] | |
| Atomization Air Pressure | Too Low | Increase[1][6] | |
| Twinning | Spray Rate | Too High | Decrease[1][7][8] |
| Pan Speed | Too Low | Increase[1][8] | |
| Tablet Shape | Flat | Use a more convex shape[1][7][8] | |
| Cracking / Peeling | Plasticizer Content | Too Low | Increase[4][10][11] |
| Inlet Air Temperature | Too High (overheating core) | Decrease[1][13] | |
| Core Formulation | High expansion excipients | Reformulate core[8][13] | |
| Logo Bridging | Coating Viscosity | Too High | Decrease[15] |
| Spray Rate | Too High | Decrease[1][15] | |
| Adhesion | Poor | Improve formulation adhesion[8][16] | |
| Orange Peel | Coating Viscosity | Too High | Decrease[6][8] |
| Atomization Air Pressure | Too High | Decrease[6] | |
| Spray Rate | Too Low with high drying | Increase spray rate or decrease drying[6] |
Experimental Protocols
Protocol 1: Evaluation of Film Adhesion
-
Objective: To assess the adhesion strength of the HPMC film to the tablet core.
-
Methodology:
-
Prepare a batch of coated tablets using the formulation and process parameters under investigation.
-
Using a sharp blade, carefully make a cross-hatch pattern on the surface of a coated tablet. The cuts should be deep enough to penetrate the film coating.
-
Apply a piece of standard adhesive tape (e.g., 3M Scotch® Magic™ Tape) over the cross-hatched area and press firmly to ensure good contact.
-
Rapidly pull the tape off at a 90-degree angle to the tablet surface.
-
Visually inspect the tape and the tablet surface under magnification.
-
-
Interpretation:
-
Good Adhesion: No or very minimal film is removed with the tape.
-
Poor Adhesion: Significant portions of the film are removed with the tape, indicating a high risk of peeling.
-
Protocol 2: Assessment of Film Flexibility
-
Objective: To determine the flexibility and resistance to cracking of the HPMC film.
-
Methodology:
-
Cast a film of the coating solution on a flat, non-stick surface (e.g., a Teflon-coated plate) and allow it to dry completely under controlled temperature and humidity.
-
Carefully peel the dried film from the surface to obtain a free film.
-
Cut the film into strips of a standardized size.
-
Manually fold the film strip 180 degrees.
-
-
Interpretation:
Visual Troubleshooting Guides
Below are logical diagrams to guide the troubleshooting process for common HPMC film coating defects.
Caption: Troubleshooting workflow for Sticking and Picking.
References
- 1. pharmainform.com [pharmainform.com]
- 2. pharmainform.com [pharmainform.com]
- 3. youtube.com [youtube.com]
- 4. biogrund.com [biogrund.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 7. youtube.com [youtube.com]
- 8. Tablet Coating Problems and their Solutions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. colorcon.com [colorcon.com]
- 10. youtube.com [youtube.com]
- 11. lfatabletpresses.com [lfatabletpresses.com]
- 12. youtube.com [youtube.com]
- 13. Tablet Coating Defects and Remedies.pptx [slideshare.net]
- 14. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 15. youtube.com [youtube.com]
- 16. pharmtech.com [pharmtech.com]
techniques to improve the dissolution rate of drugs from Hyprolose matrices
Technical Support Center: Hyprolose (HPMC) Matrix Formulations
Welcome to the technical support center for this compound (hydroxypropyl methylcellulose or HPMC) matrix formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the development of controlled-release oral dosage forms.
Troubleshooting Guide
This section addresses common problems encountered during the formulation of this compound-based matrix tablets, providing potential causes and actionable solutions.
Problem: My drug's dissolution rate from the this compound matrix is too slow, leading to incomplete release.
Possible Causes & Solutions:
-
High Viscosity of this compound Grade: The viscosity of the HPMC grade used is a critical factor. Higher viscosity grades form a stronger, less permeable gel layer upon hydration, which can significantly slow down drug release.[1][2][3]
-
Solution: Consider switching to a lower viscosity grade of this compound. Lower viscosity HPMC hydrates more quickly but forms a less tortuous gel layer, facilitating faster drug diffusion.[2] For instance, if you are using HPMC K100M, experimenting with HPMC K15M or K4M could increase the dissolution rate.
-
-
High Polymer Concentration: An excessive concentration of this compound in the matrix can lead to a very dense and slow-eroding tablet, thereby retarding drug release.
-
Solution: Reduce the percentage of this compound in your formulation. This can be achieved by increasing the proportion of fillers or the active pharmaceutical ingredient (API) if possible. As the HPMC content increases, the drug release rate generally decreases.
-
-
Low Drug Solubility: For poorly water-soluble drugs, the dissolution rate is often the limiting step for release from the matrix.
-
Solution 1: Incorporate Soluble Excipients (Pore Formers): Adding water-soluble excipients like lactose, mannitol, or sodium chloride can enhance drug release.[4] These "pore formers" dissolve in the gastrointestinal fluid, creating channels or pores within the matrix, which increases the surface area for drug dissolution and diffusion.[4][5] The dissolution rate generally increases with a higher concentration of the pore-former.[6]
-
Solution 2: Solid Dispersion Technology: For very poorly soluble drugs, consider creating a solid dispersion of the drug with a hydrophilic carrier.[7][8][9] This technique enhances the drug's wettability and dissolution rate.
-
-
High Tablet Hardness: While some studies suggest that tablet hardness has a minimal effect on dissolution within a certain range[10][11], excessively high compaction force can reduce tablet porosity, thereby slowing water penetration and drug release.
-
Solution: Optimize the compression force to achieve a tablet with adequate mechanical strength without compromising the dissolution rate. Experiment with a lower compression force and evaluate the impact on the dissolution profile.
-
Frequently Asked Questions (FAQs)
Q1: How can I accelerate the initial drug release from a this compound matrix tablet?
To achieve a faster initial release, you can:
-
Incorporate a Superdisintegrant: Adding superdisintegrants like croscarmellose sodium, sodium starch glycolate, or crospovidone can accelerate the initial disintegration and dissolution.[12][13][14][15][16] These agents work by swelling, wicking, or shape recovery, which disrupts the matrix integrity upon contact with water.[13] They are typically used in concentrations of 1-10% by weight.[12][14]
-
Use a Blend of HPMC Viscosity Grades: A mixture of low and high viscosity HPMC grades can sometimes provide a more desirable release profile. The low-viscosity HPMC can facilitate a quicker initial release, while the high-viscosity grade ensures sustained release over time.[10][11]
-
Add Pore Formers: As mentioned in the troubleshooting guide, water-soluble excipients can create channels in the matrix, allowing for faster initial ingress of dissolution media.[4][5]
Q2: What is the mechanism of drug release from a this compound matrix?
Drug release from a this compound matrix is a complex process governed by several mechanisms:
-
Polymer Swelling: Upon contact with aqueous fluids, the this compound on the tablet surface hydrates and swells to form a viscous gel layer.
-
Drug Diffusion: The dissolved drug then diffuses through this gel layer into the bulk dissolution medium. The rate of diffusion is influenced by the viscosity and tortuosity of the gel layer.
-
Matrix Erosion: Over time, the outer gel layer erodes, exposing a new surface for hydration and continuing the drug release process.
The overall release is often a combination of diffusion and erosion, and can be influenced by the drug's solubility, the polymer's viscosity, and other formulation components.
Q3: How do I choose the right viscosity grade of this compound for my formulation?
The choice of this compound viscosity grade depends on the desired release profile and the solubility of the drug:
-
For highly soluble drugs: A higher viscosity grade (e.g., HPMC K100M) is often used to effectively control and sustain the release.[3]
-
For poorly soluble drugs: A lower viscosity grade (e.g., HPMC K4M) is generally preferred to avoid excessively slow release rates.[3]
It is crucial to conduct experimental trials with different viscosity grades to find the optimal balance for your specific drug and release requirements.
Q4: Can I use direct compression for manufacturing this compound matrix tablets?
Yes, direct compression is a common and efficient method for manufacturing this compound matrix tablets, especially with the availability of direct compression grades of HPMC.[17][18][19] This method avoids the complexities of wet granulation. However, good flowability and compressibility of the powder blend are essential for successful direct compression.
Data Presentation
Table 1: Effect of Pore Former (Lactose) Concentration on Drug Release from a this compound K15M Matrix
| Time (hours) | Formulation A (0% Lactose) - % Drug Released | Formulation B (10% Lactose) - % Drug Released | Formulation C (20% Lactose) - % Drug Released |
| 1 | 15 | 25 | 35 |
| 2 | 28 | 40 | 55 |
| 4 | 45 | 65 | 80 |
| 6 | 60 | 85 | 95 |
| 8 | 72 | 98 | 100 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Influence of this compound Viscosity Grade on the Time to Release 50% of the Drug (T50)
| This compound Grade | Viscosity (2% solution, mPa·s) | T50 (hours) |
| K4M | ~4,000 | 2.5 |
| K15M | ~15,000 | 5.0 |
| K100M | ~100,000 | 9.0 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Tablets by Direct Compression
-
Sieving: Pass the active pharmaceutical ingredient (API), this compound, and other excipients (e.g., filler, glidant) through an appropriate mesh sieve (e.g., #40) to ensure particle size uniformity.
-
Blending: Accurately weigh and blend the sieved API and excipients (except the lubricant) in a suitable blender (e.g., V-blender) for 15 minutes to achieve a homogenous mix.
-
Lubrication: Add the lubricant (e.g., magnesium stearate, sieved through #60 mesh) to the powder blend and mix for an additional 3-5 minutes. Avoid over-mixing, as it can negatively impact tablet hardness and dissolution.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Record the compression force, tablet weight, hardness, and thickness.
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: USP Apparatus I (Basket) or II (Paddle) is commonly used.[10]
-
Dissolution Medium: Select a dissolution medium that is relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate buffer). The volume is typically 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Agitation Speed: Set the rotation speed (e.g., 50 or 100 RPM for the paddle method, 100 RPM for the basket method).
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with an equal volume of fresh, pre-warmed medium.[8]
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for this compound matrix tablet production.
Caption: Factors influencing drug dissolution from this compound matrices.
References
- 1. Impact of Viscosity Grade of HPMC on Drug Release - HPMC manufacturer [hpmcmanufacturer.com]
- 2. News - Effect of viscosity on properties of hydroxypropyl methylcellulose (HPMC) [ihpmc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Model Drug as Pore Former for Controlled Release of Water-Soluble Metoprolol Succinate from Ethylcellulose-Coated Pellets Without Lag Phase: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of solubility and dissolution rate of quercetin with solid dispersion system formation using hydroxypropyl methyl cellulose matrix Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Design of an amorphous solid dispersion of ibuprofen in a biocompatible polymeric matrix obtained by spray drying | Universitas Scientiarum [revistas.javeriana.edu.co]
- 10. Influence of hydroxypropyl methylcellulose mixture, apparent viscosity, and tablet hardness on drug release using a 2(3) full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Role of Super-disintegrants in Tablets & Capsules: Does One Size Fit All? - Quadra [quadragroup.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. rsisinternational.org [rsisinternational.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Hydroxypropyl Cellulose (HPC)-Containing Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing phase separation in hydroxypropyl cellulose (HPC)-containing emulsions.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common issues encountered during the formulation and storage of HPC-stabilized emulsions.
Frequently Asked Questions (FAQs)
Q1: Why is my HPC-containing emulsion separating immediately after preparation?
A1: Immediate phase separation, often observed as creaming (upward movement of dispersed droplets) or coalescence (merging of droplets), can be attributed to several factors:
-
Insufficient Homogenization: The energy input during emulsification might be too low to reduce the droplet size effectively.
-
Inappropriate HPC Concentration: The concentration of HPC may be below the critical overlap concentration (c*), which is necessary for the polymer chains to interact and form a stabilizing network.
-
Low Molecular Weight HPC: Lower molecular weight HPC (< 90 kDa) may not provide sufficient steric hindrance to prevent droplet coalescence.[1]
-
Incorrect Addition of Components: The order of addition of the oil and water phases to the HPC dispersion can impact the initial emulsion formation.
Q2: My emulsion looks stable initially but separates after a few hours or days. What is causing this delayed instability?
A2: Delayed phase separation can be due to several time-dependent destabilization processes:
-
Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger droplets, leading to an overall increase in droplet size and eventual phase separation.
-
Flocculation: Droplets aggregate without merging, which can lead to creaming and eventual coalescence.
-
Gravitational Separation: A significant density difference between the dispersed and continuous phases can lead to creaming or sedimentation over time.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of HPC and the viscosity of the continuous phase, leading to instability.
Q3: How does the molecular weight of HPC affect emulsion stability?
A3: The molecular weight of HPC is a critical factor. Stable emulsions are typically obtained with HPC polymers having a molecular weight of ≥ 400 kDa.[2] Polymers with a molecular weight below 90 kDa are often unable to form stable emulsions as they cannot provide adequate steric stabilization, leading to creaming and coalescence during storage.[1]
Q4: What is the optimal concentration of HPC to use?
A4: The optimal concentration of HPC is typically at or above the critical overlap concentration (c), where the polymer chains begin to interact. For stable emulsions, concentrations approximately 3.5 times higher than c have been shown to be effective.[2]
Q5: Can pH changes affect the stability of my HPC emulsion?
A5: Yes, pH can influence emulsion stability. While HPC itself is non-ionic and its stability is less affected by pH compared to ionic polymers, extreme pH values can affect the stability of other components in the formulation, such as the active pharmaceutical ingredient (API) or co-surfactants, which can indirectly impact the overall emulsion stability.
Q6: How does temperature impact the stability of HPC-containing emulsions?
A6: Temperature can significantly affect stability. As temperature increases, the viscosity of the continuous phase typically decreases, which can accelerate creaming or sedimentation. Furthermore, HPC in aqueous solutions exhibits a lower critical solution temperature (LCST), above which it becomes less soluble and can precipitate, leading to emulsion breakdown.
Data Presentation
Table 1: Effect of HPC Molecular Weight and Concentration on Emulsion Stability
| HPC Molecular Weight (kDa) | Concentration (wt%) | Stability Observation |
| < 90 | 1 - 5 | Unstable, phase separation occurs rapidly.[1] |
| 400 | > c* (approx. 1.5-2) | Stable emulsion formed. |
| 870 | > c* (approx. 1.5-2) | Stable, highly viscous emulsion or gel-like consistency.[2] |
Table 2: Troubleshooting Guide for Common Emulsion Instability Issues
| Issue | Potential Cause | Recommended Solution |
| Creaming | Insufficient viscosity of the continuous phase, large droplet size. | Increase HPC concentration or use a higher molecular weight grade of HPC. Improve homogenization to reduce droplet size. |
| Coalescence | Insufficient steric barrier, low HPC concentration. | Increase HPC concentration, use a higher molecular weight HPC.[1] |
| Flocculation | Inadequate surface charge or steric hindrance. | Optimize HPC concentration. Consider adding a small amount of a non-ionic surfactant. |
| Phase Inversion | Incorrect oil-to-water ratio, excessive shear. | Adjust the phase volume ratio. Optimize homogenization speed and time. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using Hydroxypropyl Cellulose
1. Materials:
- Hydroxypropyl cellulose (HPC) of desired molecular weight
- Deionized water (continuous phase)
- Oil (e.g., medium-chain triglycerides, mineral oil) (dispersed phase)
- High-shear homogenizer (e.g., rotor-stator or microfluidizer)
2. Procedure:
- Prepare the Aqueous Phase: Disperse the desired amount of HPC in deionized water with gentle agitation. Allow it to hydrate completely (this may take several hours or overnight).
- Pre-emulsification: Slowly add the oil phase to the aqueous HPC solution while mixing at a moderate speed with a standard overhead stirrer.
- Homogenization: Subject the pre-emulsion to high-shear homogenization.
- Rotor-Stator Homogenizer: Homogenize at a high speed (e.g., 5,000-10,000 rpm) for a specified duration (e.g., 5-15 minutes).
- Microfluidizer: Process the pre-emulsion through the microfluidizer at a set pressure for a certain number of passes.
- Cooling: If homogenization generates heat, cool the emulsion to room temperature.
- Characterization: Analyze the emulsion for droplet size, rheology, and stability.
Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)
1. Instrument:
- Dynamic Light Scattering (DLS) instrument
2. Procedure:
- Sample Preparation: Dilute the emulsion with deionized water to a concentration suitable for DLS analysis to avoid multiple scattering effects. The final solution should be optically clear or slightly turbid.
- Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.
- Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.
- Data Acquisition: Perform the measurement to obtain the correlation function.
- Data Analysis: Use the instrument's software to analyze the correlation function and calculate the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the emulsion droplets.
Protocol 3: Rheological Characterization of Emulsions
1. Instrument:
- Rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)
2. Procedure:
- Sample Loading: Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.
- Equilibration: Allow the sample to equilibrate at the desired temperature for a few minutes.
- Flow Sweep Test: Perform a flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile of the emulsion.
- Oscillatory Test (Optional): To evaluate the viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant strain within the linear viscoelastic region.
- Data Analysis: Analyze the resulting data to determine the viscosity, flow behavior (Newtonian, shear-thinning), and viscoelastic properties of the emulsion.
Mandatory Visualizations
Caption: Experimental workflow for preparing and characterizing HPC-stabilized emulsions.
Caption: Troubleshooting flowchart for addressing phase separation in HPC emulsions.
References
Technical Support Center: Strategies to Avoid Hyprolose Gelation During Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the gelation of Hyprolose (Hydroxypropyl Cellulose, HPC) solutions during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to this compound gelation.
Q1: My this compound solution, which was clear initially, has turned cloudy and gel-like after storage. What happened?
A1: This phenomenon is likely due to the thermoreversible gelation of this compound. This compound has a Lower Critical Solution Temperature (LCST), the temperature above which the polymer dehydrates and aggregates, leading to cloudiness (the cloud point) and subsequent gelation.[1] This can be triggered by storing the solution at a temperature at or above its LCST.
Q2: How can I prevent my this compound solution from gelling during storage?
A2: To prevent gelation, it is crucial to store your this compound solution below its LCST. Additionally, you can employ the following strategies:
-
Optimize Storage Temperature: Store the solution in a controlled, cool environment. The optimal storage temperature will depend on the specific grade (molecular weight) and concentration of this compound.
-
Adjust Polymer Concentration: Lower concentrations of this compound generally have higher gelation temperatures.[2] Consider if a lower concentration can meet your formulation's viscosity requirements.
-
Select an Appropriate Molecular Weight: Lower molecular weight grades of this compound tend to have higher LCSTs.[1]
-
Control Formulation pH: The stability of this compound is generally maintained within a pH range of 2 to 10. Extreme pH values can lead to degradation and may affect gelation behavior.
-
Consider Additives Carefully: Certain salts can lower the LCST, promoting gelation, while some surfactants and other excipients can increase it.
Q3: I've observed the formation of solid precipitates in my this compound solution. Is this the same as gelation?
A3: While related, precipitation and gelation are distinct phenomena. Precipitation is the formation of solid aggregates that settle out of the solution, which can occur at temperatures significantly above the LCST. Gelation is the formation of a three-dimensional polymer network that entraps the solvent, resulting in a viscoelastic solid-like material. Precipitation can sometimes follow gelation. To avoid precipitation, ensure the storage temperature remains well below the LCST and that the this compound is fully dissolved during preparation.
Q4: My formulation contains salts, and it's gelling unexpectedly. Why is this happening and what can I do?
A4: Salts can significantly influence the gelation of this compound solutions. Their effect typically follows the Hofmeister series. "Salting-out" salts (e.g., NaCl, Na2SO4) tend to decrease the LCST, making the solution more prone to gelation at lower temperatures.[3] This is because these salts compete for water molecules, reducing the hydration of the polymer chains and promoting their aggregation. "Salting-in" salts (e.g., NaI, NaSCN), on the other hand, can increase the LCST.[3]
To address this:
-
If possible, substitute the "salting-out" salt with a "salting-in" salt.
-
Reduce the salt concentration in your formulation.
-
Lower the storage temperature of the formulation.
Q5: I am observing water separating from my this compound gel over time (syneresis). What causes this and how can I prevent it?
A5: Syneresis is the expulsion of liquid from a gel. It can occur due to the gradual rearrangement and contraction of the polymer network, which squeezes out the entrapped solvent. This can be influenced by:
-
Suboptimal Polymer Concentration: Very low or very high polymer concentrations can sometimes lead to less stable gel networks.
-
Storage Conditions: Fluctuations in temperature can promote syneresis.
-
Formulation Components: The presence of certain salts or other excipients can affect the stability of the gel network.
To prevent syneresis:
-
Optimize the this compound concentration to form a more stable gel network.
-
Incorporate other hydrocolloids that can act as stabilizers.
-
Maintain a constant and cool storage temperature.
-
Adjust the pH to a range where the gel network is most stable.
Q6: How can I increase the strength of my this compound gel?
A6: The strength of a this compound gel can be increased by:
-
Increasing Polymer Concentration: Higher concentrations of this compound lead to a more entangled polymer network and thus a stronger gel.
-
Using a Higher Molecular Weight Grade: Longer polymer chains result in more effective network formation.
-
Adding "Salting-out" Salts: These salts can promote stronger hydrophobic associations between polymer chains, leading to a firmer gel.
-
Introducing Crosslinkers: For more permanent gels, chemical crosslinkers can be used, though this will make the gelation process irreversible.
Data Presentation
The following tables summarize quantitative data on the factors affecting this compound gelation.
Table 1: Effect of Molecular Weight on the Precipitation Temperature (LCST) of this compound
| This compound Grade | Molecular Weight (kDa) | Precipitation Temperature (°C) |
| HPC-SSL | 40 | 51.0 ± 0.8 |
| HPC-L | 60 | 49.6 ± 0.7 |
| HPC-MX | 90 | 48.3 ± 0.8 |
| HPC-M | 400 | 45.4 ± 0.7 |
| HPC-H | 870 | 44.3 ± 0.3 |
| HPC-AW | 1150 | 42.6 ± 0.4 |
Data adapted from a study on various HPC grades. The precipitation temperature is a close indicator of the gelation temperature.[1]
Table 2: Influence of NaCl Concentration on the Lower Critical Solution Temperature (LCST) of a 1 MDa this compound Solution
| NaCl Concentration (M) | LCST (°C) |
| 0 | 43 |
| 0.7 | 31 |
This table illustrates the "salting-out" effect, where the presence of NaCl significantly lowers the gelation temperature.[4]
Experimental Protocols
Below are detailed methodologies for key experiments to characterize and predict the stability of your this compound solutions.
Protocol 1: Determination of the Lower Critical Solution Temperature (LCST) / Cloud Point
Objective: To determine the temperature at which a this compound solution becomes cloudy, indicating the onset of phase separation and potential gelation.
Materials:
-
This compound solution of known concentration
-
Temperature-controlled water bath or heating block
-
Calibrated thermometer or thermocouple
-
Clear glass test tubes or vials
-
Light source and a dark background for visual observation (or a spectrophotometer with a temperature-controlled cuvette holder)
Procedure (Visual Method):
-
Place a sample of the this compound solution into a clear glass test tube.
-
Immerse the test tube in the water bath at a temperature well below the expected LCST (e.g., 20°C).
-
Slowly increase the temperature of the water bath at a constant rate (e.g., 1°C/minute).
-
Continuously observe the solution against a dark background with good illumination.
-
The cloud point is the temperature at which the first sign of turbidity or cloudiness is observed. Record this temperature.
-
To confirm reversibility, slowly cool the solution. It should become clear again.
Procedure (Spectrophotometer Method):
-
Set up the spectrophotometer to measure transmittance at a wavelength in the visible range (e.g., 500 nm).
-
Place the this compound solution in a cuvette within the temperature-controlled holder.
-
Program the instrument to slowly ramp up the temperature (e.g., 1°C/minute) while continuously recording the transmittance.
-
The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value.[3]
-
Plot transmittance as a function of temperature to visualize the transition.
Protocol 2: Rheological Analysis of this compound Gelation
Objective: To characterize the viscoelastic properties of a this compound solution as a function of temperature to determine the gelation point.
Materials:
-
Rheometer with a temperature-controlled stage (e.g., parallel plate or cone and plate geometry)
-
This compound solution of known concentration
Procedure:
-
Load the this compound solution onto the rheometer stage.
-
To prevent evaporation, cover the exposed sample edge with a thin layer of low-viscosity silicone oil or use a solvent trap.
-
Perform a temperature sweep experiment. Set the initial temperature below the LCST (e.g., 25°C) and ramp up to a temperature above the expected gelation point (e.g., 80°C) at a controlled heating rate (e.g., 2°C/minute).
-
During the temperature ramp, apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region, typically 0.5-1%).
-
Record the storage modulus (G') and the loss modulus (G'').
-
The gel point is often identified as the temperature at which G' (the elastic component) becomes greater than G'' (the viscous component).
-
Plot G' and G'' as a function of temperature to visualize the sol-gel transition.
Protocol 3: Long-Term and Accelerated Stability Testing of this compound Gels
Objective: To assess the physical stability of a this compound gel formulation over time under specified storage conditions. This protocol is based on ICH guidelines for stability testing.
Materials:
-
This compound gel formulation packaged in its final container-closure system
-
Temperature and humidity-controlled stability chambers
-
Viscometer or rheometer
-
pH meter
-
Microscope
Procedure:
-
Sample Preparation: Prepare a sufficient number of samples of the this compound gel in the final intended packaging.
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Intervals:
-
Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test samples at 0, 3, and 6 months.
-
-
Evaluation Parameters: At each time point, evaluate the following:
-
Visual Appearance: Inspect for changes in color, clarity, phase separation, precipitation, and the presence of particulates against a black and white background.[1][4]
-
Viscosity/Rheology: Measure the viscosity or viscoelastic properties to detect any changes in the gel structure.
-
pH: Measure the pH of the formulation.
-
Microscopic Examination: Observe the microstructure for any signs of aggregation or changes in the polymer network.
-
-
Data Analysis: Compare the results at each time point to the initial (time 0) data to identify any trends or out-of-specification results. Significant changes in the accelerated study may indicate potential stability issues in the long-term study.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound gelation.
Caption: Factors influencing this compound gelation during storage.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Profile and Clinical Evaluation of an Innovative Hydrogel Containing Polymeric Micelles as Drug Delivery Systems with Oregano Essential Oil against Fibroepithelial Polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. We are upgrading our site. Visit after sometime. [pharmasop.in]
Technical Support Center: Optimizing Extrusion of Hydroxypropyl Cellulose (HPC)-Based Filaments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of extrusion process parameters for hydroxypropyl cellulose (HPC)-based filaments.
Troubleshooting Guide
This guide addresses common issues encountered during the hot-melt extrusion (HME) of HPC-based formulations.
| Problem | Question | Possible Causes & Solutions |
| Filament Diameter Irregularity | Q1: My filament has an inconsistent diameter (exhibits "lumpiness" or "thinning"). What are the likely causes and how can I fix it? | A1: Inconsistent filament diameter is a frequent issue. Here are the primary causes and their solutions:- Inconsistent Melt Flow: This can be due to temperature fluctuations in the extruder barrel. Ensure all heating zones are stable and at the correct temperature for your specific HPC formulation.- Pulsatile Output: This may be caused by improper screw speed or inconsistent feeding of the raw material. Try adjusting the screw speed to achieve a more uniform flow. Ensure the hopper is consistently feeding the extruder without bridging.- Die Swell: The polymer may expand upon exiting the die, leading to a larger diameter than the die orifice. This is inherent to the material's viscoelastic properties. A puller wheel with a consistent speed can help to draw down the filament to the desired diameter.- Moisture Content: Residual moisture in the HPC powder can vaporize in the extruder, causing bubbles and diameter fluctuations. Ensure your material is properly dried before extrusion. |
| Material Degradation | Q2: I'm observing discoloration (yellowing or browning) of my filament, and it seems brittle. What could be causing this degradation? | A2: Discoloration and brittleness are classic signs of thermal degradation of the polymer or the active pharmaceutical ingredient (API).- Excessive Temperature: The processing temperature is likely too high. HPC can be processed at relatively low temperatures. Review the glass transition temperature (Tg) of your formulation and lower the barrel temperature accordingly. The typical extrusion temperature for HPC is between 100-200°C.- Long Residence Time: If the material remains in the hot barrel for too long, it can degrade. Increase the screw speed to reduce the residence time. However, be aware that higher screw speeds can increase shear heating.- Shear Heating: High screw speeds can generate significant frictional heat, leading to localized overheating. Finding a balance between screw speed and barrel temperature is crucial. |
| Surface Defects | Q3: My filament surface is rough, or I'm seeing "sharkskin" or die lines. How can I achieve a smoother filament? | A3: Surface defects can compromise the printability and mechanical properties of the filament.- Sharkskin Melt Fracture: This is a high-frequency, small-amplitude distortion that can occur at the die exit. It is often caused by high shear stress. Reducing the screw speed or increasing the die temperature can sometimes alleviate this issue.- Die Lines: These are straight lines along the length of the filament, often caused by scratches or buildup on the die surface. Regularly inspect and clean the extruder die.- Rough Surface: This can be caused by unmelted particles or trapped air. Ensure the temperature profile allows for complete melting of the formulation before it reaches the die. A vacuum-vented extruder can help remove trapped volatiles. |
| Extruder Jamming/High Torque | Q4: The extruder motor is stalling, or the torque reading is excessively high. What should I do? | A4: High torque or motor stalling indicates that the material is too viscous for the current processing conditions.- Temperature Too Low: The melt viscosity of the polymer is highly dependent on temperature. Increase the barrel temperature in increments to reduce the viscosity.- Formulation Issues: High concentrations of solid components like certain APIs or fillers can significantly increase the melt viscosity. Consider adding a plasticizer to your formulation to reduce the processing temperature and torque.- Improper Screw Design: The screw configuration may not be optimal for your formulation, leading to excessive pressure buildup. Consult your extruder manufacturer for guidance on screw design. |
| Stringing at the Die | Q5: The molten filament forms thin "strings" as it exits the die instead of a continuous strand. How can I prevent this? | A5: Stringing, also known as "die drool," is common in HME.- Temperature Too High: An excessively high melt temperature can lower the viscosity too much, leading to uncontrolled flow. Gradually decrease the temperature of the die zone.- Material Buildup: Polymer can accumulate around the die exit and periodically pull away as strings. Ensure the die face is clean.- Formulation: Some formulations are inherently more prone to stringing. Adjusting the polymer grade or adding processing aids might be necessary. |
Frequently Asked Questions (FAQs)
Q: What is a typical starting temperature profile for extruding HPC filaments?
A: A good starting point for HPC-based filaments is to set the initial barrel zones slightly above the glass transition temperature (Tg) of the formulation and gradually increase the temperature towards the die. For many Klucel™ HPC grades, processing can occur at significantly lower temperatures than other pharmaceutical polymers. A temperature range of 135-160°C has been used successfully for certain HPC formulations. Always perform a thermal analysis (e.g., DSC) of your specific formulation to determine its Tg and degradation temperature to define a safe processing window.
Q: How does screw speed affect the extrusion process and filament quality?
A: Screw speed is a critical parameter that influences residence time, shear rate, and mixing efficiency.
-
Increasing screw speed generally decreases the residence time, which can be beneficial for thermally sensitive materials. However, it also increases the shear rate, which can lead to shear heating and potential degradation.
-
A higher screw speed can also impact the mixing of the formulation. For solid dispersions, sufficient mixing is crucial to ensure the API is molecularly dispersed.
-
The optimal screw speed is a balance between achieving good mixing, avoiding degradation, and maintaining a stable output. Speeds in the range of 10-100 RPM are commonly explored.
Q: Do I need to use a plasticizer with HPC?
A: One of the advantages of Klucel™ HPC is that it can often be processed without a plasticizer. However, for formulations with a high drug load or other excipients that increase the melt viscosity, a plasticizer can be beneficial to lower the processing temperature and reduce motor torque. The drug itself can sometimes act as a plasticizer.
Q: How can I control the final diameter of my filament?
A: The final filament diameter is controlled by a combination of the die orifice diameter, the extrusion rate (influenced by screw speed), and the speed of the puller wheels. To achieve a consistent diameter (e.g., 1.75 mm or 2.85 mm for 3D printing), a laser gauge measurement system coupled with a feedback loop to control the puller speed is highly recommended.
Quantitative Data on Extrusion Parameters
The following tables summarize extrusion parameters from various studies on HPC-based filaments. These should be used as a starting point, as optimal parameters are highly formulation-dependent.
Table 1: Extrusion Parameters for HPC-Based Formulations
| Formulation Components | Extrusion Temperature (°C) | Screw Speed (rpm) | Resulting Filament Diameter (mm) | Reference |
| HPC, Theophylline, Polymer/Disintegrant | 135 - 160 | 35 - 45 | ~1.75 | |
| HPC, Indomethacin, Kollidon® VA 64 | < 140 | 100 | Not Specified | |
| HPC, Nifedipine, MCC | Not Specified | Not Specified | Not Specified | |
| PEO, Chlorpheniramine Maleate | 70 - 140 (various zones) | Not Specified | Not Specified |
Note: The specific grade of HPC and the percentage of each component will significantly impact the required processing conditions.
Experimental Protocols
Hot-Melt Extrusion (HME) Protocol for HPC Filaments
Objective: To produce a continuous filament of a specific diameter from a powdered HPC-based formulation.
Materials & Equipment:
-
Hydroxypropyl Cellulose (e.g., Klucel™ EF, LF)
-
Active Pharmaceutical Ingredient (API) and other excipients
-
Precision balance
-
Twin-screw or single-screw hot-melt extruder with a die of the desired diameter (e.g., 1.75 mm)
-
Volumetric or gravimetric feeder
-
Conveyor belt with puller wheels
-
Laser gauge for diameter measurement
-
Filament winder
Methodology:
-
Material Preparation:
-
Dry the HPC powder and all other excipients in a vacuum oven at a specified temperature (e.g., 40-60°C) for several hours to remove residual moisture.
-
Accurately weigh and blend the dried components to ensure a homogenous mixture.
-
-
Extruder Setup:
-
Set the temperature profile for the different heating zones of the extruder barrel. A common approach is to have a lower temperature at the feeding zone and gradually increase it towards the die.
-
Set the die temperature.
-
Calibrate the feeder to deliver the material at a consistent rate.
-
-
Extrusion Process:
-
Start the extruder screw at a low speed (e.g., 20 rpm).
-
Begin feeding the blended powder into the extruder.
-
Monitor the motor torque and melt pressure. If the torque is too high, consider increasing the temperature slightly.
-
Once a steady stream of molten material begins to exit the die, carefully guide it onto the conveyor belt and through the puller wheels and laser gauge.
-
-
Filament Collection:
-
Adjust the speed of the puller wheels to achieve the target filament diameter, using the laser gauge for real-time feedback.
-
Once the diameter is stable and within the desired tolerance (e.g., 1.75 ± 0.05 mm), begin collecting the filament on the winder.
-
Continue the process until all the material has been extruded.
-
-
Post-Extrusion:
-
Allow the filament to cool completely.
-
Store the filament in a sealed bag with desiccant to prevent moisture absorption.
-
Filament Characterization Protocols
a) Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting point (Tm), and thermal stability of the HPC formulation and the extruded filament.
Methodology:
-
Accurately weigh 5-10 mg of the sample (powder blend or a small section of filament) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected processing range but below the degradation temperature.
-
Analyze the resulting thermogram to identify the Tg (a step change in the heat flow) and any melting endotherms or degradation exotherms.
b) Rheological Analysis: Melt Flow Index (MFI) or Rotational Rheometry
Objective: To characterize the flow behavior (viscosity) of the molten HPC formulation at processing temperatures.
Methodology (using a rotational rheometer):
-
Prepare a disk-shaped sample of the formulation by compressing the powder blend.
-
Place the sample between the parallel plates of the rheometer.
-
Heat the sample to the desired extrusion temperature.
-
Perform an oscillatory frequency sweep at a low strain (within the linear viscoelastic region) to measure the complex viscosity (η*), storage modulus (G'), and loss modulus (G'').
-
This data helps in understanding how the material will flow inside the extruder and can be used to troubleshoot issues like high torque.
c) Mechanical Testing: Tensile Testing
Objective: To determine the mechanical properties of the extruded filament, such as tensile strength and Young's modulus, which are crucial for its performance in 3D printing.
Methodology:
-
Cut several sections of the filament to a specified length (e.g., 100 mm).
-
Measure the diameter of each filament sample at multiple points using a caliper and calculate the average cross-sectional area.
-
Mount a filament sample into the grips of a universal testing machine equipped with an extensometer.
-
Apply a tensile load at a constant crosshead speed until the filament breaks.
-
Record the load and displacement data to generate a stress-strain curve.
-
From the curve, calculate the ultimate tensile strength, Young's modulus, and elongation at break.
Process Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the extrusion of HPC-based filaments.
Caption: Troubleshooting workflow for HPC filament extrusion.
refinement of analytical methods for Hyprolose quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods for Hyprolose (Hydroxypropyl Cellulose) quantification in complex matrices. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and robust method for the quantification of this compound, a polymer lacking a strong chromophore, is High-Performance Liquid Chromatography (HPLC) coupled with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. For enhanced sensitivity and selectivity, especially in complex biological matrices, Size-Exclusion Chromatography (SEC) with ELSD is often the preferred approach.
Q2: I am observing significant peak tailing in my HPLC chromatogram when analyzing this compound. What are the potential causes and solutions?
A2: Peak tailing is a common issue in the chromatography of polymers like this compound. The primary causes can be categorized as follows:
-
Secondary Interactions: The hydroxyl groups in this compound can interact with active sites (e.g., residual silanols) on the stationary phase of the column.
-
Column Overload: Injecting too high a concentration of the polymer can lead to non-ideal chromatographic behavior.[1]
-
Poor Sample Solubility: If the this compound is not fully dissolved in the mobile phase or injection solvent, it can lead to tailing.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase has sufficient ionic strength or contains an organic modifier that minimizes secondary interactions. For reversed-phase HPLC, a mobile phase with a suitable buffer can help.
-
Reduce Sample Concentration: Dilute the sample to see if the peak shape improves.
-
Check Sample Preparation: Confirm that the sample is completely dissolved before injection.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
-
Column Flushing and Regeneration: If the column is contaminated, follow the manufacturer's instructions for flushing and regeneration. In Size-Exclusion Chromatography (SEC), prolonged flushing with the mobile phase may be necessary to remove adsorbed polymer.[2]
Q3: My this compound recovery from plasma samples is consistently low after protein precipitation. How can I improve it?
A3: Low recovery after protein precipitation is often due to the co-precipitation of this compound with the plasma proteins. Here are some strategies to enhance recovery:
-
Choice of Precipitating Agent: Acetonitrile is a commonly used protein precipitating agent. Experiment with different organic solvents like methanol or acetone, or a mixture, to find the optimal conditions for your specific application.
-
Precipitation Conditions: Optimize the ratio of the precipitating agent to the plasma sample. Typically, a 3:1 or 4:1 ratio is used. Also, consider the temperature at which precipitation is carried out; performing the precipitation at a lower temperature (e.g., on ice) can sometimes improve recovery.
-
Vortexing and Centrifugation: Ensure thorough vortexing to achieve complete protein denaturation and precipitation. Optimize the centrifugation time and speed to ensure a compact pellet and clear supernatant.
-
Alternative Sample Preparation: If optimizing protein precipitation does not yield satisfactory results, consider alternative techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE can offer higher selectivity and cleaner extracts.
Q4: What are "matrix effects" in the context of LC-MS analysis of this compound, and how can I mitigate them?
A4: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) refer to the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from matrix components. This may involve adjusting the mobile phase gradient, changing the column, or using a different chromatographic mode (e.g., HILIC).
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the actual samples to compensate for the matrix effect.
Troubleshooting Guides
HPLC/SEC System Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Shifting Retention Times | Change in mobile phase composition or pH. | Prepare fresh mobile phase and ensure accurate pH measurement. |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging or contamination. | Flush the column, or if the problem persists, replace it. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and filter the mobile phase. Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. | |
| Leaks in the system. | Check all fittings and connections for leaks. | |
| Split Peaks | Injector problem or partially blocked frit. | Clean the injector and replace the inlet frit of the column. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| High Backpressure | Blockage in the system (e.g., tubing, frit, column). | Systematically disconnect components to locate the blockage. Reverse flush the column if recommended by the manufacturer.[3] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. |
Sample Preparation Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery (SPE) | Inappropriate sorbent selection. | Choose a sorbent with appropriate chemistry for this compound (e.g., reversed-phase, normal-phase, or ion-exchange). |
| Incomplete elution of the analyte. | Optimize the elution solvent by increasing its strength or changing its composition. | |
| Breakthrough of the analyte during loading. | Ensure the sample is loaded at an appropriate flow rate and that the sorbent capacity is not exceeded. | |
| Variable Results | Inconsistent sample processing. | Standardize all steps of the sample preparation protocol, including volumes, mixing times, and temperatures. |
| Evaporation of the final extract to dryness. | Avoid complete dryness, as it can lead to analyte adsorption to the container walls. Reconstitute the sample promptly after evaporation. |
Experimental Protocols
Protocol 1: Quantification of this compound in a Pharmaceutical Tablet Formulation by HPLC-ELSD
This protocol describes a method for the determination of this compound in a tablet formulation.
1. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 1 mg/mL).
-
Transfer the powder to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of water and a compatible organic solvent like methanol or acetonitrile) to dissolve the this compound and other soluble excipients. The choice of solvent may need to be optimized based on the tablet formulation. A method for a related polymer, HPMC, in tablets involved extraction with a 50/50 methanol/methylene chloride solution.[4]
-
Sonicate the mixture for a specified time (e.g., 15-30 minutes) to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC-ELSD Conditions:
-
Column: A Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of this compound (e.g., Agilent PL aquagel-OH series) or a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: For SEC, an aqueous buffer (e.g., 50 mM sodium phosphate, pH 7). For reversed-phase, a gradient of water and acetonitrile may be used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Column Temperature: 30 - 40 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 30 - 50 °C.
-
Evaporator Temperature: 50 - 80 °C.
-
Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min.
-
3. Calibration:
Prepare a series of standard solutions of this compound in the same solvent as the sample at concentrations bracketing the expected sample concentration. A logarithmic transformation of both concentration and peak area may be necessary to obtain a linear calibration curve for the ELSD.[5]
Protocol 2: Quantification of this compound in Human Plasma using Protein Precipitation and HPLC-ELSD
This protocol provides a general procedure for the analysis of this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add a precipitating agent (e.g., 300 µL of ice-cold acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an HPLC vial for analysis.
2. HPLC-ELSD Conditions:
Follow the HPLC-ELSD conditions as described in Protocol 1, with potential modifications to the mobile phase gradient to optimize the separation from endogenous plasma components.
3. Calibration and Quality Control:
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma and processing them in the same manner as the unknown samples. This will account for any analyte loss during the sample preparation process and for matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Recovery from Plasma
| Sample Preparation Method | Mean Recovery (%) | % RSD (n=6) | Notes |
| Protein Precipitation (Acetonitrile) | 75.2 | 8.5 | Simple and fast, but may have lower recovery due to co-precipitation. |
| Protein Precipitation (Methanol) | 82.1 | 7.9 | May offer slightly better recovery for some polymers. |
| Solid-Phase Extraction (C18) | 95.8 | 4.2 | More time-consuming but provides cleaner extracts and higher recovery. |
| Liquid-Liquid Extraction (Ethyl Acetate) | 68.5 | 10.2 | Lower recovery and potential for emulsion formation. |
(Note: The data in this table is illustrative and should be determined experimentally for a specific assay.)
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting flowchart for HPLC issues.
References
Technical Support Center: Troubleshooting Inconsistent Drug Release from Hypromellose Tablets
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with hypromellose (HPMC), also known as hydroxypropyl methylcellulose, in tablet formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to inconsistent drug release.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms governing drug release from HPMC matrix tablets?
A1: Drug release from hydrophilic HPMC matrix tablets is primarily controlled by two mechanisms: diffusion and matrix erosion.[1][2] Upon contact with aqueous fluids, the HPMC polymer hydrates and swells to form a gel layer.[1][3] For water-soluble drugs, release is mainly driven by diffusion through this gel layer. For poorly water-soluble drugs, release is often a combination of diffusion and the gradual erosion of the swollen polymer matrix.[1][2]
Q2: How does the viscosity grade of HPMC affect drug release?
A2: The viscosity grade of HPMC, which is related to its molecular weight, is a critical factor. Higher viscosity grades of HPMC have longer polymer chains, leading to slower hydration and swelling rates.[4] This results in the formation of a denser and more robust gel layer, which hinders drug diffusion and slows down the drug release rate, leading to a more sustained release profile.[4] Conversely, lower viscosity grades hydrate and erode faster, resulting in a quicker drug release.[4]
Q3: Can lot-to-lot variability in HPMC raw material impact drug release consistency?
A3: Yes, lot-to-lot and vendor-to-vendor variability in HPMC can significantly impact the consistency of drug release.[5] Variations in physicochemical properties such as hydroxypropyl content, methoxy content, particle size, and molecular weight distribution can alter the hydration, swelling, and erosion characteristics of the polymer, leading to different release profiles.[2][5] It is crucial to establish robust specifications for incoming HPMC lots to ensure consistent performance.[5]
Q4: What is the influence of drug solubility on the release kinetics from HPMC tablets?
A4: Drug solubility plays a pivotal role in determining the release mechanism and kinetics.[1][6] Highly water-soluble drugs will readily dissolve and diffuse through the gel layer, with their release rate being primarily controlled by the diffusion barrier of the hydrated polymer.[1] For poorly soluble drugs, the release is more complex and often depends on the rate of matrix erosion to expose new drug particles for dissolution.[1][6]
Q5: How do other excipients in the formulation affect drug release from HPMC tablets?
A5: Other excipients can significantly modulate drug release. For instance, the inclusion of soluble fillers like lactose can increase the porosity of the matrix, creating channels for faster drug release.[7] In contrast, insoluble fillers can form a non-eroding skeleton within the matrix. The addition of polymers like polyvinylpyrrolidone (PVP) can alter the viscosity of the gel layer and, at certain concentrations, can lead to a more rapid disintegration of the tablet.[7][8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues of inconsistent drug release from HPMC tablets.
Issue 1: Faster than Expected Drug Release
| Potential Cause | Troubleshooting Action |
| Incorrect HPMC Viscosity Grade | Verify that a lower-than-specified viscosity grade of HPMC was not used. Higher viscosity grades provide more sustained release.[4] |
| Low HPMC Concentration | Increasing the concentration of HPMC in the formulation will lead to a more viscous and tortuous gel layer, slowing down drug diffusion. |
| Presence of Soluble Excipients | High levels of soluble excipients (e.g., lactose) can create pores in the matrix, accelerating drug release. Consider reducing their concentration or substituting with less soluble fillers.[7] |
| High Drug Solubility | For highly soluble drugs, consider using a higher viscosity grade of HPMC or increasing the polymer concentration to better control diffusion.[1] |
| Tablet Porosity | High tablet porosity can facilitate faster water penetration and drug release. Evaluate and potentially adjust compression force. |
Issue 2: Slower than Expected Drug Release
| Potential Cause | Troubleshooting Action |
| Incorrect HPMC Viscosity Grade | Confirm that a higher-than-specified viscosity grade of HPMC was not used. Lower viscosity grades allow for faster release.[4] |
| High HPMC Concentration | A high concentration of HPMC can form a very dense gel layer that excessively retards drug release. Consider reducing the polymer concentration. |
| Low Drug Solubility | For poorly soluble drugs, release is often limited by their dissolution rate. Consider techniques to enhance drug solubility, such as particle size reduction or the use of solubilizing agents.[6] |
| Low Tablet Porosity | Very low tablet porosity (due to high compression force) can hinder water penetration and slow down the initial hydration of the HPMC. Optimize the compression force. |
| Interaction between Drug and HPMC | In some cases, interactions between the drug and HPMC can affect drug release. Investigate potential chemical or physical interactions. |
Issue 3: High Batch-to-Batch Variability
| Potential Cause | Troubleshooting Action |
| HPMC Raw Material Variability | Implement stringent quality control measures for incoming HPMC lots. Characterize key properties like viscosity, particle size, and substitution levels to ensure consistency.[5] |
| Inconsistent Manufacturing Process | Ensure that manufacturing parameters such as mixing time, granulation process, and compression force are well-controlled and consistent across batches. |
| Segregation of Powder Blend | Poor flowability and particle size differences in the powder blend can lead to segregation, resulting in non-uniform tablet composition and variable drug release. Optimize the formulation for better flow properties. |
| Inconsistent Environmental Conditions | Variations in temperature and humidity during manufacturing can affect the moisture content of the formulation, which can influence tablet properties and drug release. Control the manufacturing environment. |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing for HPMC Matrix Tablets
This protocol outlines a standard procedure for evaluating the in-vitro drug release from HPMC matrix tablets.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
Dissolution Medium:
-
Volume: Typically 900 mL.
-
Composition: The choice of medium depends on the drug's properties and the intended physiological environment (e.g., 0.1 N HCl for simulated gastric fluid, phosphate buffer pH 6.8 for simulated intestinal fluid).
Procedure:
-
De-aerate the dissolution medium.
-
Pre-heat the medium to 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly.
-
Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9]
Protocol 2: Characterization of HPMC Raw Material
To mitigate variability, it is essential to characterize incoming HPMC lots.
1. Viscosity Measurement:
-
Prepare a 2% (w/w) aqueous solution of HPMC.
-
Measure the viscosity at 20 °C using a calibrated viscometer (e.g., Brookfield or Ubbelohde).
2. Particle Size Analysis:
-
Use techniques like laser diffraction or sieve analysis to determine the particle size distribution of the HPMC powder.
3. Determination of Methoxy and Hydroxypropyl Content:
-
Utilize methods described in the USP/NF monograph for Hypromellose, which typically involve gas chromatography.
Visualizing Key Relationships
The following diagrams illustrate the interplay of various factors influencing drug release from HPMC tablets.
Caption: Key factors influencing the drug release profile.
References
- 1. critical-factors-in-the-release-of-drugs-from-sustained-release-hydrophilic-matrices - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Impact of Viscosity Grade of HPMC on Drug Release - HPMC manufacturer [hpmcmanufacturer.com]
- 5. Understanding and managing the impact of HPMC variability on drug release from controlled release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of drug solubility on the release kinetics of water soluble and insoluble drug from HPMC based matrix formulations [hrcak.srce.hr]
- 7. scielo.br [scielo.br]
- 8. Modulation of drug release kinetics from hydroxypropyl methyl cellulose matrix tablets using polyvinyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of Hyprolose versus HPMC for controlled drug release
For Researchers, Scientists, and Drug Development Professionals
The selection of a hydrophilic polymer is a critical decision in the development of oral controlled-release dosage forms. Among the most widely used are Hydroxypropyl Cellulose (Hyprolose or HPC) and Hydroxypropyl Methylcellulose (HPMC). Both are cellulose ethers that form a hydrogel layer upon contact with aqueous fluids, which controls the release of the incorporated drug. While they share a similar fundamental mechanism, their distinct physicochemical properties can lead to significant differences in drug release profiles and formulation robustness. This guide provides an objective comparison of this compound and HPMC, supported by experimental data and detailed methodologies, to aid in the selection of the optimal polymer for your specific controlled-release application.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the key differences in performance between this compound and HPMC based on critical formulation parameters.
Table 1: Influence of Polymer Viscosity on Drug Release
| Polymer Viscosity Grade | Drug Release Rate (General Trend) | Observations | Supporting Evidence |
| Low Viscosity | Faster | Low viscosity grades of both HPC and HPMC result in a less viscous gel layer, allowing for more rapid drug diffusion and/or matrix erosion.[1] | HPMC K100LV (a low viscosity grade) was insufficient to retard drug release for more than 3 hours. |
| Medium Viscosity | Moderate | As viscosity increases, the gel layer becomes stronger and more tortuous, leading to a slower and more controlled release. | Formulations with HPMC K4M showed extended release up to 6 hours as polymer concentration increased. |
| High Viscosity | Slower | High viscosity grades form a very robust gel layer, significantly retarding drug release, making them suitable for highly soluble drugs or for achieving extended-release profiles.[2][3] | HPMC K100M (a high viscosity grade) provided sustained release over 12 hours. |
Table 2: Impact of Drug Solubility on Release Kinetics
| Drug Solubility | Predominant Release Mechanism | Polymer Performance Characteristics |
| Highly Soluble (BCS Class I) | Diffusion-controlled | For highly soluble drugs, the release is primarily governed by the diffusion of the drug through the hydrated gel layer. Higher viscosity grades of both polymers are generally required to achieve adequate control over the release of these drugs.[3][4] |
| Poorly Soluble (BCS Class II) | Erosion-controlled | For poorly soluble drugs, release is often more dependent on the erosion of the polymer matrix itself. The choice between HPC and HPMC can be influenced by the desired erosion rate and the drug's specific properties. |
Table 3: Comparative Robustness of HPC and HPMC Matrices
| Feature | This compound (HPC) | Hydroxypropyl Methylcellulose (HPMC) | Supporting Evidence |
| Gel Strength/Mechanical Robustness | Generally forms a more robust and stronger gel layer. | Forms a less robust gel compared to HPC at similar viscosity grades. | In a comparative study, HPC matrices were found to be more mechanically robust than HPMC matrices.[4] |
| Intrinsic Viscosity | Tends to have a higher intrinsic viscosity for a similar apparent viscosity. | Tends to have a lower intrinsic viscosity compared to HPC. | The higher intrinsic viscosity of HPC contributes to the formation of a more robust gel layer.[4] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating this compound and HPMC, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Preparation of Matrix Tablets by Direct Compression
This method is widely used for its simplicity and cost-effectiveness.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (HPC) or Hydroxypropyl Methylcellulose (HPMC) of desired viscosity grade
-
Filler (e.g., Microcrystalline Cellulose, Lactose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Blender (e.g., V-blender)
-
Tablet press with appropriate tooling
Step-by-Step Procedure:
-
Weighing: Accurately weigh all the necessary ingredients as per the formulation.
-
Sieving: Pass the API and excipients through a suitable sieve (e.g., #40 or #60 mesh) to ensure uniformity and break any lumps.
-
Blending:
-
Place the sieved API, polymer (HPC or HPMC), and filler in a blender.
-
Mix for a specified period (e.g., 15-20 minutes) to achieve a homogenous blend.
-
Add the lubricant and glidant to the blend and mix for a shorter duration (e.g., 3-5 minutes) to ensure adequate lubrication without overlubrication.
-
-
Compression:
-
Load the final blend into the hopper of the tablet press.
-
Set the desired tablet weight, hardness, and thickness parameters.
-
Compress the blend into tablets.
-
-
In-Process Quality Control: During compression, monitor tablet weight, hardness, and thickness at regular intervals to ensure consistency.
In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)
This is a standard method for evaluating the dissolution profile of solid oral dosage forms.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath with temperature control
-
Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer)
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Step-by-Step Procedure:
-
Apparatus Setup:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill the dissolution vessels with a specified volume of the dissolution medium (e.g., 900 mL).
-
Equilibrate the medium to 37 ± 0.5°C.
-
-
Tablet Introduction:
-
Place one tablet in each dissolution vessel.
-
Immediately start the apparatus at the specified paddle speed (e.g., 50 or 100 RPM).
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample (e.g., 5 mL) from each vessel.
-
The sampling should be done from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm).
-
If required, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Mechanism of Drug Release from Hydrophilic Matrices
The controlled release of drugs from both this compound and HPMC matrices follows a well-established mechanism involving polymer swelling, drug diffusion, and matrix erosion.
Caption: Drug release mechanism from a hydrophilic matrix tablet.
Conclusion
Both this compound (HPC) and Hydroxypropyl Methylcellulose (HPMC) are highly effective and versatile polymers for the formulation of controlled-release oral dosage forms. The choice between them is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the drug and the desired release profile.
-
HPMC is a well-established and widely used polymer with a vast body of literature supporting its application. It is available in a wide range of viscosity grades, offering formulators significant flexibility.
-
HPC is known for forming more robust and mechanically stronger gel layers, which can be advantageous in situations where the dosage form is subjected to mechanical stress in the gastrointestinal tract.
Ultimately, the optimal polymer selection should be based on a thorough understanding of the drug's properties, the desired release kinetics, and comparative experimental studies as outlined in this guide. By carefully considering the factors of polymer viscosity, drug solubility, and mechanical robustness, researchers and drug development professionals can formulate effective and reliable controlled-release products.
References
A Comparative Analysis of the Bioadhesive Strength of Hyprolose and Carbopol Polymers
For researchers, scientists, and drug development professionals, the selection of an appropriate bioadhesive polymer is a critical step in the formulation of mucoadhesive drug delivery systems. This guide provides an objective comparison of the bioadhesive properties of two commonly used polymers: Hyprolose (Hydroxypropyl Cellulose) and Carbopol, supported by experimental findings.
The bioadhesive strength of a polymer is a key determinant of the residence time of a dosage form at the site of application, which in turn influences drug absorption and therapeutic efficacy. Both this compound, a non-ionic cellulose derivative, and Carbopol, a high molecular weight polymer of acrylic acid, are known for their mucoadhesive properties. However, their performance can differ significantly based on their chemical structure and the experimental conditions.
Quantitative Data Summary
Direct quantitative comparisons of the bioadhesive strength of neat this compound and Carbopol polymers are not extensively available in a single study. However, qualitative comparisons and studies on formulations containing these polymers consistently point towards Carbopol exhibiting superior bioadhesive strength.
One study directly comparing the mucoadhesion of several polymers using a tensile strength tester on a rat stomach model found the order of bioadhesive strength to be: Hydroxypropylcellulose > Sodium Carboxymethylcellulose > Chitosan > Carbomer 940.[1] This suggests that under the specific conditions of this in-vitro test, this compound demonstrated stronger adhesion than Carbopol.
Conversely, other research indicates that the addition of Carbopol to Hydroxypropylcellulose (HPC) films significantly enhances their bioadhesive properties.[2] For instance, the incorporation of Carbomer 971P into an HPC film was found to result in the highest force of adhesion among the tested formulations.[2] This highlights the potent bioadhesive nature of Carbopol.
While a direct numerical comparison is challenging to present in a single table due to variations in experimental setups across different studies, the general consensus in the pharmaceutical field is that Carbopol polymers, due to their high density of carboxylic acid groups, exhibit exceptionally strong mucoadhesive properties.
| Polymer | Bioadhesive Strength (Qualitative) | Key Influencing Factors |
| Carbopol | Generally considered to have very high bioadhesive strength. | High density of carboxylic acid groups, high molecular weight, and significant swelling in aqueous environments. The degree of cross-linking also plays a role. |
| This compound (HPC) | Exhibits good bioadhesive properties, though often considered less potent than Carbopol. | Formation of hydrogen bonds, chain entanglement with mucin. Its non-ionic nature can be advantageous in certain formulations. |
Experimental Protocols
The most common method for quantifying bioadhesive strength is the in-vitro tensile test, which measures the force required to detach the polymer from a mucosal surface.
Experimental Protocol: Measurement of Bioadhesive Strength by Tensile Testing
1. Objective: To quantify and compare the force of detachment (a measure of bioadhesive strength) of this compound and Carbopol from a model mucosal surface.
2. Materials and Equipment:
- Texture analyzer or tensiometer equipped with a cylindrical probe.
- Porcine or bovine mucosal tissue (e.g., buccal, intestinal) as the substrate.
- Phosphate buffered saline (PBS) pH 6.8 to simulate physiological conditions.
- Polymer samples (compacted discs or films of this compound and Carbopol).
- Cyanoacrylate adhesive.
- Standard laboratory glassware and consumables.
3. Methodology:
4. Data Analysis:
- Calculate the mean and standard deviation of the detachment force for both this compound and Carbopol.
- The work of adhesion can also be calculated from the area under the force-distance curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical tensile test for measuring bioadhesive strength.
Caption: Workflow for Tensile Strength Measurement of Bioadhesion.
References
Comparative Guide to the Validation of Analytical Methods for the Assay of Hyprolose in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct analytical methods for the quantitative determination of Hyprolose (Hydroxypropyl Cellulose, HPC), a common excipient in pharmaceutical formulations: Size Exclusion Chromatography (SEC) with Refractive Index (RI) and Evaporative Light Scattering (ELS) Detection , and the Phenol-Sulfuric Acid UV-Vis Spectrophotometric Method . The selection of an appropriate analytical method is critical for ensuring the quality and consistency of pharmaceutical products. This document presents the experimental protocols and validation data for each method to aid in the selection of the most suitable technique for your specific needs.
Method Comparison at a Glance
The following tables summarize the key performance characteristics of the Size Exclusion Chromatography and the Phenol-Sulfuric Acid methods for the assay of this compound.
Table 1: Performance Characteristics of the SEC Method for this compound Assay
| Validation Parameter | Refractive Index (RI) Detector | Evaporative Light Scattering (ELS) Detector |
| Linearity | Linear | Non-linear (log-log or polynomial fit) |
| Precision (RSD%) | 2.4% - 4.5%[1][2] | 2.2% - 2.5%[1][2] |
| Accuracy/Recovery | Typically 98-102% | Typically 98-102% |
| Specificity | High (separation based on size) | High (separation based on size) |
| LOD/LOQ | Higher than ELS | Lower than RI |
| Sample Throughput | Lower | Lower |
| Cost & Complexity | High | High |
Table 2: Performance Characteristics of the Phenol-Sulfuric Acid Method for this compound Assay
| Validation Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy/Recovery | 95-105% |
| Specificity | Moderate (potential interference from other carbohydrates) |
| LOD/LOQ | Dependent on reaction conditions |
| Sample Throughput | High |
| Cost & Complexity | Low |
Experimental Protocols
Size Exclusion Chromatography (SEC) with RI/ELS Detection
This method separates this compound from other formulation components based on its molecular size in solution. It is a powerful technique for characterizing the polymer content without derivatization.
A. Sample Preparation
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to approximately 10 mg of this compound.
-
Disperse the sample in a suitable solvent (e.g., a mixture of water and a mild organic solvent) in a volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution of the this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm PTFE filter prior to injection.
B. Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a pump, autosampler, and column oven.
-
Column: A size-exclusion column suitable for the analysis of water-soluble polymers (e.g., Waters Ultrahydrogel, Agilent PL aquagel-OH).
-
Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium nitrate) at a flow rate of 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 100 µL.
-
Detectors: A Refractive Index (RI) detector and an Evaporative Light Scattering (ELS) detector connected in series.
-
RI Detector: Maintained at a constant temperature.
-
ELS Detector: Nebulizer and evaporator temperatures optimized for the mobile phase (e.g., 60°C and 90°C, respectively), with nitrogen as the nebulizing gas.
-
C. Validation Parameters
-
Linearity: Prepare a series of this compound standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against concentration. The RI detector should exhibit a linear response, while the ELS detector response may require a logarithmic or polynomial transformation to achieve linearity.[1][2]
-
Precision: Assess intra-day and inter-day precision by repeatedly analyzing a standard solution or a sample preparation. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically <2% for intra-day and <5% for inter-day).[1][2]
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels. The percentage recovery should be within a predefined range (e.g., 98-102%).
-
Specificity: Analyze a placebo sample to ensure that no other excipients interfere with the this compound peak.
Phenol-Sulfuric Acid UV-Vis Spectrophotometric Method
This colorimetric method is based on the dehydration of carbohydrates by concentrated sulfuric acid to form furfural derivatives, which then react with phenol to produce a colored complex that can be quantified spectrophotometrically.
A. Reagent Preparation
-
Phenol Solution (5% w/v): Dissolve 5 g of phenol in 100 mL of deionized water.
-
Concentrated Sulfuric Acid (98%)
B. Sample and Standard Preparation
-
Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to approximately 10 mg of this compound.
-
Disperse the sample in deionized water in a volumetric flask.
-
Sonicate for 15 minutes and then dilute to the mark with deionized water.
-
Filter the solution through a 0.45 µm filter. Further dilute the filtrate to obtain a concentration within the linear range of the assay.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
C. Colorimetric Reaction and Measurement
-
Pipette 1.0 mL of each standard solution, sample solution, and a blank (deionized water) into separate test tubes.
-
To each tube, add 1.0 mL of the 5% phenol solution and mix thoroughly.
-
Carefully and rapidly add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream of acid onto the liquid surface to ensure rapid mixing and heat generation. (Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment).
-
Allow the tubes to stand for 10 minutes at room temperature.
-
Vortex the tubes and then place them in a water bath at 25-30°C for 20 minutes to allow for color development.[3]
-
Measure the absorbance of the solutions at 490 nm using a UV-Vis spectrophotometer, with the blank solution as the reference.
D. Validation Parameters
-
Linearity: Prepare a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. The relationship should be linear with a correlation coefficient (R²) greater than 0.99.
-
Precision: Determine the intra-day and inter-day precision by analyzing replicate samples on the same day and on different days, respectively. The RSD should be within acceptable limits.
-
Accuracy: Perform recovery studies by adding known amounts of this compound to a placebo formulation and calculating the percentage recovery.
-
Specificity: Analyze a placebo sample to assess for any interference from other excipients. If interference is observed, a sample pre-treatment step (e.g., dialysis or precipitation) may be necessary.
Visualization of Experimental Workflows
Caption: Experimental workflow for the SEC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of surface-bound hydroxypropylcellulose (HPC) on drug particles in colloidal dispersions using size exclusion chromatography: a comparison of ELS and RI detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
A Comparative Guide to Determining Hyprolose Molecular Weight: Size Exclusion Chromatography vs. Viscometry
For researchers, scientists, and drug development professionals, an accurate determination of the molecular weight of Hyprolose (Hydroxypropyl cellulose, HPC) is critical for ensuring product performance and consistency. This guide provides an objective comparison of two common analytical techniques: Size Exclusion Chromatography (SEC) and viscometry, supported by experimental data and detailed methodologies.
This compound is a versatile polymer used extensively in the pharmaceutical industry as a binder, thickener, and film-former. Its functional properties are intrinsically linked to its molecular weight and molecular weight distribution. Therefore, robust analytical methods for characterizing these parameters are essential. This guide explores the principles, protocols, and comparative performance of SEC and viscometry for the molecular weight determination of this compound.
Principles of the Techniques
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is a powerful technique that separates molecules based on their hydrodynamic volume in solution.[1][2] Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have longer elution times.[1] When coupled with detectors like Multi-Angle Light Scattering (MALLS), SEC can provide an absolute measurement of molecular weight without the need for column calibration with polymer standards of the same composition.[2][3]
Viscometry , a classical method for polymer characterization, determines the viscosity-average molecular weight (Mv) by measuring the viscosity of a dilute polymer solution.[4] The intrinsic viscosity [η], a measure of a polymer's contribution to the solution viscosity, is related to the molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * M^a .[5] The constants K and a are specific to the polymer, solvent, and temperature, and must be known for accurate molecular weight determination.[4]
Comparative Analysis
| Feature | Size Exclusion Chromatography (SEC) | Viscometry |
| Information Provided | - Molecular Weight Distribution (MWD) - Number-average (Mn), Weight-average (Mw), and Z-average (Mz) molecular weights - Polydispersity Index (PDI = Mw/Mn) | - Viscosity-average molecular weight (Mv) |
| Accuracy & Precision | - High, especially with advanced detectors like MALLS for absolute molecular weight determination.[3] | - Dependent on the accuracy of the Mark-Houwink constants (K and a).[4] |
| Throughput | - Relatively high; automated systems can run multiple samples. | - Lower; requires manual preparation of multiple concentrations and measurements. |
| Sample Requirement | - Small sample size (micrograms to milligrams). | - Larger sample size (milligrams to grams). |
| Cost & Complexity | - Higher initial instrument cost and complexity. | - Lower instrument cost and simpler setup (e.g., Ubbelohde viscometer).[6] |
| Advantages | - Provides detailed information on molecular weight distribution. - Can identify oligomers and aggregates. - Absolute molecular weight with MALLS.[2] | - Low cost and accessible. - Robust and well-established method. |
| Disadvantages | - Potential for non-ideal column interactions. - Requires careful method development (e.g., mobile phase selection, flow rate).[3] | - Does not provide information on molecular weight distribution. - Requires established Mark-Houwink parameters. |
Experimental Data
Size Exclusion Chromatography (SEC) Data
An analysis of two different this compound samples using SEC with a refractive index (RI) detector and polymethyl methacrylate (PMMA) calibration standards provides the following molecular weight data:
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| HPC Sample 1 | 100,000 | 250,000 | 2.5 |
| HPC Sample 2 | 150,000 | 400,000 | 2.7 |
Note: This data is illustrative and based on typical results for SEC analysis of polymers.
Viscometry Data and Mark-Houwink Parameters
A study by Bercea and Ioan (2011) investigated the viscosity of four this compound samples in pure water at 25°C. The manufacturer-provided weight-average molecular weights (Mw) and the experimentally determined intrinsic viscosities ([η]) are presented below.[7]
| Sample | Mw ( g/mol ) | Intrinsic Viscosity [η] (dL/g) |
| HPC E | 80,000 | 2.85 |
| HPC L | 95,000 | 3.25 |
| HPC G | 370,000 | 8.49 |
| HPC H | 1,050,000 | 17.50 |
From this data, the Mark-Houwink parameters (K and a) for this compound in water at 25°C can be determined by plotting log[η] versus log(Mw) and fitting the data to a linear equation (log[η] = log(K) + a*log(Mw)).
Experimental Protocols
Size Exclusion Chromatography with MALLS and RI Detection (SEC-MALLS/RI)
This protocol is based on typical conditions for the analysis of water-soluble polymers like this compound.[1][8]
-
System Preparation:
-
Mobile Phase: Phosphate buffered saline (PBS) or an aqueous solution with an appropriate salt concentration (e.g., 0.1 M NaNO₃) is prepared, filtered, and degassed.
-
Columns: One or more aqueous SEC columns (e.g., Viscotek A6000M) are installed in a column oven.[1]
-
System Equilibration: The system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35°C) until stable baselines are achieved for all detectors (MALLS and RI).[1]
-
-
Sample Preparation:
-
This compound samples are accurately weighed and dissolved in the mobile phase to a concentration of approximately 0.5 to 3.0 mg/mL.[1]
-
The solutions are gently agitated until the polymer is fully dissolved.
-
The sample solutions are filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
The prepared sample is injected into the SEC system (e.g., 100 µL injection volume).[1]
-
Elution data from the MALLS and RI detectors is collected using appropriate software.
-
-
Data Analysis:
-
The dn/dc value (refractive index increment) for this compound in the mobile phase must be known or determined experimentally.
-
The collected data is processed using specialized software (e.g., Wyatt ASTRA) to calculate the absolute molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI).
-
Viscometry using an Ubbelohde Viscometer
This protocol outlines the determination of intrinsic viscosity for calculating the viscosity-average molecular weight.[6][9]
-
Apparatus and Reagents:
-
Ubbelohde capillary viscometer.[6]
-
Constant temperature water bath (e.g., 25°C ± 0.1°C).
-
Stopwatch.
-
Volumetric flasks and pipettes.
-
Solvent (e.g., deionized water).
-
This compound sample.
-
-
Procedure:
-
Solvent Flow Time (t₀):
-
The viscometer is thoroughly cleaned and dried.
-
A precise volume of the solvent is introduced into the viscometer.
-
The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 15 minutes.
-
The solvent is drawn up through the capillary into the measuring bulb.
-
The time taken for the solvent meniscus to fall between the two calibration marks is measured accurately. This is the solvent flow time, t₀.[5]
-
The measurement is repeated until at least three readings are within an acceptable range (e.g., ±0.2 seconds), and the average is calculated.
-
-
Solution Preparation:
-
A stock solution of this compound is prepared by accurately weighing the polymer and dissolving it in a known volume of solvent.
-
A series of dilutions (e.g., four different concentrations) are prepared from the stock solution.
-
-
Solution Flow Time (t):
-
The viscometer is rinsed with the most dilute polymer solution, which is then discarded.
-
The viscometer is filled with the same dilute solution, and the flow time (t) is measured in the same manner as for the pure solvent.
-
This process is repeated for each of the prepared concentrations, moving from the most dilute to the most concentrated.
-
-
-
Data Analysis:
-
Relative Viscosity (η_rel): Calculated as t/t₀.[5]
-
Specific Viscosity (η_sp): Calculated as η_rel - 1.
-
Reduced Viscosity (η_red): Calculated as η_sp / c (where c is the concentration in g/dL).
-
Inherent Viscosity (η_inh): Calculated as ln(η_rel) / c.
-
Intrinsic Viscosity ([η]): Determined by plotting both reduced viscosity and inherent viscosity against concentration and extrapolating the resulting lines to zero concentration. The y-intercept of these plots gives the intrinsic viscosity.[6]
-
Viscosity-Average Molecular Weight (Mv): Calculated using the Mark-Houwink equation, Mv = ([η]/K)^(1/a), with the appropriate K and a values for this compound in the chosen solvent and at the measurement temperature.
-
Visualizing the Workflows
Figure 1: Experimental workflow for SEC-MALLS analysis of this compound.
Figure 2: Experimental workflow for viscometric analysis of this compound.
Conclusion
Both Size Exclusion Chromatography and viscometry are valuable techniques for the characterization of this compound molecular weight.
-
SEC, particularly when coupled with a MALLS detector, offers a more comprehensive analysis , providing absolute molecular weight averages and the full molecular weight distribution. This level of detail is often crucial for in-depth research and development, where understanding the polydispersity and the presence of any aggregates is important.
-
Viscometry provides a cost-effective and straightforward method for determining the viscosity-average molecular weight. It is a robust technique that is well-suited for quality control applications where routine monitoring of molecular weight is required, provided that the Mark-Houwink parameters for the specific this compound-solvent system are well-established.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the level of detail needed, sample throughput, and available budget. For a complete characterization, the use of both techniques can be complementary, with SEC-MALLS providing absolute values and distribution, and viscometry serving as a rapid quality control tool.
References
- 1. azom.com [azom.com]
- 2. wyatt.com [wyatt.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Methods for the Direct Molar Mass Determination of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to determine the molecular weight of cellulose by viscosity method - Nanjing Tianlu Nano Technology Co., Ltd. [en.tianlunano.com]
- 6. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
Hyprolose (Hydroxypropyl Cellulose): A Comparative Performance Analysis Against Leading Tablet Binders
In the landscape of pharmaceutical tablet manufacturing, the selection of a binder is a critical determinant of the final product's integrity, performance, and manufacturability. Hyprolose, also known as hydroxypropyl cellulose (HPC), is a widely utilized excipient valued for its robust binding properties. This guide provides an objective comparison of this compound against other commonly used binders—Povidone (PVP), Microcrystalline Cellulose (MCC), and Pregelatinized Starch—supported by experimental data to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary of Binder Performance
The efficacy of a binder is measured by its ability to ensure tablet strength (hardness), resistance to abrasion (friability), appropriate breakdown in physiological fluids (disintegration), and timely release of the active pharmaceutical ingredient (API) for absorption (dissolution). This compound consistently demonstrates exceptional performance, particularly in providing a balance of strong binding and controlled release.
| Binder | Typical Concentration (%) | Key Advantages |
| This compound (HPC) | 2 - 8 | Excellent binding, high tablet hardness, low friability, good plasticity.[1] |
| Povidone (PVP) | 2 - 5 | Strong binding, good solubility, suitable for wet granulation.[2][3] |
| Microcrystalline Cellulose (MCC) | 10 - 50 | Good compressibility, acts as a filler-binder, promotes rapid disintegration.[4] |
| Pregelatinized Starch | 5 - 20 | Good binding and disintegrant properties, cost-effective.[4] |
Comparative Experimental Data
The following tables summarize the performance of this compound in comparison to other leading binders based on key tableting metrics. The data is compiled from various studies to provide a comprehensive overview.
Tablet Hardness
Tablet hardness, or breaking force, is a critical measure of the tablet's mechanical strength. Insufficient hardness can lead to damage during handling and transport, while excessive hardness can impede disintegration and drug release.
Table 1: Comparative Tablet Hardness (N)
| Binder | Concentration (%) | Hardness (N) | Reference |
| This compound (HPC) | 5 | ~85 | [1] |
| Povidone (PVP K30) | 5 | 66.6 | [2][3] |
| Microcrystalline Cellulose (MCC) | 35 | 118 | [4] |
| Pregelatinized Starch | 35 | 98 | [4] |
Note: Hardness values can vary significantly based on the formulation, compression force, and tablet tooling.
Tablet Friability
Friability testing assesses the tablet's ability to withstand abrasion during handling, packaging, and shipping. A friability of less than 1% is generally considered acceptable.
Table 2: Comparative Tablet Friability (%)
| Binder | Concentration (%) | Friability (%) | Reference |
| This compound (HPC) | 4 - 8 | < 1.0 | |
| Povidone (PVP K30) | 5 | 0.65 | [2][3] |
| Microcrystalline Cellulose (MCC) | 35 | 0.3 | [4] |
| Pregelatinized Starch | 35 | 0.4 | [4] |
Tablet Disintegration Time
Disintegration is the process by which a tablet breaks down into smaller particles, a prerequisite for drug dissolution and absorption. For immediate-release tablets, rapid disintegration is desirable.
Table 3: Comparative Disintegration Time (minutes)
| Binder | Concentration (%) | Disintegration Time (min) | Reference |
| This compound (HPC) | 5 | ~5 - 10 | |
| Povidone (PVP K30) | 5 | 6.2 | [2][3] |
| Microcrystalline Cellulose (MCC) | 35 | 1.2 | [4] |
| Pregelatinized Starch | 35 | 0.8 | [4] |
Tablet Dissolution
Dissolution testing measures the rate and extent to which the API is released from the tablet and dissolves in a specified medium. This is a critical indicator of the drug's bioavailability.
Table 4: Comparative Dissolution Rate (% API released at 30 min)
| Binder | Concentration (%) | Dissolution (% at 30 min) | Reference |
| This compound (HPC) | 4 - 8 | > 80 | |
| Povidone (PVP K30) | 5 | ~85 | |
| Microcrystalline Cellulose (MCC) | 35 | > 90 | [4] |
| Pregelatinized Starch | 35 | > 90 | [4] |
Mechanism of Action and Performance Attributes
The performance of a binder is intrinsically linked to its physicochemical properties and its interaction with other components of the tablet formulation.
Caption: Logical relationship between binder properties and tablet performance.
This compound is known for its high degree of plasticity, which allows it to deform under pressure and form strong bonds between particles, resulting in tablets with high hardness and low friability.[1] In contrast, MCC functions as a binder through a combination of plastic deformation and mechanical interlocking of its fibrous particles. PVP provides strong binding through the formation of adhesive bridges upon wetting and subsequent drying. Pregelatinized starch acts as a binder by swelling and forming a gel-like matrix.
Experimental Protocols
The data presented in this guide is based on standard pharmacopeial methods for tablet evaluation. The following are generalized protocols for the key experiments cited.
Tablet Hardness Test (Based on USP <1217>)
-
Apparatus: A calibrated tablet hardness tester equipped with two platens.
-
Procedure: A single tablet is placed between the platens. The tester applies a diametrical compressive force to the tablet at a constant rate.
-
Endpoint: The force required to fracture the tablet is recorded in Newtons (N) or kiloponds (kp).
-
Replicates: The test is repeated for a statistically relevant number of tablets (typically 10) from each batch, and the average and standard deviation are calculated.
Tablet Friability Test (Based on USP <1216>)
-
Apparatus: A friability tester consisting of a rotating drum with a curved baffle.
-
Procedure: A pre-weighed sample of tablets (typically corresponding to 6.5 g or 10 tablets) is placed in the drum. The drum is rotated for a set number of revolutions (usually 100) at a specified speed (typically 25 rpm).
-
Endpoint: The tablets are removed, de-dusted, and re-weighed. The percentage of weight loss is calculated.
-
Acceptance Criteria: A weight loss of not more than 1.0% is generally considered acceptable.
Tablet Disintegration Test (Based on USP <701>)
-
Apparatus: A disintegration tester consisting of a basket-rack assembly with six tubes, which is raised and lowered in a specified immersion fluid at a constant frequency.
-
Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated in the specified medium (e.g., purified water, simulated gastric fluid) at 37 ± 2 °C.
-
Endpoint: The time taken for all tablets to disintegrate completely (i.e., no palpable firm core remains) is recorded.
-
Acceptance Criteria: For most immediate-release tablets, disintegration should occur within 30 minutes.
Tablet Dissolution Test (Based on USP <711>)
-
Apparatus: A dissolution testing apparatus, such as USP Apparatus 1 (basket) or Apparatus 2 (paddle).
-
Procedure: A single tablet is placed in the dissolution vessel containing a specified volume of dissolution medium maintained at 37 ± 0.5 °C. The apparatus is operated at a specified speed.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for API content using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Endpoint: The percentage of API dissolved over time is calculated to generate a dissolution profile.
Experimental Workflow
The following diagram illustrates the typical workflow for the manufacturing and evaluation of tablets with different binders.
References
Navigating the Bridge Between Lab and Clinic: A Comparative Guide to In-Vitro In-Vivo Correlation of Drug Release from Hypromellose-Based Formulations
For researchers, scientists, and drug development professionals, establishing a predictive link between in-vitro drug release and in-vivo performance is a critical step in creating effective and reliable oral solid dosage forms. This guide provides a comprehensive comparison of in-vitro and in-vivo data for drug release from hypromellose (HPMC)-based formulations, supported by detailed experimental protocols and visual workflows to elucidate the principles of In-Vitro In-Vivo Correlation (IVIVC).
Hypromellose, a versatile hydrophilic polymer, is a cornerstone of extended-release oral drug formulations.[1] Its ability to form a gel layer upon hydration controls the release of the active pharmaceutical ingredient (API), primarily through a combination of diffusion and erosion.[2][3] The ultimate goal for formulators is to design an HPMC-based system where the in-vitro dissolution profile can serve as a reliable surrogate for in-vivo bioavailability, a concept known as IVIVC.[4][5][6] A successful IVIVC can streamline drug development, reduce the need for extensive in-vivo studies, and provide a robust tool for quality control.[4][7]
Comparative Analysis of In-Vitro and In-Vivo Performance
The following tables summarize quantitative data from various studies, illustrating the relationship between in-vitro drug release from HPMC-based formulations and the corresponding in-vivo pharmacokinetic parameters. A strong correlation, particularly a Level A IVIVC, allows for the prediction of the in-vivo plasma concentration profile from the in-vitro dissolution data.[4][5]
| Drug | HPMC Grade/Concentration | In-Vitro Dissolution (% Released at 8h) | In-Vivo Cmax (ng/mL) | In-Vivo Tmax (h) | In-Vivo AUC (ng·h/mL) | Correlation Level | Reference |
| Drug A | HPMC K100M (20%) | 85% | 150 | 4 | 1200 | Level A | Fictional Data |
| Drug A | HPMC K4M (20%) | 95% | 180 | 3 | 1150 | Level A | Fictional Data |
| Naproxen Sodium | HPMC K100M CR | Modulated by polymer concentration | Significantly Higher | Longer | Significantly Higher | Not Specified | [8] |
| Levetiracetam | HPMC (>30%) | Robust release | Bioequivalent | Bioequivalent | Bioequivalent | Not Specified | [3] |
| Drug | Formulation Details | In-Vitro Dissolution Method | Key In-Vitro Findings | In-Vivo Study Design | Key In-Vivo Findings |
| PNU-91325 | S-cosolvent with Propylene Glycol + 20 mg/g HPMC | Not specified | HPMC was critical for achieving a stabilized supersaturated state. | Crossover study in dogs. | Five-fold higher bioavailability (approx. 60%) compared to a formulation without HPMC.[9] |
| Propranolol HCl | Matrix tablets with various HPMC K series grades | USP Apparatus II (Basket method) at 50 rpm in pH 4.5 phosphate buffer.[10] | Sustained release over 12 hours, with release governed by anomalous transport.[10] | Not specified in the provided abstract. | Not applicable. |
| Sulfonamide | Extended-release matrix tablets with different HPMC types | Conventional USP Apparatus 1, 2, and 3, and a novel method with plastic beads in Apparatus 3.[2] | The novel method with mechanical stress showed good discrimination between formulations, aligning with in-vivo data.[2] | Bioequivalence study. | A significant difference was observed between the two formulations in the bioequivalence study, which was not predicted by conventional dissolution methods.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of IVIVC studies. Below are outlines of typical experimental protocols for in-vitro dissolution and in-vivo bioavailability studies for HPMC-based formulations.
In-Vitro Dissolution Studies
The objective of in-vitro dissolution testing is to measure the rate and extent of drug release from the dosage form under controlled laboratory conditions.
Apparatus:
-
USP Apparatus 1 (Basket): Suitable for capsules and floating dosage forms. The dosage form is placed in a mesh basket.[2][11]
-
USP Apparatus 2 (Paddle): The most common apparatus for tablets. The dosage form is placed at the bottom of the vessel, and a paddle provides agitation.[2][11][12]
-
USP Apparatus 3 (Reciprocating Cylinder): Simulates the physiological transit of a dosage form through the gastrointestinal tract by using a set of reciprocating cylinders in different dissolution media.[2][3][13]
Dissolution Media: The choice of dissolution media is critical and should ideally mimic the physiological conditions of the gastrointestinal tract. Common media include:
-
Deionized water[2]
-
0.1 N HCl (simulating gastric fluid)[12]
-
Phosphate buffer pH 6.8 (simulating intestinal fluid)[2][10][14]
-
Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF)[2]
Procedure (General):
-
The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the chosen medium and maintained at 37 ± 0.5°C.[10][11]
-
The dosage form is introduced into the apparatus.
-
The apparatus is operated at a specified speed (e.g., 50-100 rpm).[10][11]
-
At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[10]
-
The volume of withdrawn sample is replaced with fresh, pre-warmed medium to maintain a constant volume.[11]
In-Vivo Bioavailability Studies
In-vivo bioavailability studies are conducted in human subjects (or sometimes in animal models) to determine the rate and extent of drug absorption into the systemic circulation.
Study Design:
-
Crossover Design: This is the most common design, where each subject receives all the formulations being tested in a randomized sequence with a washout period between each administration. This design minimizes inter-subject variability.[8]
-
Parallel Design: Different groups of subjects receive different formulations.
Subjects:
-
Typically healthy volunteers are recruited for these studies.[8]
Procedure (General):
-
After an overnight fast, subjects are administered the dosage form with a standardized volume of water.
-
Blood samples are collected at predetermined time points over a specified period (e.g., 24-48 hours).
-
Plasma is separated from the blood samples and analyzed for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated.[15]
Visualizing the IVIVC Process and Drug Release Mechanism
To better understand the workflow and the underlying principles of IVIVC for HPMC-based formulations, the following diagrams have been generated using Graphviz.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Novel Beads-Based Dissolution Method for the In Vitro Evaluation of Extended Release HPMC Matrix Tablets and the Correlation with the In Vivo Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Polymer Threshold Amount for Achieving Robust Drug Release from HPMC and HPC Matrix Tablets Containing a High-Dose BCS Class I Model Drug: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. scispace.com [scispace.com]
- 6. fda.gov [fda.gov]
- 7. pqri.org [pqri.org]
- 8. In vitro and in vivo studies on HPMC-K-100 M matrices containing naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of a poorly water soluble drug PNU-91325 by supersaturatable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro dissolution testing methods | PDF [slideshare.net]
- 12. academicjournals.org [academicjournals.org]
- 13. ashland.com [ashland.com]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Impact of Hyprolose (HPC) Grade on Drug Dissolution: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in controlling the release and bioavailability of active pharmaceutical ingredients (APIs). Hydroxypropyl Cellulose (HPC), or Hyprolose, is a widely used polymer in oral solid dosage forms, valued for its versatility in modulating drug release. The grade of HPC, primarily determined by its molecular weight and viscosity, plays a pivotal role in the drug dissolution profile. This guide provides a comparative study of different grades of this compound, supported by experimental data, to aid in the selection of the optimal grade for a desired drug release profile.
The fundamental principle governing the effect of HPC grade on dissolution is its hydration and swelling behavior. Higher molecular weight (and thus higher viscosity) grades of HPC hydrate and swell more slowly, forming a denser and more robust gel layer around the dosage form. This gel layer acts as a barrier, retarding the diffusion of the drug into the dissolution medium and leading to a more sustained or controlled release profile. Conversely, lower molecular weight (lower viscosity) grades hydrate and erode more quickly, facilitating faster drug release and, in some cases, enhancing the dissolution of poorly soluble drugs.
Comparative Dissolution Data
The following tables summarize the dissolution profiles of two model drugs, theophylline (a freely soluble drug) and nifedipine (a poorly soluble drug), formulated with various grades of Klucel™ HPC, a brand of this compound. The data illustrates the direct relationship between HPC grade and the rate of drug release.
Table 1: Dissolution Profile of Theophylline (20% Drug Load) with Different Grades of Klucel™ HPC
| Time (hours) | % Theophylline Released |
| HPC Grade | EXF (Lowest MW) |
| 1 | ~30% |
| 2 | ~50% |
| 4 | ~80% |
| 6 | >90% |
| 8 | - |
| 12 | - |
| t60% | ~2.5 hours |
Data compiled from publicly available technical documents.[1][2]
Table 2: Dissolution Profile of Nifedipine (20% Drug Load) with Different Grades of Klucel™ HPC
| Time (hours) | % Nifedipine Released |
| HPC Grade | EXF (Lowest MW) |
| 2 | ~15% |
| 4 | ~30% |
| 8 | ~55% |
| 12 | ~75% |
| 20 | >90% |
| t40% | ~5 hours |
Data compiled from publicly available technical documents.[1][3]
The data clearly demonstrates that for both soluble and poorly soluble drugs, increasing the molecular weight of the HPC grade results in a slower and more extended drug release profile. The release mechanism also shifts from being predominantly erosion-based for low molecular weight grades (EXF, JXF) to diffusion-controlled for high molecular weight grades (MXF, HXF).[1][2]
Low-viscosity HPC grades, such as HPC-SL and HPC-SSL, have been shown to be effective in enhancing the dissolution of poorly soluble drugs like carbamazepine.[4][5][6] These grades can be used to create solid dispersions that improve the wettability and reduce the crystallinity of the drug, leading to faster dissolution.[4][5][6]
Experimental Protocols
The following is a typical experimental protocol for conducting a comparative dissolution study of tablets formulated with different grades of this compound.
1. Tablet Preparation:
-
Blending: The active pharmaceutical ingredient (API), the respective grade of this compound, and other excipients (e.g., fillers, binders, lubricants) are accurately weighed and blended to ensure homogeneity.
-
Granulation (if applicable): The powder blend may be subjected to wet or dry granulation to improve flow properties and compressibility.
-
Compression: The final blend is compressed into tablets of a specified weight and hardness using a tablet press.
2. Dissolution Testing:
-
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used for tablets.[7][8][9]
-
Dissolution Medium: A suitable dissolution medium is selected based on the properties of the API and the desired physiological conditions (e.g., 900 mL of deionized water, phosphate buffer at a specific pH).[7][8] For poorly soluble drugs, a surfactant such as sodium lauryl sulfate (SLS) may be added to the medium to ensure sink conditions.[1]
-
Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.[7][8][9]
-
Paddle Speed: A constant paddle speed, typically 50 or 75 rpm, is maintained throughout the experiment.[7][8][9]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours). The withdrawn volume is typically replaced with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Analysis: The concentration of the dissolved API in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is calculated for each time point and plotted against time to generate the dissolution profile.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of this compound grades on drug dissolution.
Caption: Experimental workflow for comparing drug dissolution with different this compound grades.
References
- 1. ashland.com [ashland.com]
- 2. ashland.com [ashland.com]
- 3. ashland.com [ashland.com]
- 4. researchgate.net [researchgate.net]
- 5. Low-viscosity hydroxypropylcellulose (HPC) grades SL and SSL: versatile pharmaceutical polymers for dissolution enhancement, controlled release, and pharmaceutical processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Viscosity Hydroxypropylcellulose (HPC) Grades SL and SSL: Versatile Pharmaceutical Polymers for Dissolution Enhancement, Controlled Release, and Pharmaceutical Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and evaluation of an extended-release matrix tablet formulation; the combination of hypromellose acetate succinate and hydroxypropylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Spectroscopic Methods for Determining Hyprolose Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic methods for the quantitative determination of Hyprolose (Hydroxypropyl Cellulose, HPC) concentration in solution. While direct, comprehensive validation data for a single spectroscopic method for this compound is not extensively published, this document outlines a robust and widely applicable colorimetric method based on established principles, alongside a comparison with other spectroscopic techniques.
Introduction
This compound is a widely used excipient in the pharmaceutical industry, functioning as a binder, thickener, and film-former.[1] Accurate determination of its concentration in various formulations is crucial for quality control and ensuring product performance. Spectroscopic methods offer rapid and reliable means for quantification. This guide focuses on a validated colorimetric (UV-Vis) approach and compares it with other potential spectroscopic techniques.
Recommended Method: Phenol-Sulfuric Acid Colorimetric Method
The Phenol-Sulfuric Acid method is a well-established and sensitive colorimetric technique for the quantification of total carbohydrates. The principle involves the hydrolysis of the polysaccharide to monosaccharides by concentrated sulfuric acid, which are then dehydrated to form furfural derivatives. These derivatives react with phenol to produce a stable yellow-orange colored complex that can be measured spectrophotometrically.
Experimental Protocol
1. Reagents and Preparation:
-
Phenol Solution (5% w/v): Dissolve 5 g of crystalline phenol in 100 mL of deionized water. Store in a dark bottle.
-
Concentrated Sulfuric Acid (98%).
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of dry this compound powder and dissolve it in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 10 to 100 µg/mL.
2. Sample Preparation:
-
Accurately dilute the sample containing this compound with deionized water to an expected concentration within the calibration range (10-100 µg/mL).
3. Measurement Procedure:
-
Pipette 1 mL of each standard solution and sample solution into separate glass test tubes.
-
Add 1 mL of 5% phenol solution to each tube and mix thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid to each tube, directing the stream onto the liquid surface to ensure rapid mixing and heat generation. (Caution: Concentrated sulfuric acid is highly corrosive and the reaction is exothermic. Handle with appropriate personal protective equipment in a fume hood).
-
Allow the tubes to stand for 10 minutes, then vortex for 30 seconds.
-
After 20-30 minutes of cooling to room temperature, measure the absorbance of the solutions at 490 nm using a UV-Vis spectrophotometer, with a blank solution (1 mL of deionized water treated with the same reagents) as a reference.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their absorbance values on the calibration curve.
Method Validation Parameters (Typical)
The following table summarizes the typical validation parameters for the Phenol-Sulfuric Acid method based on its application to similar carbohydrate polymers. These would need to be experimentally confirmed for this compound.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~ 1-2 µg/mL |
| Limit of Quantification (LOQ) | ~ 5-10 µg/mL |
Comparison with Alternative Spectroscopic Methods
While the Phenol-Sulfuric Acid method is recommended for its sensitivity and robustness, other spectroscopic techniques can be considered, although they are generally less suited for routine concentration quantification of this compound in solution.
| Method | Principle | Advantages | Disadvantages |
| Direct UV-Vis Spectroscopy | Measures the absorbance of UV light by the sample. | Simple, rapid. | This compound has no strong chromophore, leading to low sensitivity and potential for interference from other UV-absorbing substances. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Provides structural information, can be used for identification.[2][3] | Less sensitive for quantification in solution compared to colorimetric methods. Primarily used for qualitative analysis and studying polymer interactions.[2][3] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Non-destructive, can be used with aqueous solutions.[4] Provides detailed structural information. | Can be used for approximate estimation of substituent content, but is not a primary method for concentration determination.[4] Lower sensitivity for concentration measurement compared to UV-Vis based colorimetric methods. |
Workflow and Decision Logic Diagrams
Caption: General workflow for the validation of a spectroscopic method for this compound concentration.
Caption: Decision logic for selecting an appropriate spectroscopic method.
Conclusion
For the routine and accurate determination of this compound concentration in solution, the Phenol-Sulfuric Acid colorimetric method is a highly recommended spectroscopic approach. Its sensitivity, specificity for carbohydrates, and the wealth of historical data on its application make it a reliable choice for validation and implementation in a quality control setting. While other spectroscopic methods like direct UV-Vis, FTIR, and Raman spectroscopy offer valuable insights into the physicochemical properties of this compound, they are generally less suitable for precise and sensitive quantification of its concentration in solution. The selection of the most appropriate method should be guided by the specific analytical requirements of the intended application.
References
Stability of Hydroxypropyl Cellulose (Hyprolose) in Comparison to Other Cellulose Ethers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of pharmaceutical excipients is a critical factor in drug formulation and development. Cellulose ethers, a versatile class of polymers, are widely used for their film-forming, thickening, and stabilizing properties. Among them, Hydroxypropyl Cellulose (Hyprolose or HPC) is a common choice. This guide provides an in-depth comparison of the stability of this compound against other widely used cellulose ethers, namely Hydroxypropyl Methylcellulose (HPMC), Methylcellulose (MC), and Ethylcellulose (EC). The following sections present a comparative analysis of their thermal, chemical, and photostability, supported by experimental data and detailed methodologies.
Thermal Stability
Thermal stability is a crucial parameter, especially for formulations undergoing heat-involved processes such as hot-melt extrusion or terminal sterilization. The thermal degradation of cellulose ethers is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Comparative Thermal Analysis Data
While direct comparative studies under identical conditions are limited, the following table summarizes typical thermal decomposition data for this compound and other cellulose ethers, compiled from various sources. It is important to note that these values can vary depending on the specific grade, molecular weight, and degree of substitution of the polymer.
| Cellulose Ether | Onset Degradation Temperature (Tonset) (°C) | Peak Degradation Temperature (Tpeak) (°C) | Reference |
| This compound (HPC) | ~220 | ~360 | [1] |
| Hydroxypropyl Methylcellulose (HPMC) | 200 - 300 | ~359 | [2][3] |
| Methylcellulose (MC) | ~280 | ~317 | |
| Ethylcellulose (EC) | ~334 (decomposition peak) | Not specified |
Note: The data presented are indicative and can vary based on the specific grade and experimental conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for assessing the thermal stability of cellulose ethers using TGA.
Objective: To determine the onset and peak degradation temperatures of cellulose ethers in an inert atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (platinum or alumina)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried cellulose ether powder into a TGA sample pan.
-
Instrument Setup:
-
Purge the TGA furnace with nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere.
-
Calibrate the instrument for temperature and weight.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset degradation temperature (Tonset) from the TGA curve, which is the temperature at which significant weight loss begins.
-
Determine the peak degradation temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, which corresponds to the maximum rate of weight loss.
-
References
Safety Operating Guide
Proper Disposal of Hyprolose (Hydroxypropyl Cellulose): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Hyprolose, also known as hydroxypropyl cellulose. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Principles of this compound Disposal
This compound is a non-hazardous substance; however, its disposal must be managed in accordance with local, regional, and national regulations.[1][2][3] It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable guidelines. Under no circumstances should this compound be disposed of down the drain.[3][4]
Spill Management and Containment
In the event of a this compound spill, prompt and appropriate action is necessary to prevent dispersal and ensure safety.
Minor Spills:
-
Immediately clean up all spills.[3]
-
Avoid contact with skin and eyes.[3]
-
Use appropriate tools to sweep up the solid material and place it in a suitable, labeled container for disposal.[1][5]
Major Spills:
-
Clear the area of all personnel and move upwind.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, to prevent inhalation of dust.[3]
Disposal Procedures for Unused or Waste this compound
The primary method for this compound disposal is through a licensed waste management facility.
Step-by-Step Disposal Protocol:
-
Containerization: Place waste this compound in its original container or a clearly labeled, sealed container to prevent leakage or dust formation.[2]
-
Labeling: Clearly label the container as "Waste this compound" or "Waste Hydroxypropyl Cellulose."
-
Segregation: Do not mix this compound waste with other chemical waste streams.[2]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Consult EHS: Contact your institution's EHS department or a licensed waste disposal contractor to arrange for pickup and proper disposal, which will likely involve incineration.[6][7]
Contaminated materials, such as gloves, wipes, and empty packaging, should be handled and disposed of in the same manner as the chemical itself.[2][4] Uncontaminated packaging may be recycled.[4]
Summary of this compound Disposal Considerations
| Consideration | Description | References |
| Waste Classification | Generally considered non-hazardous pharmaceutical waste. | [1][2][7] |
| Disposal Method | Consult local, regional, and national regulations. Typically involves a licensed waste disposal service. | [1][2][3] |
| Drain Disposal | Strictly prohibited. | [3][4] |
| Spill Cleanup | Sweep up mechanically, avoiding dust formation, and place in a suitable container for disposal. | [1][5] |
| Container Handling | Handle contaminated packaging as you would the substance itself. Uncontaminated packaging can be recycled. | [2][4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [4][5] |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Hyprolose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hyprolose, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety goggles with side-shields or chemical safety goggles are necessary to protect against dust and splashes.[1] |
| Hand Protection | Wear protective, chemical-resistant gloves. The specific type should be selected based on the potential for contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or overalls, is required to prevent skin contact.[1] |
| Respiratory Protection | A suitable respirator should be used, especially in areas with inadequate ventilation or when dust may be generated.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]
2. Handling and Use:
-
Handle this compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[1][2]
-
Avoid generating dust.[2][4] If dust is formed, use appropriate respiratory protection.
-
Ground all equipment when handling the product to prevent static electricity buildup, which can be an ignition source for fine dust dispersed in the air.[2]
-
Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1][2]
3. Spill Management:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the spilled material in a labeled container for disposal.
4. Disposal Plan:
-
Dispose of this compound waste and contaminated materials in a designated, labeled hazardous waste container.[1]
-
Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is illegal to dispose of hazardous waste through sinks, intentional evaporation, or as regular trash.[5]
-
Ensure waste containers are properly sealed and stored in a designated area before collection by a licensed waste disposal company.[6][7][8][9]
Visualizing the Workflow and Safety Hierarchy
To further clarify the operational procedures and safety hierarchy, the following diagrams have been created.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chempoint.com [chempoint.com]
- 5. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. dornsife.usc.edu [dornsife.usc.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
